Product packaging for Macamide B(Cat. No.:CAS No. 74058-71-2)

Macamide B

Numéro de catalogue: B128727
Numéro CAS: 74058-71-2
Poids moléculaire: 345.6 g/mol
Clé InChI: MLGPKWUKOQAAGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Benzylpalmitamide, also known as Macamide 1, is a bioactive fatty acid amide (macamide) isolated from Lepidium meyenii (Maca) [3] [9] . This compound is a recognized inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide [3] [9] . By inhibiting FAAH, N-Benzylpalmitamide can potentially elevate levels of native signaling lipids, making it a valuable compound for studying the endocannabinoid system in neurological research [3] . Further investigations reveal that N-Benzylpalmitamide is also a potent inhibitor of soluble epoxide hydrolase (sEH) [4] . Inhibition of sEH stabilizes beneficial epoxy fatty acids, which are lipid mediators with anti-inflammatory and analgesic activities [4] . This dual activity on key enzymatic pathways suggests a potential role in research related to inflammation and pain. Additionally, through virtual screening and activity verification, N-Benzylpalmitamide has been identified as a constituent that promotes the proliferation and differentiation of osteoblasts, indicating research value in bone health and osteoporosis prevention [6] . A Chinese patent also describes the application of N-benzyl fatty acyl amide compounds, covering N-Benzylpalmitamide, for the preparation of neuroprotective drugs, highlighting its potential in models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease [7] . Please note: This product is intended for laboratory research use only and is not for human consumption or diagnostic use [1] [3] [9] .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO B128727 Macamide B CAS No. 74058-71-2

Propriétés

IUPAC Name

N-benzylhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPKWUKOQAAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458532
Record name N-benzylhexadecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-71-2
Record name N-(Phenylmethyl)hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74058-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macamide 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzylhexadecanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACAMIDE 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Macamide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Macamide B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, a prominent member of the unique class of N-benzylamides known as macamides, is a key bioactive constituent of the Peruvian plant Lepidium meyenii (maca).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action as a fatty acid amide hydrolase (FAAH) inhibitor and its influence on various signaling pathways, including the PI3K/AKT and ATM pathways.[1][3][4] Furthermore, this document furnishes detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-benzylhexadecanamide, is characterized by a benzyl group attached to a hexadecanamide moiety. This structure is foundational to its biological activity, particularly its interaction with fatty acid amide hydrolase (FAAH).

Chemical Identifiers and Molecular Details
PropertyValueReference
IUPAC Name N-benzylhexadecanamide
Synonyms N-benzylpalmitamide, Macamide 1
CAS Number 74058-71-2
Molecular Formula C23H39NO
Molecular Weight 345.57 g/mol
Physicochemical Properties
PropertyDescriptionReference
Physical Form Powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Melting Point Not readily available in cited literature.
Boiling Point Not readily available in cited literature.
Storage Store at -20°C for long-term stability.
Spectral Data
SpectroscopyCharacteristic FeaturesReference
Mass Spectrometry Molecular formula C23H39NO determined by ESI-MS.
Infrared (IR) Absorptions at νmax 3302 cm⁻¹ (N-H) and νmax 1453 cm⁻¹ (carbonyl group).
¹³C NMR Amide carbonyl peak at δC 173.13 and peaks corresponding to a monosubstituted benzene ring.
¹H NMR Signals corresponding to the benzyl and hexadecanamide protons.
UV Spectroscopy Chromophore for a benzyl group with λmax at 210 nm.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its neuroprotective, anti-inflammatory, and anti-fatigue properties being the most extensively studied. These effects are primarily attributed to its role as an inhibitor of fatty acid amide hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The principal mechanism of action for this compound is the inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the synaptic levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is believed to underpin many of its therapeutic effects. The inhibition of FAAH by some macamides has been suggested to be irreversible or slowly reversible.

FAAH_Inhibition Macamide_B This compound FAAH FAAH (Fatty Acid Amide Hydrolase) Macamide_B->FAAH Inhibits Degradation_Products Degradation Products FAAH->Degradation_Products Degrades Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Substrate CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 Activates Therapeutic_Effects Neuroprotection, Anti-inflammation, Analgesia CB1_CB2->Therapeutic_Effects Leads to PI3K_AKT_Pathway Macamide_B This compound PI3K PI3K Macamide_B->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT (Active) Apoptosis Apoptosis p_AKT->Apoptosis Inhibits Cell_Survival Neuronal Cell Survival p_AKT->Cell_Survival Promotes ATM_Pathway Macamide_B This compound ATM ATM Macamide_B->ATM Upregulates Bcl2 Bcl-2 Macamide_B->Bcl2 Downregulates p53 p53 ATM->p53 Activates RAD51 RAD51 ATM->RAD51 Activates Caspase3 Cleaved Caspase-3 ATM->Caspase3 Activates Apoptosis Apoptosis in Cancer Cells p53->Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Extraction_Workflow Start Start: Dried Maca Powder Extraction Ultrasonic Extraction (Petroleum Ether, 50°C, 15 min) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Macamide Extract Evaporation->Crude_Extract Purification Preparative HPLC Crude_Extract->Purification Pure_Macamide_B Pure this compound Purification->Pure_Macamide_B

References

Macamide B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, chemically identified as N-benzyl-hexadecanamide, is a prominent member of the unique class of bioactive compounds known as macamides.[1] Exclusive to the Peruvian plant Lepidium meyenii (maca), this compound has garnered significant scientific interest for its potential therapeutic applications, including neuroprotective and anticancer properties. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways.

Discovery and Natural Sources

This compound is a secondary metabolite that is not typically found in fresh maca hypocotyls but is formed during the traditional post-harvest drying process. The biosynthesis of macamides is thought to involve the enzymatic reaction between benzylamine, derived from the hydrolysis of glucosinolates, and fatty acids released from the breakdown of lipids.

The primary and exclusive natural source of this compound is the hypocotyl of Lepidium meyenii, a cruciferous vegetable native to the Andes of Peru. The concentration of this compound can vary depending on the phenotype (color) of the maca, with different studies showing varying distributions among black, yellow, and red/purple maca.

Quantitative Analysis of this compound in Different Maca Phenotypes

The concentration of this compound and other major macamides varies among the different colored maca phenotypes. The following table summarizes the findings from a comparative analysis of black, yellow, and purple maca.

MacamideBlack Maca (BM) ExtractYellow Maca (YM) ExtractPurple Maca (PM) Extract
N-benzylpalmitamide (this compound) PresentNot DetectedNot Detected
N-benzyl-(9Z,12Z,15Z)-octadecatrienamidePresentPresentPresent
N-benzyl-(9Z,12Z)-octadecadienamidePresentPresentPresent
N-benzyl-(9Z)-octadecenamidePresentPresentPresent
N-benzyloctadecanamidePresentPresentPresent
N-benzylheptadecanamidePresentPresentNot Detected
N-benzyl-5-oxo-6E,8E-octadecadienamidePresentNot DetectedNot Detected
Total Macamides (average, ng/g DW) 45.8557.49 41.50

Data sourced from Cui, B., et al. (2016). Analysis of Maceaene and Macamide Contents of Petroleum Ether Extract of Black, Yellow, and Purple Lepidium Meyenii (Maca) and Their Antioxidant Effect on Diabetes Mellitus Rat Model. Brazilian Archives of Biology and Technology, 59.[2]

Experimental Protocols

Isolation and Purification of this compound from Lepidium meyenii

The following is a generalized protocol for the preparative isolation and purification of this compound from dried maca powder.

2.1.1. Extraction

  • Dried and powdered maca hypocotyls are subjected to extraction with a non-polar solvent such as petroleum ether or diethyl ether.[3]

  • Ultrasonication-assisted extraction can be employed to enhance the extraction efficiency.[3]

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude lipid extract.

2.1.2. Purification

  • The crude extract can be further purified using silica gel column chromatography.

  • A gradient elution system with solvents of increasing polarity is used to separate the different classes of compounds.

  • Fractions containing macamides are identified by thin-layer chromatography (TLC) or analytical HPLC.

  • Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Identification and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile is common.[4]

  • Detection: UV detection at 210 nm and 280 nm is suitable for macamides.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified standard.

2.2.2. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Analysis: this compound (N-benzyl-hexadecanamide) can be identified by its protonated molecule [M+H]⁺ at m/z 346.

  • Tandem MS (MS/MS): Fragmentation analysis shows characteristic product ions that confirm the structure.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of isolated this compound, confirming the presence of the benzyl group and the hexadecanamide chain.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of oncology and neuroprotection.

Anticancer Activity

This compound has been shown to inhibit the progression of lung cancer by suppressing cell proliferation and invasion, and by inducing apoptosis.

3.1.1. In Vitro Efficacy of this compound in Lung Cancer Cell Lines

Cell LineIC₅₀ (µmol/l)
H1299~2.5
A549~3.7
H460~2.8

Data represents the concentration of this compound that inhibits 50% of cell proliferation.

3.1.2. ATM Signaling Pathway

This compound's anticancer effects in lung cancer are potentially mediated through the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Treatment with this compound leads to the activation of ATM, which in turn upregulates downstream targets involved in DNA damage response and apoptosis, such as RAD51 and p53, while downregulating the anti-apoptotic protein Bcl-2.

ATM_Signaling_Pathway MacamideB This compound ATM ATM MacamideB->ATM activates Bcl2 Bcl-2 MacamideB->Bcl2 downregulates RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates Apoptosis Apoptosis p53->Apoptosis induces Bcl2->Apoptosis inhibits CellProliferation Cell Proliferation & Invasion Apoptosis->CellProliferation inhibits PI3K_Akt_Signaling_Pathway MacamideB This compound PI3K PI3K MacamideB->PI3K activates Akt Akt PI3K->Akt activates Autophagy Autophagy Akt->Autophagy enhances Apoptosis Apoptosis Akt->Apoptosis inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection leads to Apoptosis->Neuroprotection is inhibited by Isolation_Workflow Start Dried Maca Hypocotyls Extraction Solvent Extraction (e.g., Petroleum Ether) Start->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Prep_HPLC Preparative HPLC Purification->Prep_HPLC Analysis Analysis (HPLC-MS, NMR) Prep_HPLC->Analysis End Pure this compound Prep_HPLC->End ATM_Workflow Cell_Culture 1. Culture Lung Cancer Cells (e.g., A549) siRNA 2. Transfect with siATM (for knockdown studies) Cell_Culture->siRNA Treatment 3. Treat with this compound or Control Cell_Culture->Treatment siRNA->Treatment Cell_Lysis 4. Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot 5. SDS-PAGE and Western Blotting Cell_Lysis->Western_Blot Analysis 6. Analyze Protein Expression (ATM, RAD51, p53, Bcl-2) Western_Blot->Analysis

References

The Biosynthesis of Macamide B in Lepidium meyenii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamides, a unique class of N-benzylalkanamides found exclusively in Maca (Lepidium meyenii), are gaining significant attention for their potential therapeutic properties. Among them, Macamide B (N-benzyl-hexadecanamide) is a key bioactive compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the precursor molecules, the proposed enzymatic steps, and the critical role of post-harvest processing in the formation of this valuable secondary metabolite. This document also includes quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual representations of the biosynthetic pathway and analytical workflows to support further research and development.

Introduction

Lepidium meyenii, commonly known as Maca, is a Peruvian cruciferous plant that has been used for centuries in traditional medicine for its purported effects on fertility and vitality. Modern research has identified a unique class of secondary metabolites called macamides as being responsible for many of its biological activities. This compound, or N-benzyl-hexadecanamide, is one of the most abundant and well-studied of these compounds.

Interestingly, macamides are not present in significant amounts in fresh Maca hypocotyls. Their biosynthesis is a direct consequence of the traditional post-harvest drying process, which initiates a cascade of enzymatic reactions leading to their formation[1][2][3]. Understanding this biosynthetic pathway is crucial for optimizing the production of Maca-based products with high concentrations of bioactive macamides and for the potential biotechnological production of these compounds.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that involves the convergence of two separate pathways: the glucosinolate catabolism pathway and the lipid hydrolysis pathway. The key precursors for this compound are benzylamine and hexadecanoic acid (palmitic acid)[4][5].

Generation of Benzylamine from Benzylglucosinolate

The first precursor, benzylamine, is derived from the breakdown of benzylglucosinolate, a secondary metabolite abundant in the Brassicaceae family. This process is initiated by tissue damage during the post-harvest drying of the Maca hypocotyls.

  • Enzymatic Hydrolysis: The enzyme myrosinase, which is physically separated from its substrate in intact plant cells, comes into contact with benzylglucosinolate upon cellular disruption. Myrosinase hydrolyzes the thioglucosidic bond of benzylglucosinolate.

  • Formation of Benzyl Isothiocyanate: This hydrolysis leads to the formation of an unstable aglycone, which spontaneously rearranges to form benzyl isothiocyanate.

  • Conversion to Benzylamine: Benzyl isothiocyanate is then enzymatically converted to benzylamine. The exact enzymes involved in this final conversion step in L. meyenii have not been fully characterized.

Release of Hexadecanoic Acid from Lipids

The second precursor, hexadecanoic acid, is a saturated fatty acid that is released from the breakdown of storage and membrane lipids.

  • Lipid Hydrolysis: The post-harvest drying process also activates lipolytic enzymes (lipases) that hydrolyze triacylglycerols and membrane lipids.

  • Release of Free Fatty Acids: This enzymatic activity releases a variety of free fatty acids, including hexadecanoic acid.

Condensation to Form this compound

The final step in the biosynthesis of this compound is the condensation of benzylamine and hexadecanoic acid to form an amide bond.

  • Enzymatic Condensation: This reaction is believed to be catalyzed by an uncharacterized acyltransferase or synthetase enzyme. While the specific enzyme has not been isolated from L. meyenii, it is hypothesized to belong to the BAHD acyltransferase family, which is known to catalyze the formation of esters and amides in plants. These enzymes typically use acyl-CoA esters as the acyl donor. Therefore, it is likely that hexadecanoic acid is first activated to hexadecanoyl-CoA before being condensed with benzylamine.

Macamide_B_Biosynthesis cluster_0 Glucosinolate Catabolism cluster_1 Lipid Hydrolysis cluster_2 Amide Formation Benzylglucosinolate Benzylglucosinolate Benzyl_Isothiocyanate Benzyl_Isothiocyanate Benzylglucosinolate->Benzyl_Isothiocyanate Myrosinase Benzylamine Benzylamine Benzyl_Isothiocyanate->Benzylamine Enzymatic Conversion Macamide_B This compound (N-benzyl-hexadecanamide) Benzylamine->Macamide_B Lipids Storage & Membrane Lipids Hexadecanoic_Acid Hexadecanoic Acid Lipids->Hexadecanoic_Acid Lipases Hexadecanoyl_CoA Hexadecanoyl_CoA Hexadecanoic_Acid->Hexadecanoyl_CoA Acyl-CoA Synthetase Hexadecanoyl_CoA->Macamide_B Putative Acyltransferase (BAHD family?)

Quantitative Data

The concentration of this compound and other macamides in L. meyenii is highly dependent on the post-harvest drying method. Air-drying has been shown to result in significantly higher macamide content compared to freeze-drying.

Table 1: Concentration of this compound and Other Major Macamides in Air-Dried and Freeze-Dried Maca

CompoundAir-Dried (µg/g dry weight)Freeze-Dried (µg/g dry weight)
N-benzyl-hexadecanamide (this compound) 1163.19 ± 0.49 34.36 ± 0.21
N-benzyl-9Z,12Z-octadecadienamide39.55 ± 0.283.97 ± 0.05
N-benzyl-9Z,12Z,15Z-octadecatrienamide56.77 ± 0.35Not Detected
N-benzyl-9-oxo-10E,12Z-octadecadienamide73.10 ± 0.41Not Detected
N-benzyl-9-oxo-10E,12E-octadecadienamide83.29 ± 0.52Not Detected

Table 2: Total Macamide Content in Maca from Different Vendors

VendorTotal Macamides (% of dried plant material)
Vendor 10.0123
Vendor 20.0016
Vendor 30.0054
Vendor 40.0087

Experimental Protocols

The analysis of this compound typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique.

Extraction of Macamides
  • Sample Preparation: Dried Maca hypocotyls are ground into a fine powder.

  • Solvent Extraction: The powder is extracted with a non-polar solvent such as petroleum ether or n-hexane. A common ratio is 1:5 (w/v) of plant material to solvent.

  • Extraction Conditions: The mixture is agitated for an extended period (e.g., 24 hours) at room temperature.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated to dryness to yield the crude macamide extract.

HPLC-UV Analysis of this compound
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB-C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.005%).

  • Gradient Program: A typical gradient might be: 55-95% acetonitrile over 35 minutes, followed by a wash with 100% acetonitrile.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: The column is often maintained at 40°C to ensure reproducible retention times.

  • Detection: UV detection is performed at 210 nm.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard of N-benzyl-hexadecanamide.

HPLC-MS/MS Analysis for Confirmation

For more sensitive and selective detection and structural confirmation, HPLC can be coupled to a tandem mass spectrometer (MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS/MS Analysis: The precursor ion for this compound is selected and fragmented to produce characteristic product ions for confirmation. The diagnosed ions for N-benzyl-type macamides are often m/z 91 [C₇H₇]⁺ and 108 [C₇H₁₀N]⁺.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Start Dried Maca Hypocotyls Grinding Grinding to Fine Powder Start->Grinding Solvent_Extraction Solvent Extraction (Petroleum Ether) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC UV_Detection UV Detection (210 nm) HPLC->UV_Detection MSMS_Detection MS/MS Detection (ESI+) HPLC->MSMS_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis MSMS_Detection->Data_Analysis

Regulation of this compound Biosynthesis

Transcriptomic and metabolomic studies have begun to shed light on the regulation of macamide biosynthesis. These studies have shown that the post-harvest drying process leads to significant changes in gene expression and metabolite profiles in Maca hypocotyls.

  • Transcriptomic Changes: RNA-Seq analysis of Maca roots at different developmental stages and under different post-harvest conditions would likely reveal the upregulation of genes involved in glucosinolate biosynthesis, lipid metabolism, and fatty acid degradation during the drying process. Genes encoding myrosinases, lipases, and potentially BAHD acyltransferases are expected to be differentially expressed.

  • Metabolomic Changes: Metabolomic profiling has confirmed the accumulation of the precursors for macamide biosynthesis, namely free fatty acids and benzylamine, during the air-drying process. This corresponds with a significant increase in the concentration of macamides, including this compound.

The interplay between gene expression and metabolite accumulation during post-harvest processing is a key area for future research to fully elucidate the regulatory network controlling this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Lepidium meyenii is a fascinating example of how post-harvest processing can dramatically alter the chemical profile and therapeutic potential of a medicinal plant. The pathway relies on the enzymatic conversion of benzylglucosinolate and lipids into benzylamine and hexadecanoic acid, respectively, followed by a final condensation step likely catalyzed by a BAHD acyltransferase.

Future research should focus on:

  • Enzyme Characterization: The isolation and characterization of the specific acyltransferase responsible for this compound formation is a critical next step. This would enable detailed kinetic studies and provide a target for metabolic engineering.

  • Regulatory Network: Further transcriptomic and proteomic studies are needed to fully understand the regulatory mechanisms that control the expression of the biosynthetic genes during post-harvest drying.

  • Optimization of Production: A deeper understanding of the biosynthetic pathway will allow for the development of optimized post-harvest protocols to maximize the yield of this compound and other bioactive macamides in Maca products.

  • Biotechnological Production: The identification of all the key enzymes in the pathway could pave the way for the heterologous production of this compound in microbial or plant-based systems.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding and utilization of this promising bioactive compound.

References

The Biological Activity of Macamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a prominent member of the macamide class of N-benzylamides, is a unique bioactive lipid constituent derived from the Peruvian plant Lepidium meyenii (Maca). Traditionally consumed for its nutritional and medicinal properties, Maca and its components have garnered significant scientific interest. This compound, in particular, has emerged as a molecule of interest due to its diverse pharmacological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects. This document provides a comprehensive technical overview of the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways involved.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly in the context of non-small cell lung cancer (NSCLC). Studies have shown that it can inhibit the growth and spread of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

This compound exhibits dose- and time-dependent inhibitory effects on the proliferation of various lung cancer cell lines.[1]

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Lung Cancer Cell Lines [1]

Cell LineIC₅₀ (µmol/L) at 48h
H1299~2.5
A549~3.7
H460~2.8
Suppression of Cancer Cell Invasion

The invasive capacity of lung cancer cells is markedly suppressed by this compound.

Table 2: Effect of this compound on Lung Cancer Cell Invasion [2]

Cell LineRelative Cell Invasion Rate (% of Control)
H129924.1%
A54933.7%
H46067.7%
Induction of Apoptosis

This compound is a potent inducer of apoptosis in lung cancer cells.

Table 3: Apoptotic Rates Induced by this compound in Lung Cancer Cells [2]

Cell LineRelative Apoptotic Rate
H129931.7%
A54920.2%
H46023.1%
Mechanism of Action: ATM Signaling Pathway

The anti-cancer effects of this compound are mediated, at least in part, through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[1] ATM is a critical protein kinase that responds to DNA double-strand breaks. Activation of ATM by this compound leads to a downstream cascade that promotes apoptosis and inhibits cell proliferation.

This compound treatment in A549 lung cancer cells has been shown to increase the expression of key proteins in this pathway:

  • ATM: Expression increased by approximately 2.5-fold.

  • RAD51: A key protein in DNA repair.

  • p53: A well-known tumor suppressor that promotes apoptosis.

  • Cleaved caspase-3: A critical effector caspase in the apoptotic pathway.

Concurrently, this compound decreases the expression of the anti-apoptotic protein Bcl-2 . Knockdown of ATM expression using siRNA was found to rescue the inhibitory effects of this compound on cell proliferation and invasion, confirming the central role of this pathway.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM MacamideB->ATM Upregulates (~2.5x) RAD51 RAD51 ATM->RAD51 Upregulates p53 p53 ATM->p53 Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Prolif Cell Proliferation & Invasion Bcl2->Prolif Inhibits Apoptosis to Allow Proliferation Caspase3->Apoptosis Promotes MacamideB_PI3K_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response MacamideB This compound PI3K PI3K MacamideB->PI3K Activates AKT AKT PI3K->AKT Activates Autophagy Autophagy AKT->Autophagy Enhances Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Neuronal Survival Autophagy->Survival Apoptosis->Survival CCK8_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations/times) A->B C Add CCK-8 solution to each well B->C D Incubate for 1-4 hours at 37°C C->D E Measure absorbance at 450 nm D->E F Calculate cell viability and IC₅₀ E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Neuroprotective Effects of Macamide B

This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, a unique bioactive compound found in Lepidium meyenii (Maca). This document synthesizes current research findings, detailing the molecular mechanisms, preclinical evidence from in vitro and in vivo models, and relevant experimental methodologies. The information is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders.

Introduction

Macamides are a class of non-polar, long-chain fatty acid N-benzylamides unique to the Maca plant, which has been traditionally used for its medicinal properties, including enhancing fertility and providing neuroprotection.[1][2] Among these, this compound (N-benzyl-9Z,12Z-octadecadienamide) has garnered significant scientific interest for its potential therapeutic applications in neurological disorders.[3][4] Its lipophilic nature suggests it may readily cross the blood-brain barrier, a critical attribute for centrally acting neuroprotective agents.[5] Research indicates that this compound and related macamides may offer therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple, interconnected molecular pathways. These mechanisms collectively combat neuronal damage, reduce inflammation, inhibit apoptosis, and promote neuronal survival and plasticity.

Key Mechanisms:

  • Anti-Apoptotic and Pro-Survival Signaling: this compound has been shown to activate the PI3K/Akt signaling pathway. This activation is crucial for promoting cell survival and inhibiting apoptosis. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to a reduction in programmed cell death. Furthermore, the activation of CREB (cAMP response element-binding protein) and subsequent upregulation of brain-derived neurotrophic factor (BDNF) contribute to neuronal survival and enhanced synaptic plasticity.

  • Modulation of the Endocannabinoid System: Macamides act as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which then activates cannabinoid receptor 1 (CB1). This activation is known to be neuroprotective, preventing neuronal death in both in vitro and in vivo models.

  • Anti-Inflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by reducing the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the hippocampus, serum, and colon.

  • Cholinergic System Regulation: this compound and other macamides exhibit inhibitory activity against acetylcholinesterase (AChE). By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a well-established therapeutic strategy for Alzheimer's disease, as acetylcholine deficiency is linked to the cognitive impairments seen in the disease.

  • Oxidative Stress Reduction: The neuroprotective effects of this compound are also linked to the activation of the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway enhances the cellular defense against oxidative stress, a common factor in neuronal damage.

  • Synaptic Protection: In vivo studies have shown that this compound can improve synaptic plasticity by maintaining the structural integrity of synapses and increasing synapse density. It achieves this by increasing the expression of synaptic-structure-related proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95).

Data from Preclinical Studies

The neuroprotective potential of this compound is supported by a growing body of evidence from both in vitro and in vivo preclinical models.

In Vitro Studies

In vitro models allow for the detailed investigation of the cellular and molecular mechanisms of this compound in a controlled environment.

Model Treatment Key Findings Reference
Corticosterone-induced neurotoxicity in PC12 cellsMacamide M 18:3 (5-25 µM)Increased cell viability (up to 85.1% at 25 µM), decreased LDH release, reduced apoptosis, increased p-Akt, p-CREB, and BDNF levels.
Manganese (Mn)-induced toxicity in U-87 MG glioblastoma cellsMacamidesCounteracted Mn-induced toxicity by binding to the CB1 receptor.
H₂O₂-induced oxidative stress in PC12 cellsMaca lipophilic extract containing macamidesDemonstrated neuroprotective effects against H₂O₂-induced injury.
In Vivo Studies

Animal models are crucial for evaluating the therapeutic efficacy and physiological effects of this compound in a whole-organism context.

Model Treatment Key Findings Reference
Corticosterone-induced hippocampal impairment in miceMacamide M 18:3 (5 and 25 mg/kg bw)Improved depressive-like behaviors, reduced hippocampal neuroinflammation, increased BDNF, improved neuron density, and enhanced synaptic protein expression.
Neonatal hypoxic-ischemic brain damage (HIBD) in miceThis compound pretreatmentSignificantly reduced brain damage, improved neuronal recovery, enhanced autophagy, and reduced apoptosis via the PI3K/AKT pathway.
Scopolamine-induced cognitive impairment in miceMacamide M 18:2Prevented cognitive impairment and neurotransmitter disorders, increased Nrf2 and HO-1 positive rates in the hippocampus, and improved synaptic plasticity.
MPTP-induced dopaminergic neuron loss in zebrafish80% methanol elution fraction of Maca (rich in macamides)Protected against dopaminergic neuron loss, possibly through AChE and BuChE inhibition.
Middle cerebral artery occlusion in ratsn-hexane extract of maca (containing macamides)Reduced infarct volume.

Experimental Protocols

This section details the methodologies used in the key studies cited, providing a reference for researchers looking to replicate or build upon these findings.

In Vitro: Corticosterone-Induced Neurotoxicity in PC12 Cells
  • Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells were pretreated with various concentrations of Macamide M 18:3 (5, 10, and 25 µM) for 24 hours. Subsequently, neurotoxicity was induced by exposing the cells to 400 µM corticosterone (CORT) for another 24 hours.

  • Cell Viability Assay (MTT): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • Lactate Dehydrogenase (LDH) Leakage Assay: Cell membrane damage was quantified by measuring the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit.

  • Apoptosis Analysis: Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

  • Western Blotting: Protein levels of p-Akt, Akt, p-CREB, CREB, and BDNF were determined. Cells were lysed, and protein concentrations were measured. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

In Vivo: Corticosterone-Induced Hippocampal Impairment Model
  • Animals: Male C57BL/6 mice were used.

  • Model Induction: A neurotoxic model was established by subcutaneous injection of corticosterone (40 mg/kg body weight) daily for 21 consecutive days.

  • Drug Administration: Macamide M 18:3 (5 and 25 mg/kg body weight) was administered orally for 21 days, one hour before the corticosterone injection.

  • Behavioral Tests:

    • Forced Swimming Test: Assessed depressive-like behavior by measuring the immobility time of mice in a cylinder of water.

    • Open Field Test: Evaluated general locomotor activity and anxiety-like behavior by tracking the total distance moved in an open arena.

  • Biochemical Analysis (ELISA): Levels of TNF-α, IL-6, and BDNF in the hippocampus were measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Histological Analysis:

    • Nissl Staining: Used to assess neuronal density and morphology in the hippocampal regions.

    • Immunofluorescence: Employed to measure the number of doublecortin (DCX) and bromodeoxyuridine (BrdU) positive cells to evaluate neurogenesis.

    • Golgi Staining: Utilized to observe changes in dendritic structure and spine density.

  • Western Blotting: Expression levels of synaptic proteins (synaptophysin, synapsin I, PSD-95) in the hippocampus were quantified.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways of this compound Neuroprotection

MacamideB_Neuroprotection MacamideB This compound FAAH FAAH Inhibition MacamideB->FAAH PI3K PI3K MacamideB->PI3K CREB CREB Phosphorylation (p-CREB) MacamideB->CREB AChE AChE Inhibition MacamideB->AChE Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) MacamideB->Inflammation Nrf2 Nrf2 Pathway Activation MacamideB->Nrf2 Anandamide ↑ Endogenous Anandamide FAAH->Anandamide CB1R CB1 Receptor Activation Anandamide->CB1R Akt Akt Phosphorylation (p-Akt) PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis CellSurvival ↑ Cell Survival Akt->CellSurvival BDNF ↑ BDNF Expression CREB->BDNF BDNF->CellSurvival SynapticPlasticity ↑ Synaptic Plasticity BDNF->SynapticPlasticity ACh ↑ Acetylcholine AChE->ACh Cognition ↑ Cognitive Function ACh->Cognition Neuroinflammation ↓ Neuroinflammation Inflammation->Neuroinflammation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

InVivo_Workflow start Animal Model Selection (e.g., C57BL/6 Mice) induction Induction of Neuropathology (e.g., Corticosterone Injection) start->induction treatment This compound Administration (Oral Gavage) induction->treatment behavior Behavioral Assessment (Forced Swim, Open Field) treatment->behavior sacrifice Euthanasia & Tissue Collection (Hippocampus) behavior->sacrifice biochem Biochemical Analysis (ELISA for Cytokines, BDNF) sacrifice->biochem histo Histological Analysis (Nissl, IF, Golgi) sacrifice->histo western Molecular Analysis (Western Blot for Synaptic Proteins) sacrifice->western end Data Analysis & Conclusion biochem->end histo->end western->end

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, targeting key pathways involved in neuronal survival, inflammation, and synaptic plasticity, makes it a promising candidate for the development of novel therapies for neurodegenerative diseases.

Future research should focus on:

  • Elucidating the precise structure-activity relationships of different macamides.

  • Conducting long-term efficacy and safety studies in more advanced animal models of neurodegeneration.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of this compound to optimize dosing and delivery.

  • Exploring the potential synergistic effects of this compound with other neuroprotective agents.

Further rigorous investigation is warranted to translate these promising preclinical findings into clinical applications for patients suffering from debilitating neurological disorders.

References

A Technical Guide to the Anti-Inflammatory Properties of Macamide B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Macamides, a class of unique N-benzylamides of long-chain fatty acids, are primary bioactive constituents of Maca (Lepidium meyenii). Among them, Macamide B (N-benzyl-hexadecanamide) has garnered scientific interest for its diverse pharmacological activities, including potential anti-inflammatory effects. Inflammation is a critical physiological process, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases.[1] Consequently, identifying novel anti-inflammatory agents is a significant focus of drug discovery. This document provides a comprehensive technical overview of the current understanding of this compound's anti-inflammatory properties, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

This compound and structurally related macamides exert their anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory transcription factors, interference with inflammatory enzyme activity, and regulation of cytokine production.

Inhibition of Pro-Inflammatory Signaling Pathways

1.1.1 Nuclear Factor-kappa B (NF-κB) Pathway The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Studies on macamides, specifically N-benzyllinoleamide (a closely related unsaturated macamide), have demonstrated potent inhibition of TNF-α-induced NF-κB activation in various human cell lines. This suggests that macamides can interrupt this critical inflammatory cascade, preventing the downstream expression of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_inactive->IkBa Bound NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Released Proteasome Proteasome Degradation IkBa_p->Proteasome Proteasome->IkBa_p Degrades DNA DNA NFkB_active->DNA Translocates & Binds MacamideB This compound MacamideB->IKK Inhibits Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

1.1.2 Signal Transducer and Activator of Transcription 3 (STAT3) Pathway The STAT3 signaling pathway is crucial for cellular responses to cytokines and growth factors and plays a significant role in inflammation. Aberrant STAT3 activation is linked to chronic inflammatory conditions. The pathway is typically activated by stimuli like Interferon-gamma (IFN-γ), which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the expression of target genes. Macamides have been shown to effectively inhibit IFN-γ-induced STAT3 activation, presenting another key mechanism for their anti-inflammatory potential.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA_STAT3 DNA STAT3_dimer->DNA_STAT3 Translocates & Binds MacamideB This compound MacamideB->STAT3_inactive Inhibits Activation Transcription_STAT3 Inflammatory Gene Expression DNA_STAT3->Transcription_STAT3

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Modulation of Inflammatory Enzymes

Recent studies have identified macamides as potent inhibitors of soluble epoxide hydrolase (sEH). The sEH enzyme degrades anti-inflammatory epoxy fatty acids (EpFAs) into less active dihydroxy fatty acids. By inhibiting sEH, macamides can stabilize the levels of endogenous EpFAs, thereby enhancing their anti-inflammatory and analgesic effects. This provides a distinct and plausible mechanism of action for the benefits observed with Maca treatments in inflammatory pain models.

Quantitative Data Summary

The anti-inflammatory efficacy of macamides has been quantified in several in vitro studies. The following tables summarize the key findings, focusing on the half-maximal inhibitory concentrations (IC50) and cytotoxic concentrations (CC50).

Table 1: Inhibition of NF-κB and STAT3 Activation by Macamides Compound (1): N-benzyllinoleamide; Compound (2): N-benzyloleamide. Data are presented as mean ± SD.

Target PathwayInducerCell LineCompound (1) IC50 (µM)Compound (2) IC50 (µM)
NF-κB Activation TNF-αCCD-1109Sk (Human Skin Fibroblast)2.28 ± 0.546.50 ± 0.75
MRC-5 (Human Lung Fibroblast)3.66 ± 0.347.74 ± 0.19
RWPE-1 (Human Prostate Epithelial)4.48 ± 0.298.37 ± 0.09
STAT3 Activation IFN-γCCD-1109Sk (Human Skin Fibroblast)0.61 ± 0.765.49 ± 0.31
MRC-5 (Human Lung Fibroblast)1.24 ± 0.057.73 ± 0.94
RWPE-1 (Human Prostate Epithelial)2.10 ± 0.127.79 ± 0.30

Table 2: In Vitro Cytotoxicity of Macamides CC50: 50% cytotoxic concentration. Data are presented as mean ± SD.

AssayCell LineCompound (1) CC50 (µM)Compound (2) CC50 (µM)
LDH Assay CCD-1109Sk83.09 ± 0.5390.62 ± 0.85
MRC-585.09 ± 0.9494.51 ± 0.07
RWPE-189.16 ± 0.5795.33 ± 0.97
THP-1 (Control)87.00 ± 0.0790.67 ± 0.58
XTT Assay CCD-1109Sk-94.38 ± 0.11
MRC-5-98.45 ± 0.62
RWPE-1-99.97 ± 0.39
THP-1 (Control)89.96 ± 0.2792.45 ± 0.49

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the anti-inflammatory properties of macamides.

In Vitro Inhibition of NF-κB Activation
  • Cell Lines: Human skin fibroblast (CCD-1109Sk), human lung fibroblast (MRC-5), and human prostate epithelial (RWPE-1) cells were utilized.

  • Assay Principle: A stable cell line co-transfected with a pNF-κB-luciferase plasmid is used. Activation of the NF-κB pathway by an inducer leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of the test macamide (e.g., N-benzyllinoleamide) or a vehicle control.

    • After a 1-hour pre-incubation, cells are stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

    • Following stimulation, the medium is removed, and cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and IC50 values are determined.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Add this compound (various concentrations) B->C D Pre-incubate for 1 hour C->D E Stimulate with TNF-α (10 ng/mL) D->E F Incubate for 6 hours E->F G Lyse cells F->G H Measure Luciferase Activity G->H I Calculate % Inhibition and IC50 H->I

Caption: General experimental workflow for an in vitro NF-κB inhibition assay.

In Vitro Inhibition of STAT3 Activation
  • Cell Lines: CCD-1109Sk, MRC-5, and RWPE-1 cells.

  • Assay Principle: Similar to the NF-κB assay, this method uses a cell line co-transfected with a pSTAT3-luciferase plasmid.

  • Protocol:

    • Cells are seeded and grown as described for the NF-κB assay.

    • Cells are pre-incubated with test macamides for 1 hour.

    • STAT3 activation is induced by stimulating the cells with IFN-γ (10 ng/mL) for 6 hours.

    • Luciferase activity is measured, and IC50 values are calculated as previously described.

In Vivo Anti-Inflammatory Pain Model
  • Animal Model: Male Sprague-Dawley rats.

  • Inducing Agent: Lipopolysaccharide (LPS).

  • Protocol:

    • A baseline pain threshold is established for the animals.

    • N-benzyl-linoleamide is administered orally to the test group, while the control group receives a vehicle.

    • After a set time, inflammation is induced by an intraplantar injection of LPS.

    • Pain response (e.g., thermal hyperalgesia) is measured at various time points post-LPS injection.

    • The reduction in inflammatory pain in the macamide-treated group compared to the control group is quantified to assess efficacy.

Cytotoxicity Assays
  • Assay Principle: To ensure that the observed anti-inflammatory effects are not due to cell death, cytotoxicity is assessed. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the XTT assay measures mitochondrial metabolic activity.

  • Protocol:

    • Cells are seeded in 96-well plates and treated with a range of macamide concentrations for a specified period (e.g., 24 hours).

    • For LDH: A portion of the cell culture supernatant is transferred to a new plate, and an LDH reaction mixture is added. The absorbance is read to quantify LDH release.

    • For XTT: An XTT labeling mixture is added directly to the wells. After incubation, the formation of formazan is measured spectrophotometrically.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and related macamides possess significant anti-inflammatory properties. Their ability to inhibit the NF-κB and STAT3 signaling pathways, as well as the sEH enzyme, highlights a multi-targeted mechanism of action. The quantitative data demonstrate potency in the low micromolar range with a favorable cytotoxicity profile in the tested cell lines.

For drug development professionals, these findings position macamides as promising lead compounds for novel anti-inflammatory therapeutics. Future research should focus on:

  • In Vivo Efficacy: Expanding in vivo studies beyond pain models to chronic inflammatory disease models (e.g., inflammatory bowel disease, arthritis).

  • Structure-Activity Relationship (SAR): Systematically evaluating a broader range of synthetic macamide analogs to optimize potency and pharmacokinetic properties.

  • Target Deconvolution: Further elucidating the direct molecular binding targets within the NF-κB and STAT3 pathways.

  • Clinical Evaluation: Progressing the most promising candidates toward clinical trials to assess safety and efficacy in humans.

References

Unveiling the Antitumor Potential of Macamide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macamide B, a unique N-benzylamide lipid derived from the Peruvian plant Lepidium meyenii (Maca), has emerged as a promising natural compound with demonstrated antitumor properties. This technical guide provides an in-depth overview of the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, with a particular focus on its mechanism of action in non-small cell lung cancer. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Quantitative Analysis of Antitumor Activity

This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several non-small cell lung cancer (NSCLC) cell lines. While its activity against other cancer types such as colon and liver cancer has been reported, specific IC50 values are not as readily available in the current literature.[1]

Cancer Type Cell Line IC50 Value (µM) Reference
Lung CancerH1299~2.5[1]
Lung CancerA549~3.7[1]
Lung CancerH460~2.8[1]
Colon CancerSW480Activity Reported[1]
Liver CancerSMMC-7721Activity Reported

Mechanism of Action: The ATM Signaling Pathway

In lung cancer cells, this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell invasion, processes mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Treatment with this compound leads to the upregulation of key proteins in this pathway, including ATM, RAD51, and the tumor suppressor p53. This activation cascade culminates in an increase in the levels of cleaved caspase-3, a critical executioner of apoptosis, and a concomitant decrease in the anti-apoptotic protein Bcl-2.

Macamide_B_ATM_Pathway Macamide_B This compound DNA_Damage DNA Damage (presumed) Macamide_B->DNA_Damage ATM ATM DNA_Damage->ATM activates RAD51 RAD51 ATM->RAD51 activates p53 p53 ATM->p53 activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces Proliferation Cell Proliferation & Invasion Apoptosis->Proliferation inhibits Inhibition Activation

This compound-induced ATM signaling pathway in lung cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for desired time (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (OD at 570 nm) F->G H Calculate cell viability (%) G->H

General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, H1299, H460) into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 32 µmol/l) and a vehicle control (e.g., PBS).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration.

Transwell Invasion Assay

The Transwell invasion assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.

Workflow:

Transwell_Assay_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium in the upper chamber with this compound A->B C Add medium with chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Count stained cells under a microscope F->G H Calculate invasion inhibition (%) G->H

Workflow for the Transwell cell invasion assay.

Protocol:

  • Insert Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 1 x 10⁴ cells into the upper chamber of the prepared insert. Add this compound at the desired concentration (e.g., 3 or 4 µmol/l) to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with a solution such as 0.1% crystal violet for 10 minutes.

  • Quantification: Wash the inserts and count the number of stained, invaded cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of invasion inhibition by comparing the number of invaded cells in the this compound-treated group to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend cells in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark (15 minutes at room temperature) D->E F Analyze by flow cytometry E->F G Quantify viable, apoptotic, and necrotic cells F->G

General workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at a predetermined concentration for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

  • Staining: Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to 100 µl of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µl of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 10 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ATM, RAD51, p53, Bcl-2, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant antitumor activity, particularly in non-small cell lung cancer, by inducing apoptosis through the ATM signaling pathway. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this natural compound. Future research should focus on elucidating its efficacy in a broader range of cancer types and in in vivo models to pave the way for its potential clinical application.

References

Macamide B: A Novel Endocannabinoid System Modulator through Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, and its dysregulation is implicated in numerous pathological conditions. A key regulatory enzyme within the ECS is the fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for potentiating endogenous cannabinoid signaling, thereby offering potential treatments for pain, inflammation, anxiety, and neurodegenerative disorders. Macamides, a class of N-benzylamides of long-chain fatty acids found in the Peruvian plant Lepidium meyenii (Maca), have emerged as novel FAAH inhibitors. This technical guide provides a comprehensive overview of Macamide B and related compounds as FAAH inhibitors, detailing their inhibitory activity, the experimental protocols for their evaluation, and the underlying signaling pathways.

Introduction to this compound and FAAH Inhibition

This compound, chemically known as N-benzylpalmitamide or N-benzylhexadecanamide, is a bioactive lipid compound isolated from Maca.[1] Macamides have garnered significant interest due to their potential neuroprotective and anti-inflammatory properties, which are, in part, attributed to their interaction with the endocannabinoid system.[2] One of the primary mechanisms of action for these compounds is the inhibition of fatty acid amide hydrolase (FAAH).[3]

FAAH is a serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] By inhibiting FAAH, this compound can increase the synaptic concentration and duration of action of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.[5] This modulation of the ECS without the direct psychoactive effects associated with exogenous cannabinoid agonists makes FAAH inhibitors like this compound attractive candidates for drug development.

Quantitative Analysis of FAAH Inhibition by Macamides

Several studies have quantified the FAAH inhibitory activity of various macamides. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The degree of unsaturation in the fatty acid moiety of the macamide appears to play a significant role in its FAAH inhibitory activity.

Below is a summary of the reported FAAH inhibitory activities for this compound and other relevant macamides.

Macamide CompoundChemical NameConcentration (µM)% FAAH InhibitionIC50 (µM)Reference(s)
This compound N-Benzylpalmitamide1024.8%N/A
50043.8%N/A
N-Benzyl-oleamideN-Benzyl-(9Z)-octadecenamide--7.9
N-Benzyl-linoleamideN-Benzyl-(9Z,12Z)-octadecadienamide--7.2
N-Benzyl-linolenamideN-Benzyl-(9Z,12Z,15Z)-octadecatrienamide--8.5
N-Benzyl-stearamideN-Benzyl-octadecanamide--43.7
N-Benzyloctadeca-9Z,12Z-dienamideN-Benzyl-(9Z,12Z)-octadecadienamide--N/A

N/A: Not available in the cited literature.

Experimental Protocols for FAAH Inhibition Assays

The determination of FAAH inhibitory activity is typically performed using in vitro enzymatic assays. A widely used method is a fluorescence-based assay that measures the hydrolysis of a synthetic FAAH substrate.

Principle of the Fluorescent FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Potential inhibitors are added to the reaction, and their ability to reduce the rate of fluorescence generation is measured.

Detailed Protocol for In Vitro FAAH Inhibition Screening

This protocol is adapted from commercially available FAAH inhibitor screening assay kits.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AMC-arachidonoyl amide)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor as a positive control (e.g., JZL195)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of FAAH enzyme in pre-chilled FAAH Assay Buffer. The final concentration should be optimized for a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid interference with enzyme activity.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Negative Control): Add assay buffer, FAAH enzyme solution, and the same volume of solvent used for the test compounds.

    • Inhibitor Wells: Add assay buffer, FAAH enzyme solution, and the desired concentration of the test compound.

    • Positive Control Wells: Add assay buffer, FAAH enzyme solution, and the positive control inhibitor.

    • Background Wells (No Enzyme): Add assay buffer and the solvent.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 5-15 minutes) to allow the inhibitors to interact with the enzyme. For time-dependent inhibitors, this pre-incubation step is critical.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background fluorescence rate from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway Modulated by FAAH Inhibition

The inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft. This elevated anandamide then enhances the activation of presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and ultimately a reduction in neurotransmitter release. This mechanism underlies many of the therapeutic effects of FAAH inhibitors.

FAAH_Inhibition_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles Anandamide_Synthesis Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_Synthesis->Anandamide Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Hydrolysis Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Macamide_B This compound Macamide_B->FAAH Inhibits

Caption: FAAH Inhibition Signaling Pathway.

Experimental Workflow for Screening Macamides as FAAH Inhibitors

The process of identifying and characterizing macamides as FAAH inhibitors follows a systematic workflow, from the initial extraction from the natural source to the final in vitro validation.

FAAH_Inhibitor_Screening_Workflow Start Start: Maca Plant Material Extraction Solvent Extraction (e.g., Pentane) Start->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Macamides Fractionation->Isolation Structure_Elucidation Structural Elucidation (NMR, MS) Isolation->Structure_Elucidation FAAH_Screening In Vitro FAAH Inhibition Assay Isolation->FAAH_Screening Data_Analysis IC50 Determination & Dose-Response Curves FAAH_Screening->Data_Analysis Mechanism_Studies Mechanism of Inhibition (e.g., Reversibility) Data_Analysis->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: Macamide FAAH Inhibitor Screening Workflow.

Conclusion and Future Directions

This compound and other related macamides represent a promising class of natural compounds for the modulation of the endocannabinoid system through the inhibition of FAAH. Their activity, coupled with the long-standing use of Maca in traditional medicine, suggests a favorable safety profile. The data presented in this guide underscore the potential of these compounds as leads for the development of novel therapeutics for a range of disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of macamides and their FAAH inhibitory potency to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy: Evaluation of the therapeutic effects of this compound and other potent macamides in animal models of pain, inflammation, and neurological disorders.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-likeness.

  • Selectivity Profiling: Assessing the selectivity of macamides for FAAH over other serine hydrolases and enzymes involved in lipid metabolism to minimize off-target effects.

By addressing these key areas, the full therapeutic potential of this compound and the broader class of macamides as FAAH inhibitors can be realized, paving the way for new and effective treatments for a variety of human diseases.

References

role of Macamide B in ATM signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Macamide B in the ATM Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a bioactive compound isolated from Lepidium meyenii (maca), has emerged as a potential anti-cancer agent. Recent studies have elucidated its role in modulating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical regulator of the DNA Damage Response (DDR). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on the ATM pathway in cancer cells. It includes a summary of key quantitative data, detailed experimental protocols for investigating its effects, and visual diagrams of the signaling cascade and experimental workflows. The findings suggest that this compound may induce DNA damage, leading to the activation and upregulation of the ATM pathway, which in turn promotes apoptosis and inhibits cancer cell proliferation and invasion.

Introduction to the ATM Signaling Pathway

The ATM serine/threonine kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In its inactive state, ATM exists as a homodimer.[3][4] Upon induction of DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the damage site, leading to its autophosphorylation (e.g., at Serine 1981), dissociation into active monomers, and subsequent phosphorylation of a multitude of downstream targets.[3]

Key functions of the activated ATM pathway include:

  • Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinases like CHK2 and the tumor suppressor p53. This cascade results in cell cycle arrest, primarily at the G1/S and G2/M transitions, providing time for DNA repair.

  • DNA Repair: ATM phosphorylates key proteins involved in DNA repair mechanisms, such as BRCA1 and RAD51, facilitating the repair of DSBs through pathways like homologous recombination.

  • Apoptosis: If DNA damage is too severe to be repaired, ATM can trigger programmed cell death (apoptosis) by stabilizing and activating p53, which in turn upregulates pro-apoptotic proteins like Bax and PUMA.

Given its central role in maintaining genomic integrity, the ATM pathway is a critical area of interest in cancer research and drug development.

This compound's Mechanism of Action on the ATM Pathway

Research in lung cancer cell lines has demonstrated that this compound significantly impacts the ATM signaling pathway. The primary mechanism appears to be the upregulation of ATM protein expression, which subsequently activates downstream signaling cascades that suppress cancer progression. Treatment of A549 lung cancer cells with this compound leads to an approximately 2.5-fold increase in the expression level of ATM.

This increased ATM expression triggers a cascade of downstream events:

  • Upregulation of DNA Repair and Effector Proteins: The expression of RAD51, a key protein in homologous recombination repair, and the tumor suppressor p53 are significantly increased following this compound treatment.

  • Induction of Apoptosis: this compound treatment leads to an increase in the levels of cleaved caspase-3, a critical executioner of apoptosis. Concurrently, the expression of the anti-apoptotic protein Bcl-2 is decreased.

  • ATM-Dependence: The effects of this compound are critically dependent on ATM. When ATM expression is knocked down using small interfering RNA (siRNA), the this compound-induced increases in RAD51, p53, and cleaved caspase-3 are reversed. Similarly, the decrease in Bcl-2 is abrogated. This rescue effect confirms that ATM is a crucial mediator of this compound's anti-cancer activities.

The data collectively suggest that this compound may cause DNA damage, which in turn activates and upregulates the ATM signaling pathway to inhibit cell proliferation and invasion while promoting apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Lung Cancer Cell Lines

Cell Line IC₅₀ (µmol/L) after 48h
H1299 ~2.5
A549 ~3.7

| H460 | ~2.8 |

Table 2: Relative Protein Expression Changes in A549 Cells Treated with this compound

Protein Change upon this compound Treatment Change upon this compound + siATM
ATM ~2.5-fold Increase Reduced
RAD51 Significantly Increased Reduced
p53 Significantly Increased Reduced
Cleaved Caspase-3 Significantly Increased Reduced

| Bcl-2 | Significantly Decreased | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in the ATM signaling pathway.

Cell Culture and this compound Treatment
  • Cell Lines: Human lung adenocarcinoma cell lines A549, H1299, and H460 are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 µmol/L) or the vehicle control (DMSO). Treatment duration can vary (e.g., 24, 48, 72 hours) depending on the assay.

Western Blotting for ATM Pathway Proteins

This protocol is adapted from standard procedures for detecting total and phosphorylated proteins.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 10-20 µg) are mixed with 2x SDS-PAGE sample buffer, denatured at 95°C for 5 minutes, and resolved on a 6-12% SDS-polyacrylamide gel.

  • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-specific antibodies, BSA is recommended to reduce background.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Antibodies include those against ATM, RAD51, p53, cleaved caspase-3, Bcl-2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: The signal is visualized using an Enhanced Chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

ATM Gene Silencing (siRNA Knockdown)
  • siRNA Transfection: A549 cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

  • Cells are transfected with siRNA targeting ATM or a non-targeting negative control (NC) siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • Post-Transfection: After 24-48 hours of transfection to allow for target gene knockdown, cells are treated with this compound as described in section 5.1.

  • Verification: Knockdown efficiency is confirmed by Western blotting or qPCR for ATM expression.

ATM Kinase Activity Assay

While not reported in the primary this compound study, a kinase assay is crucial to determine if this compound directly enhances ATM's catalytic activity. This can be performed using immunoprecipitated ATM or a cell-based assay.

  • Immunoprecipitation: Endogenous ATM is immunoprecipitated from cell lysates using an anti-ATM antibody and protein A/G beads.

  • Kinase Reaction: The immunoprecipitated beads are washed with kinase buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MnCl₂).

  • The beads are then incubated in kinase buffer containing a known ATM substrate (e.g., a GST-p53 fragment) and [γ-³²P]ATP or cold ATP.

  • Detection: The reaction is stopped, and substrate phosphorylation is analyzed by SDS-PAGE and autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody against the substrate (e.g., anti-phospho-p53 Ser15).

Visualizations: Pathways and Workflows

This compound Signaling Pathway

MacamideB_ATM_Pathway MacamideB This compound DNADamage DNA Damage (Hypothesized) MacamideB->DNADamage causes ATM ATM Expression MacamideB->ATM upregulates DNADamage->ATM upregulates RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates Bcl2 Bcl-2 ATM->Bcl2 downregulates Proliferation Cell Proliferation & Invasion RAD51->Proliferation inhibits Caspase3 Cleaved Caspase-3 p53->Caspase3 activates p53->Proliferation inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade of this compound via the ATM pathway.

Experimental Workflow for Western Blot Analysis

WB_Workflow start Seed A549 Cells treatment Treat with this compound or Vehicle Control (48h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant BCA Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (4°C, O/N) block->p_ab s_ab Secondary Antibody Incubation (RT, 1h) p_ab->s_ab detect ECL Detection & Imaging s_ab->detect analysis Densitometry Analysis detect->analysis

Caption: Workflow for analyzing protein expression via Western blot.

Logical Relationship Diagram

Logical_Relationship treatment This compound Treatment atm_exp ATM Expression Increases treatment->atm_exp Leads to downstream Downstream Targets Modulated (↑p53, ↑RAD51, ↓Bcl-2) atm_exp->downstream Causes apoptosis Apoptosis Increases downstream->apoptosis Results in proliferation Proliferation/Invasion Decreases downstream->proliferation Results in siRNA ATM siRNA Knockdown siRNA->atm_exp Prevents siRNA->downstream Reverses

References

Macamide B and the PI3K/AKT Signaling Pathway: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The intricate signaling pathways that govern neuronal survival and apoptosis are key areas of investigation for novel therapeutic interventions. Among these, the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Recent research has highlighted the neuroprotective potential of natural compounds, with Macamide B, a bioactive constituent of Lepidium meyenii (Maca), emerging as a promising candidate. This technical guide provides an in-depth exploration of the mechanisms by which this compound exerts its neuroprotective effects through the modulation of the PI3K/AKT signaling pathway.

The PI3K/AKT Signaling Pathway in Neuroprotection

The PI3K/AKT pathway is a fundamental intracellular signaling cascade that promotes cell survival and inhibits apoptosis.[1][2] Activation of this pathway is initiated by various extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs). This binding leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[3]

Once activated, AKT phosphorylates a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. Key downstream effectors include the Bcl-2 family of proteins. AKT can phosphorylate and inactivate pro-apoptotic proteins such as Bad, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-2.[1] This leads to an increased ratio of Bcl-2 to the pro-apoptotic protein Bax, which in turn prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[4]

This compound's Modulation of the PI3K/AKT Pathway

Emerging evidence strongly suggests that this compound exerts its neuroprotective effects by activating the PI3K/AKT signaling pathway. Studies have demonstrated that pretreatment with this compound can significantly attenuate neuronal damage in models of hypoxic-ischemic brain injury by activating this pathway. This activation leads to a cascade of anti-apoptotic events, including the upregulation of Bcl-2, downregulation of Bax, and inhibition of caspase-3 activity.

Logical Relationship: this compound's Neuroprotective Mechanism

MacamideB_PI3K_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxic Insult Neurotoxic Insult Bax Bax (Pro-apoptotic) Neurotoxic Insult->Bax Caspase3 Caspase-3 (Inactive) Neurotoxic Insult->Caspase3 This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Upregulates pAKT->Bax Downregulates Bcl2->Bax Inhibits Bax->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis aCaspase3->Apoptosis Neuron Neuronal Survival Apoptosis->Neuron Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Neuronal Cells (e.g., PC12, SH-SY5Y) B Induce Neurotoxicity (e.g., Corticosterone, H2O2) A->B C Treat with this compound (Various Concentrations) B->C D Cell Viability Assay (MTT Assay) C->D E Western Blot Analysis (p-AKT, AKT, Bcl-2, Bax, Caspase-3) C->E F Immunofluorescence (Bcl-2, Active Caspase-3) C->F G Quantify Protein Expression & Cell Viability D->G E->G F->G H Statistical Analysis G->H

References

Macamide B: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a unique N-benzylamide derived from the root of the Maca plant (Lepidium meyenii), is emerging as a promising bioactive compound with a diverse range of therapeutic applications.[1][2][3] Traditionally consumed for its nutritional and medicinal properties, Maca and its constituents are now the subject of rigorous scientific investigation.[1][2] This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential applications in oncology, neuroprotection, and anti-inflammatory therapies. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic utility of this natural compound.

Anticancer Applications

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of lung cancer. In vitro studies have shown its ability to inhibit proliferation, suppress invasion, and induce apoptosis in various lung cancer cell lines.

Quantitative Data

The cytotoxic and anti-invasive effects of this compound on lung cancer cells are summarized in the tables below.

Table 1: Inhibitory Concentration (IC50) of this compound on Lung Cancer Cell Lines

Cell LineIC50 (µmol/l)
H1299~2.5
A549~3.7
H460~2.8

Table 2: Effects of this compound on Apoptosis and Invasion in Lung Cancer Cell Lines

Cell LineRelative Apoptotic Rate (%)Relative Cell Invasion Rate (%)
H129931.724.1
A54920.233.7
H46023.167.7
Mechanism of Action: ATM Signaling Pathway

The anticancer activity of this compound in lung cancer is linked to the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical regulator of the DNA damage response. Treatment with this compound leads to a significant increase in the expression of key proteins in this pathway.

Table 3: Effect of this compound on ATM Signaling Pathway Proteins in A549 Cells

ProteinChange in Expression
ATM~2.5-fold increase
RAD51Significantly increased
p53Significantly increased
Cleaved caspase-3Significantly increased
Bcl-2Decreased

The proposed signaling pathway is illustrated in the diagram below.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM (ataxia-telangiectasia mutated) MacamideB->ATM activates RAD51 RAD51 ATM->RAD51 activates p53 p53 ATM->p53 activates DNA_Repair DNA Damage Repair RAD51->DNA_Repair Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis Proliferation_Invasion Cell Proliferation & Invasion Apoptosis->Proliferation_Invasion inhibits

This compound activates the ATM signaling pathway in lung cancer cells.
Experimental Protocols

  • Cell Seeding: Lung cancer cells (H1299, A549, and H460) are seeded in 96-well plates at a density of 5x10³ cells per well.

  • Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound or a vehicle control (PBS).

  • Incubation: Cells are incubated for 24, 48, and 72 hours.

  • CCK-8 Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 2 hours at 37°C.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

  • Chamber Preparation: Transwell chambers with 8-µm pore size polycarbonate membranes are coated with Matrigel.

  • Cell Seeding: 5x10⁴ cells in serum-free medium are added to the upper chamber.

  • Treatment: The lower chamber is filled with a medium containing 10% fetal bovine serum and this compound or PBS.

  • Incubation: The chambers are incubated for 24 hours.

  • Cell Staining: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed with methanol and stained with 0.1% crystal violet.

  • Quantification: The number of invading cells is counted in five random fields under a microscope.

  • Cell Treatment: Cells are treated with this compound or PBS for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against ATM, RAD51, p53, cleaved caspase-3, and Bcl-2.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Anticancer Evaluation Start Lung Cancer Cell Lines Proliferation Cell Proliferation Assay (CCK-8) Start->Proliferation Invasion Cell Invasion Assay (Transwell) Start->Invasion Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Mechanism Mechanism of Action (Western Blot) Start->Mechanism Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Invasion->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis

Experimental workflow for in vitro anticancer evaluation of this compound.

Neuroprotective Applications

This compound exhibits promising neuroprotective properties, with potential applications in the management of neurodegenerative disorders such as Alzheimer's disease and in mitigating the effects of neuronal damage from insults like hypoxic-ischemia.

Quantitative Data

Studies have shown that macamides can protect neuronal cells from toxicity and improve neurological outcomes in animal models.

Table 4: Neuroprotective Effects of Macamides

ModelCompoundEffectQuantitative MeasureReference
Amyloid β-peptide induced neurotoxicity in B-35 neuroblastoma cellsMacamide (3-methoxybenzylhexadecanamide)Neuroprotection against Aβ induced damageConcentration-dependent neuroprotective effect
Neonatal hypoxic-ischemic brain damage (HIBD) in miceThis compound (N-benzyl-9Z,12Z-octadecadienamide)Reduced brain damage and improved neuronal recoverySignificantly reduced brain damage
Corticosterone-induced hippocampal impairmentsN-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (M 18:3)Improved depressive behaviors, reduced neuroinflammation, increased neurotrophy, and promoted neurogenesis5 and 25 mg/kg bw doses showed remarkable improvement
Mechanism of Action

The neuroprotective effects of this compound are multifaceted and appear to involve the modulation of several key pathways:

  • PI3K/AKT Signaling Pathway: In neonatal hypoxic-ischemic brain damage, this compound has been shown to regulate autophagy and apoptosis via the PI3K/AKT signaling pathway.

  • Nrf2 Signaling Pathway: In a mouse model of Alzheimer's disease, a macamide was found to exert its neuroprotective effects through the Nrf2 signaling pathway, which is involved in the antioxidant response.

  • Anti-inflammatory and Neurotrophic Effects: Macamides can reduce pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increase brain-derived neurotrophic factor (BDNF) in the hippocampus.

MacamideB_Neuroprotection MacamideB This compound PI3K_AKT PI3K/AKT Pathway MacamideB->PI3K_AKT activates Nrf2 Nrf2 Pathway MacamideB->Nrf2 activates Inflammation Neuroinflammation MacamideB->Inflammation inhibits BDNF BDNF MacamideB->BDNF increases Autophagy_Apoptosis Autophagy & Apoptosis Modulation PI3K_AKT->Autophagy_Apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Inflammation->Neuroprotection negatively impacts BDNF->Neuroprotection Autophagy_Apoptosis->Neuroprotection Antioxidant_Response->Neuroprotection

Proposed neuroprotective mechanisms of this compound.

Anti-inflammatory and Analgesic Applications

This compound and related macamides have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of two key enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

Quantitative Data

The inhibitory activities of various macamides on sEH and FAAH are presented below.

Table 5: Inhibition of Soluble Epoxide Hydrolase (sEH) by Macamides

MacamideTargetIC50
Various synthesized macamidesRecombinant mouse, rat, and human sEH≈ 20–300 nM

Table 6: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides

Macamide DerivativeTargetIC50
Derivatives of oleic, linoleic, and linolenic acidsHuman FAAH10-17 µM
N-3-methoxybenzyl-linoleamideHuman FAAHTime- and dose-dependent inhibition
Mechanism of Action
  • FAAH Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, macamides can increase the levels of endogenous cannabinoids, which have well-known analgesic and anti-inflammatory effects.

  • sEH Inhibition: sEH metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into less active diols. Inhibition of sEH by macamides increases the bioavailability of EpFAs, thereby reducing inflammation and pain.

MacamideB_AntiInflammatory MacamideB This compound FAAH FAAH MacamideB->FAAH inhibits sEH sEH MacamideB->sEH inhibits Degradation_Anandamide Degradation FAAH->Degradation_Anandamide Degradation_EpFAs Degradation (to less active diols) sEH->Degradation_EpFAs Anandamide Anandamide (Endocannabinoid) Anandamide->Degradation_Anandamide Anti_Inflammatory_Analgesic Anti-inflammatory & Analgesic Effects Anandamide->Anti_Inflammatory_Analgesic EpFAs Epoxy Fatty Acids (EpFAs) EpFAs->Degradation_EpFAs EpFAs->Anti_Inflammatory_Analgesic

Anti-inflammatory and analgesic mechanisms of this compound.
Experimental Protocols

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and a fluorogenic substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide) are used.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of macamides or a vehicle control.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the product is measured over time using a plate reader to determine the rate of substrate hydrolysis.

  • IC50 Calculation: The concentration of the macamide that inhibits 50% of the enzyme activity (IC50) is calculated.

  • Enzyme and Substrate Preparation: Recombinant sEH (human, mouse, or rat) and a suitable substrate (e.g., a fluorescent epoxide substrate) are prepared.

  • Inhibitor Incubation: The enzyme is incubated with a range of macamide concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, and the formation of the fluorescent diol product is monitored kinetically.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant therapeutic potential across multiple disease areas. Its demonstrated efficacy in preclinical models of cancer, neurodegeneration, and inflammation, coupled with well-defined mechanisms of action, positions it as a strong candidate for further drug development.

Future research should focus on:

  • In vivo efficacy and safety: Conducting comprehensive in vivo studies in relevant animal models to establish the therapeutic window and safety profile of this compound.

  • Pharmacokinetics and bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

  • Clinical trials: Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of this compound in human subjects for specific disease indications.

The continued investigation of this compound holds the promise of delivering novel, nature-derived therapeutics for a range of challenging diseases.

References

A Comprehensive Technical Review of Macamide B Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides are a unique class of bioactive lipid compounds found exclusively in the Peruvian plant Maca (Lepidium meyenii). These N-benzylalkamides are recognized as key markers for the quality and bioactivity of Maca products.[1] Among the various identified macamides, Macamide B (N-benzylpalmitamide) has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth review of the current research on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Biological Activities of this compound

Current research has highlighted the potential of this compound in two primary therapeutic areas: oncology and neuroprotection.

Anticancer Effects

This compound has demonstrated significant inhibitory effects on the proliferation and invasion of lung cancer cells.[2][3] Studies have shown that its effects are both dose- and time-dependent.[2] Furthermore, this compound has been observed to induce apoptosis in lung cancer cell lines.[2] Notably, this pro-apoptotic activity appears to be independent of p53 status, as it was observed in p53-null cell lines. In addition to its direct anticancer effects, this compound has been shown to enhance the inhibitory effects of olaparib, a PARP inhibitor, on lung cancer cells.

Neuroprotective Effects

In preclinical models of neonatal hypoxic-ischemic brain damage (HIBD), this compound pretreatment has been shown to improve neurological function and reduce brain damage. The neuroprotective mechanism is linked to the activation of the PI3K/AKT signaling pathway, leading to enhanced autophagy and reduced apoptosis in neuronal cells.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound's biological activity.

Cell LineAssay TypeParameterValue (µmol/L)Reference
H1299 (Lung Cancer)Cell ProliferationIC50~2.5
A549 (Lung Cancer)Cell ProliferationIC50~3.7
H460 (Lung Cancer)Cell ProliferationIC50~2.8

Mechanisms of Action

ATM Signaling Pathway in Lung Cancer

In lung cancer cells, this compound appears to exert its anticancer effects through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical pathway in the DNA damage response. Treatment with this compound leads to increased expression of key proteins in this pathway, including ATM, RAD51, and p53. This activation culminates in the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and decreased levels of the anti-apoptotic protein Bcl-2. Knockdown of ATM has been shown to partially rescue the anti-proliferative and pro-invasive effects of this compound, confirming the pathway's role in its mechanism of action.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM MacamideB->ATM RAD51 RAD51 ATM->RAD51 p53 p53 ATM->p53 Bcl2 Bcl-2 p53->Bcl2 Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Invasion Apoptosis->Proliferation

This compound-induced ATM signaling pathway in lung cancer.
PI3K/AKT Signaling Pathway in Neuroprotection

The neuroprotective effects of this compound are mediated by the PI3K/AKT signaling pathway. Pretreatment with this compound activates this pathway, leading to an increase in autophagy and a reduction in apoptosis in response to hypoxic-ischemic injury. Inhibition of the PI3K/AKT pathway reverses the neuroprotective effects of this compound, confirming its central role in this process.

MacamideB_PI3K_AKT_Pathway MacamideB This compound PI3K_AKT PI3K/AKT Pathway MacamideB->PI3K_AKT HIBD Hypoxic-Ischemic Brain Damage Apoptosis Apoptosis HIBD->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy PI3K_AKT->Apoptosis Neuroprotection Neuroprotection Autophagy->Neuroprotection Apoptosis->Neuroprotection

This compound-mediated neuroprotection via the PI3K/AKT pathway.

Experimental Protocols

This section details the key experimental methodologies employed in this compound research.

Cell Proliferation Assay
  • Method: Cell Counting Kit-8 (CCK-8) assay.

  • Procedure: Lung cancer cells (H1299, A549, H460) are seeded in 96-well plates and treated with varying concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours). CCK-8 solution is then added to each well, and the absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.

Cell Invasion Assay
  • Method: Transwell assay.

  • Procedure: Transwell inserts with a Matrigel-coated membrane are used. Lung cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted.

Apoptosis Assay
  • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure: Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The percentage of apoptotic cells is quantified using a flow cytometer.

Western Blotting
  • Method: Standard western blotting protocol.

  • Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ATM, RAD51, p53, Bcl-2, cleaved caspase-3, p-AKT, AKT). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Animal Model of Hypoxic-Ischemic Brain Damage (HIBD)
  • Model: Modified Rice-Vannucci method in neonatal mice.

  • Procedure: Seven-day-old mouse pups are anesthetized, and the left common carotid artery is permanently ligated. After a recovery period, the pups are exposed to a hypoxic environment. This compound is administered via intraperitoneal injection prior to the hypoxic-ischemic insult.

Evaluation of Brain Infarction and Neurological Function
  • Methods:

    • TTC Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neurological Function Tests: Behavioral tests such as the righting reflex, negative geotaxis, and grip tests are performed to assess neurological deficits.

Histological Analysis
  • Methods:

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect apoptotic cells in brain tissue sections.

    • Fluoro-Jade C (FJC) Staining: FJC staining is used to identify degenerating neurons.

Synthesis and Analysis of this compound

This compound, like other macamides, can be synthesized through the carbodiimide condensation method (CCM). This method involves the reaction of benzylamine with palmitic acid. Purification of the synthesized this compound is typically achieved through recrystallization and can be verified using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical methods for the quantification of this compound in Maca products primarily rely on HPLC coupled with UV or MS detection.

Conclusion and Future Directions

This compound has emerged as a promising bioactive compound with significant potential in oncology and neuroprotection. Its well-defined mechanisms of action, particularly its modulation of the ATM and PI3K/AKT signaling pathways, provide a strong foundation for further drug development. Future research should focus on in-depth preclinical and clinical studies to validate its therapeutic efficacy and safety profile. Furthermore, optimizing drug delivery systems for this compound could enhance its bioavailability and therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of this unique natural product.

References

Macamide B: A Comprehensive Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a unique N-benzylamide of a long-chain fatty acid found in Maca (Lepidium meyenii), has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-cancer properties.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicology profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicology of this compound, drawing from available preclinical data. It is important to note that while Maca extracts have a long history of safe use as a food and supplement, specific toxicological data for isolated this compound are limited.[1][3][4] This document aims to consolidate the existing information and highlight areas where further research is required.

Acute Toxicity

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationDoseObserved EffectsReference
MiceIntraperitoneal60 mg/kgNo acute toxicity observed
Experimental Protocols

Acute Toxicity Study in Mice (as referenced in)

While the full detailed protocol is not available, a typical acute toxicity study following OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) would involve the following steps:

  • Animal Model: Healthy, young adult mice (e.g., Swiss albino or C57BL/6), typically nulliparous and non-pregnant females, are used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before the experiment.

  • Fasting: Prior to dosing, animals are fasted (food, but not water) for a specified period (e.g., 3-4 hours for mice).

  • Dose Administration: A single dose of the test substance (this compound), dissolved or suspended in a suitable vehicle, is administered. The referenced study used the intraperitoneal route. For oral studies, administration is typically via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to examine for any pathological changes in organs and tissues.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies on isolated this compound have been identified in the reviewed literature. Such studies are crucial for determining the potential adverse effects of repeated, long-term exposure.

Experimental Protocols

General Protocol for a 28-Day (Subchronic) Oral Toxicity Study (based on OECD Guideline 407)

  • Animal Model: Typically, rats (e.g., Sprague-Dawley or Wistar) of both sexes are used.

  • Group Formation: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound.

  • Dose Administration: The test substance is administered daily by oral gavage for 28 consecutive days.

  • Observations: Daily observations for clinical signs of toxicity and mortality are performed. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematological and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

Genotoxicity and Mutagenicity

There is currently no available data from genotoxicity or mutagenicity studies specifically conducted on this compound. These assays are essential to assess the potential of a substance to cause genetic damage.

Experimental Protocols

Standard in vitro and in vivo genotoxicity assays include:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Micronucleus Assay (OECD Guideline 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells by identifying the presence of micronuclei.

  • In Vitro Chromosomal Aberration Assay (OECD Guideline 473): This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Carcinogenicity

No carcinogenicity studies on this compound have been reported. These long-term studies are necessary to evaluate the cancer-causing potential of a substance.

Experimental Protocols

General Protocol for a Carcinogenicity Study in Rodents (based on OECD Guideline 451)

  • Animal Model: Typically, rats and mice of both sexes are used.

  • Duration: The study is conducted over the majority of the animal's lifespan (e.g., 24 months for rats).

  • Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage.

  • Observations: Animals are monitored for clinical signs of toxicity, tumor development, and mortality throughout the study. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed, and a comprehensive list of tissues and organs is examined microscopically for evidence of neoplasia.

Signaling Pathways and Mechanistic Insights

While direct toxicological data is sparse, research into the pharmacological effects of this compound has provided insights into its interaction with cellular signaling pathways. This information can be valuable for predicting potential off-target effects and understanding its mechanism of action.

PI3K/AKT Signaling Pathway

This compound has been shown to exert neuroprotective effects through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.

PI3K_AKT_Pathway MacamideB This compound Receptor Receptor Tyrosine Kinase MacamideB->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Growth AKT->CellSurvival Promotes

Caption: this compound and the PI3K/AKT Signaling Pathway.

ATM Signaling Pathway

In the context of cancer research, this compound has been found to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway in lung cancer cells. This pathway plays a critical role in the DNA damage response.

ATM_Signaling_Pathway MacamideB This compound DNA_Damage DNA Damage MacamideB->DNA_Damage Induces ATM ATM DNA_Damage->ATM Activates p53 p53 ATM->p53 Phosphorylates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's role in the ATM Signaling Pathway.

Experimental Workflows

In Vitro Anti-Cancer Activity Assessment

The anti-cancer properties of this compound have been investigated using various in vitro assays. A typical workflow for such an assessment is outlined below.

Anti_Cancer_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis CancerCells Cancer Cell Lines (e.g., A549, H1299) Treatment Treat with This compound CancerCells->Treatment Proliferation Proliferation Assay (e.g., CCK-8) Treatment->Proliferation Invasion Invasion Assay (e.g., Transwell) Treatment->Invasion Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis Invasion->DataAnalysis Apoptosis->DataAnalysis

References

The Endocannabinoid System and the Modulatory Action of Macamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological processes. Its intricate interplay of receptors, endogenous ligands, and metabolic enzymes presents a rich landscape for therapeutic intervention. This technical guide provides an in-depth exploration of the core components and signaling pathways of the ECS. Furthermore, it delves into the pharmacology of Macamide B, a bioactive compound from Lepidium meyenii (Maca), highlighting its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and its potential as a modulator of endocannabinoid tone. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers and drug development professionals in the field of cannabinoid science.

The Endocannabinoid System: Core Components and Function

The endocannabinoid system is a fundamental signaling system present in vertebrates, involved in maintaining homeostasis across a wide range of physiological and cognitive functions[1][2][3][4]. The primary components of the ECS are:

  • Cannabinoid Receptors: The two principal cannabinoid receptors are G protein-coupled receptors (GPCRs) known as CB1 and CB2[1]. CB1 receptors are predominantly expressed in the central nervous system, particularly in areas associated with motor control, cognition, emotional responses, and memory. CB2 receptors are primarily found in the peripheral nervous system and on immune cells, where they play a significant role in modulating inflammation and immune responses.

  • Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to and activate cannabinoid receptors. The two most well-characterized endocannabinoids are:

    • Anandamide (N-arachidonoylethanolamine, AEA): Often referred to as the "bliss molecule," AEA is a partial agonist at both CB1 and CB2 receptors.

    • 2-Arachidonoylglycerol (2-AG): 2-AG is a full agonist at both CB1 and CB2 receptors and is found at significantly higher concentrations in the brain compared to anandamide.

  • Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling their spatial and temporal signaling. The key enzymes include:

    • Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide.

    • Monoacylglycerol Lipase (MAGL): The main enzyme that breaks down 2-AG.

    • N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): An enzyme involved in the biosynthesis of anandamide.

    • Diacylglycerol lipase (DAGL): The primary enzyme responsible for the synthesis of 2-AG.

Quantitative Data: Receptor Binding Affinities and Endocannabinoid Levels

The affinity of endocannabinoids for their receptors is a critical determinant of their signaling efficacy. The following table summarizes the binding affinities (Ki) of anandamide and 2-AG for human CB1 and CB2 receptors.

LigandReceptorMean Ki (nM)Notes
Anandamide (AEA)Human CB189.1Data from a meta-analysis, with some heterogeneity reported.
Human CB2371Data from a meta-analysis, with some heterogeneity reported.
2-Arachidonoylglycerol (2-AG)Human CB1472Data from a meta-analysis, with some heterogeneity reported.
Human CB21400Data from a meta-analysis, with some heterogeneity reported.

In vivo concentrations of endocannabinoids vary by brain region. For instance, in the rodent brain, 2-AG levels are estimated to be approximately 1000-fold higher than AEA levels when measured from bulk tissue (nmol g⁻¹ vs. pmol g⁻¹). However, in vivo microdialysis, which samples the interstitial fluid, suggests a less dramatic difference, with 2-AG levels being less than 10-fold higher than AEA in several brain structures.

Endocannabinoid Signaling Pathways

The endocannabinoid system primarily functions through retrograde signaling, a unique form of intercellular communication where the signal travels backward across the synapse.

Retrograde Signaling

In response to postsynaptic depolarization and calcium influx, endocannabinoids are synthesized "on-demand" from membrane lipid precursors. They are then released from the postsynaptic neuron and travel backward across the synaptic cleft to bind to presynaptic CB1 receptors. This activation of presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission.

Retrograde_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Neurotransmitter Vesicles receptor Neurotransmitter Receptor presynaptic->receptor Neurotransmitter Release cb1 CB1 Receptor cb1->presynaptic Inhibition of Neurotransmitter Release synthesis Endocannabinoid Synthesis receptor->synthesis Ca2+ Influx endocannabinoid Anandamide / 2-AG synthesis->endocannabinoid Release endocannabinoid->cb1 Binding

Endocannabinoid retrograde signaling at the synapse.
Downstream Signaling Cascades

Upon activation by endocannabinoids, CB1 and CB2 receptors couple to inhibitory G proteins (Gi/o). This coupling initiates a cascade of intracellular events, including:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: Including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Downstream_Signaling ligand Anandamide / 2-AG receptor CB1/CB2 Receptor ligand->receptor Activation gprotein Gi/o receptor->gprotein Coupling ac Adenylyl Cyclase gprotein->ac Inhibition ion_channel Ion Channels (K+, Ca2+) gprotein->ion_channel Modulation mapk MAPK Pathway (ERK) gprotein->mapk Activation camp cAMP ac->camp Conversion of ATP

Major downstream signaling pathways of CB1/CB2 receptors.

This compound: A Modulator of the Endocannabinoid System

Macamides are a class of bioactive compounds found in the plant Lepidium meyenii, commonly known as Maca. This compound, or N-benzyl-hexadecanamide, is a prominent member of this class and has garnered scientific interest for its potential pharmacological activities.

Mechanism of Action: FAAH Inhibition

The primary mechanism through which this compound is proposed to interact with the endocannabinoid system is by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its endogenous levels and prolonged signaling at cannabinoid receptors. This indirect potentiation of endocannabinoid signaling is a promising therapeutic strategy, as it may enhance the physiological effects of anandamide without the psychotropic side effects associated with direct CB1 receptor agonists.

The following table summarizes the inhibitory potency (IC50) of this compound and related macamides on FAAH.

CompoundIC50 (µM) for FAAH InhibitionNotes
N-benzyl-oleamide7.9
N-benzyl-linoleamide7.2
N-benzyl-linolenamide8.5
N-benzyl-stearamide (this compound)43.7

It is important to note that the inhibitory mechanism of some macamides on FAAH has been described as time-dependent, suggesting a potentially irreversible or slowly reversible interaction.

Potential Off-Target Effects

While FAAH inhibition appears to be a primary mechanism of action for this compound, it is crucial to consider potential off-target effects. Some studies have suggested that macamides may also interact with other enzymes, such as soluble epoxide hydrolase (sEH). Further research is needed to fully elucidate the selectivity profile of this compound and its potential interactions with other biological targets.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the endocannabinoid system and this compound.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

Principle: This is a competitive radioligand binding assay where a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) competes with the unlabeled test compound for binding to the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1 or CB2 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known cannabinoid ligand).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start prep Prepare Cell Membranes (CB1 or CB2 expressing) start->prep setup Set up 96-well plate: - Membranes - [3H]Radioligand - Test Compound (serial dilutions) prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for a cannabinoid receptor binding assay.
FAAH Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on FAAH activity.

Principle: This is a fluorometric assay that measures the hydrolysis of a non-fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin, AMC-arachidonoyl amide) to a highly fluorescent product (7-amino-4-methylcoumarin, AMC).

Protocol Outline:

  • Enzyme Source: Prepare a source of FAAH, such as human recombinant FAAH or a cell lysate known to express the enzyme.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Reaction Setup: In a 96-well plate, add the FAAH enzyme and varying concentrations of the test compound. Include wells for 100% activity (enzyme only) and background (no enzyme).

  • Pre-incubation (for time-dependent inhibitors): Incubate the enzyme and inhibitor for a specific period before adding the substrate.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Measure the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~465 nm.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

FAAH_Inhibition_Workflow start Start prep Prepare FAAH Enzyme and Test Compound Dilutions start->prep setup Set up 96-well plate: - FAAH Enzyme - Test Compound (serial dilutions) prep->setup preincubate Pre-incubate (optional) setup->preincubate initiate Add Fluorogenic Substrate preincubate->initiate measure Kinetic Fluorescence Reading (Ex: 360nm, Em: 465nm) initiate->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

Workflow for an FAAH enzyme inhibition assay.

Conclusion

The endocannabinoid system represents a pivotal and highly druggable target for a wide array of therapeutic areas. A thorough understanding of its components, signaling pathways, and the pharmacology of potential modulators is essential for the successful development of novel therapeutics. This compound, through its inhibitory action on FAAH, exemplifies a promising strategy for augmenting endocannabinoid tone. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further exploration and innovation in the field of cannabinoid science. Continued investigation into the nuanced pharmacology of compounds like this compound will undoubtedly pave the way for the development of next-generation endocannabinoid-based medicines.

References

Methodological & Application

Application Notes: Synthesis of Macamide B via Carbodiimide Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macamides are a unique class of bioactive fatty acid N-benzylamides found exclusively in the plant Lepidium meyenii (maca).[1][2] Among them, N-benzyl-hexadecanamide, often referred to as Macamide B, has garnered significant interest for its diverse pharmacological activities.[3] Research has demonstrated its potential as an anti-fatigue, neuroprotective, and antitumoral agent.[4][5] Specifically, this compound has been shown to suppress the proliferation and invasion of lung cancer cells by inducing apoptosis, potentially through the ATM signaling pathway.

Given the difficulty in isolating high-purity single macamide monomers from natural maca extracts, chemical synthesis offers a reliable method to produce sufficient quantities for pharmacological research and quality control. The carbodiimide condensation method is a highly efficient and widely used strategy for forming amide bonds. This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to activate the carboxylic acid group of a fatty acid, facilitating a nucleophilic attack by an amine to form the desired amide. This process is typically performed at room temperature and can achieve high yields and purity.

This document provides a detailed protocol for the synthesis of this compound (N-benzyl-hexadecanamide) from palmitic acid and benzylamine using an EDC-mediated carbodiimide condensation.

Synthesis Workflow and Mechanism

The synthesis involves the activation of a carboxylic acid (palmitic acid) by a water-soluble carbodiimide (EDC), which forms a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an amine (benzylamine) to form the stable amide bond of this compound, releasing a soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve yields and minimize side reactions.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output & Analysis A Palmitic Acid (Hexadecanoic Acid) E Amide Coupling Reaction (Stir at Room Temperature) A->E B Benzylamine B->E C EDC (Carbodiimide) + HOBt C->E D Solvent (Dichloromethane) D->E F Reaction Work-up (Washing & Drying) E->F G Purification (Recrystallization or Chromatography) F->G H Pure this compound G->H I Analysis (HPLC, MS, NMR) H->I G A This compound B Lung Cancer Cells A->B Acts on C ATM Signaling Pathway B->C Modulates D Cell Proliferation & Invasion C->D Inhibits E Apoptosis (Programmed Cell Death) C->E Promotes

References

Application Notes and Protocols for the Quantification of Macamide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a principal bioactive constituent of Maca (Lepidium meyenii), has garnered significant scientific interest for its potential therapeutic properties, including anti-tumor and neuroprotective effects.[1][2] Accurate and robust analytical methods for the quantification of this compound in various matrices, such as plant material, extracts, and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective method for the quantification of Macamides.[3][4][5] For higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the routine quality control of Maca raw materials and extracts.

1. Sample Preparation (Solid Samples)

  • Weigh 1.0 g of dried and powdered Maca sample into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Extract using ultrasonication for 60 minutes at 40°C.

  • Centrifuge the mixture at 5000 rpm for 20 minutes.

  • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: Agilent 1260 HPLC system or equivalent.

  • Column: Zorbax XDB-C18 (4.6 x 250 mm, 5 µm) or Synergi MAX-RP 80 Å (4.6 x 150 mm, 4 µm).

  • Mobile Phase:

    • A: Water with 0.025% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile with 0.025% Trifluoroacetic Acid (TFA).

  • Gradient Program: 55% to 95% B over 35 minutes, then to 100% B in 5 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm and 280 nm.

3. Calibration Curve

  • Prepare a stock solution of this compound standard in methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 2.1 to 500.0 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by UPLC-QTOF-MS

This protocol is designed for researchers requiring high sensitivity and specificity for the analysis of this compound in complex biological matrices or for profiling multiple macamides.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. UPLC-QTOF-MS Instrumentation and Conditions

  • Instrument: Agilent 1290 UPLC system coupled to an Agilent 6545 QTOF MS or equivalent.

  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% acetic acid and 5 mM ammonium acetate.

    • B: Acetonitrile.

  • Gradient Program: 50% to 40% B from 0-5 min, 40% to 5% B from 5-22 min, hold at 5% B for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 50-1000.

  • Drying Gas: Nitrogen.

  • Collision Energy (for MS/MS): 10 and 20 eV.

4. Quantification

  • Quantification is performed using a standard curve as described in Protocol 1. For enhanced accuracy, an internal standard can be utilized.

Data Presentation

The following tables summarize the quantitative data for this compound analysis based on published literature.

Table 1: HPLC-UV Method Validation Parameters

ParameterValueReference
Linearity (R²)>0.9998
Limit of Detection (LOD)<0.1 µg/mL
Limit of Quantification (LOQ)<0.3 µg/mL
Precision (RSD)<4%
Repeatability (RSD)<4%
Accuracy (RSD)<5%

Table 2: UPLC-MS/MS Method Validation Parameters

ParameterValueReference
LinearityWithin required limits
Limit of DetectionWithin required limits
Limit of QuantificationWithin required limits
AccuracyWithin required limits
PrecisionWithin required limits
RepeatabilityWithin required limits
StabilityWithin required limits

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-UV Analysis cluster_lcms UPLC-MS/MS Analysis start Start: Maca Sample weigh Weigh 1g of Powder start->weigh add_methanol Add 10mL Methanol weigh->add_methanol sonicate Ultrasonicate (60 min, 40°C) add_methanol->sonicate centrifuge Centrifuge (5000 rpm, 20 min) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter end_prep Prepared Sample filter->end_prep hplc_inject Inject into HPLC end_prep->hplc_inject lcms_inject Inject into UPLC end_prep->lcms_inject hplc_detect UV Detection (210/280 nm) hplc_inject->hplc_detect hplc_quant Quantify hplc_detect->hplc_quant lcms_detect MS/MS Detection lcms_inject->lcms_detect lcms_quant Quantify lcms_detect->lcms_quant

Caption: Workflow for this compound sample preparation and analysis.

Signaling Pathways

macamide_b_atm_pathway macamide_b This compound atm ATM macamide_b->atm activates rad51 RAD51 atm->rad51 upregulates p53 p53 atm->p53 upregulates bcl2 Bcl-2 p53->bcl2 downregulates caspase3 Cleaved Caspase-3 p53->caspase3 upregulates apoptosis Apoptosis bcl2->apoptosis caspase3->apoptosis proliferation Cell Proliferation apoptosis->proliferation invasion Cell Invasion apoptosis->invasion

Caption: this compound's role in the ATM signaling pathway in lung cancer.

macamide_akt_p38_pathway macamide Macamide akt AKT macamide->akt activates p38 p38 macamide->p38 activates myod_e2a MyoD-E2A Heterodimerization akt->myod_e2a foxo3a FoxO3a Nuclear Translocation akt->foxo3a e3_ligase E3-Ligase Expression (MAFbx, MuRF1) akt->e3_ligase p38->myod_e2a myogenic_diff Myogenic Differentiation myod_e2a->myogenic_diff muscle_atrophy Muscle Atrophy foxo3a->muscle_atrophy e3_ligase->muscle_atrophy

Caption: Macamide's role in the AKT/p38 signaling pathway in muscle cells.

References

Application Notes and Protocols for the Analysis of Macamide B by HPLC-UV-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a distinct class of secondary metabolites found exclusively in Maca (Lepidium meyenii), has garnered significant interest for its potential therapeutic properties. As research into the pharmacological activities of Maca continues, the accurate and sensitive quantification of its bioactive constituents, such as this compound, is crucial. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection. This methodology offers high selectivity and sensitivity, making it ideal for the quantitative analysis of this compound in complex matrices such as plant extracts and biological samples.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from dried Maca plant material.

Materials:

  • Dried Maca powder

  • Petroleum ether or Hexane

  • Acetonitrile

  • Methanol (75% v/v)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters

Protocol:

  • Weigh approximately 100 mg of dried Maca powder into a centrifuge tube.

  • Add 10 mL of petroleum ether or hexane to the tube.

  • For alkaloid analysis, sonicate the sample in 10 mL of 75% methanol for 30 minutes[1].

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 9000 rpm for 5 minutes[1].

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of acetonitrile (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection[2].

HPLC-UV-MS/MS Method

The following HPLC-UV-MS/MS parameters have been optimized for the separation and detection of this compound.

Instrumentation:

  • Agilent 1100 or 1260 series HPLC system or equivalent[3][4].

  • UV-Vis Diode Array Detector (DAD).

  • Mass Spectrometer (e.g., LC/MSD Trap or QTOF).

Chromatographic Conditions:

Parameter Value
Column Zorbax XDB C-18 (250 x 4.6 mm i.d.; 5 µm particle size) or equivalent
Mobile Phase A Water with 0.005% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.005% Trifluoroacetic Acid (TFA)
Gradient 80% B to 100% B over 24 minutes, then hold at 100% B for 6 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| UV Detection | 210 nm |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Capillary Exit 143.6 V
Skimmer 1 31.1 V
Trap Drive 44.2
Scan Range (m/z) 150-500

| Fragmentation Amplitude | 1.30 V for MS2 |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical method for macamide analysis. N-benzylhexadecanamide is often used as a representative standard for the quantification of total macamides.

Table 1: Method Validation Parameters for Macamide Analysis

ParameterValue
Linearity (r²) >0.9998
Precision (RSD) <4%
Repeatability (RSD) <4%
Accuracy (RSD) <5%
Limit of Detection (LOD) <0.1 µg/mL
Limit of Quantification (LOQ) <0.3 µg/mL

Table 2: Linearity and Sensitivity Data for N-benzylhexadecanamide

ParameterValue
Linear Range 0.28 - 1.76 µg
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 2.8 ng (S/N ratio of 3)
Limit of Quantification (LOQ) 15 ng (S/N ratio of 18)

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing maca Dried Maca Powder extraction Solvent Extraction (Petroleum Ether/Hexane or Methanol) maca->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (Acetonitrile) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation filtration->hplc uv UV Detection (210 nm) hplc->uv msms MS/MS Detection hplc->msms quantification Quantification uv->quantification msms->quantification identification Identification msms->identification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Proposed Fragments parent This compound [M+H]+ frag1 Fragment 1 (Loss of fatty acid chain) parent->frag1 MS/MS Fragmentation frag2 Fragment 2 (Benzyl or related ion) parent->frag2 MS/MS Fragmentation

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

The HPLC-UV-MS/MS method detailed in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound in various samples. The provided protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals working with Maca and its bioactive compounds. The high specificity of tandem mass spectrometry ensures accurate identification and quantification, which is critical for quality control and pharmacological studies.

References

Application Notes and Protocols for the Characterization of N-benzyl-(9Z,12Z)-octadecadienamide (Macamide B Representative) by NMR and ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macamides are a class of secondary metabolites unique to the Maca plant (Lepidium meyenii), renowned for their potential therapeutic properties. Among these, N-benzyl-(9Z,12Z)-octadecadienamide is a significant constituent. The unambiguous identification and characterization of this compound are crucial for quality control, standardization of Maca products, and further pharmacological research. This document provides detailed protocols for the isolation and characterization of N-benzyl-(9Z,12Z)-octadecadienamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). While the term "Macamide B" is not uniformly defined in scientific literature, N-benzyl-(9Z,12Z)-octadecadienamide is a well-characterized and representative member of the macamide family.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₅H₃₉NO
Molecular Weight 369.6 g/mol
IUPAC Name (9Z,12Z)-N-benzyloctadeca-9,12-dienamide
CAS Number 18286-71-0

Experimental Protocols

Protocol 1: Extraction of Macamides from Lepidium meyenii (Maca) Tubers

This protocol outlines a common method for the extraction of macamides from dried Maca tubers.

Materials:

  • Dried and powdered Maca tubers

  • Petroleum ether

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of dried, ground Maca hypocotyls.

  • Add petroleum ether at a 1:5 (w/v) ratio of plant material to solvent.[1]

  • Place the mixture on a platform shaker and agitate for 24 hours at 150 rpm.[1]

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude macamide extract.

Protocol 2: Purification of N-benzyl-(9Z,12Z)-octadecadienamide by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of the target macamide from the crude extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 HPLC system or equivalent.[2]

  • Column: Zorbax XDB-C18 column (250 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: Water with 0.005% trifluoroacetic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.005% trifluoroacetic acid.

  • Gradient: Start with a suitable ratio of A:B, and gradually increase the percentage of B to elute the nonpolar macamides. A typical gradient could be from 80% B to 100% B over 24 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the peak of N-benzyl-(9Z,12Z)-octadecadienamide based on retention time comparison with a standard if available, or collect all major peaks for subsequent analysis.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Protocol 3: NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-benzyl-(9Z,12Z)-octadecadienamide in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

Protocol 4: ESI-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument.

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire a full scan mass spectrum in positive ion mode to determine the parent ion mass.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern. The diagnosed ions for N-benzyl-type macamides are typically m/z 91 [C₇H₇]⁺ and m/z 108 [C₇H₁₀N]⁺.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-benzyl-(9Z,12Z)-octadecadienamide in CDCl₃

While a complete, explicitly assigned dataset for N-benzyl-(9Z,12Z)-octadecadienamide was not available in the searched literature, the following table presents typical chemical shift ranges for the key functional groups based on related structures. Researchers should use 2D NMR techniques for definitive assignments.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzyl Group
C-1'-~138.4
C-2', C-6'~7.20-7.40 (m)~127.8
C-3', C-5'~7.20-7.40 (m)~128.7
C-4'~7.20-7.40 (m)~127.5
CH₂-N~4.44 (d)~43.6
Fatty Acid Chain
C-1 (C=O)-~172.9
C-2~2.21 (t)~36.8
C-3~1.66 (m)~25.7
C-4 to C-7~1.29 (m)~29.1-29.7
C-8~2.00 (m)~27.2
C-9~5.35 (m)~128.0
C-10~5.35 (m)~130.0
C-11~2.77 (t)~25.6
C-12~5.35 (m)~128.0
C-13~5.35 (m)~130.2
C-14~2.00 (m)~27.2
C-15 to C-17~1.29 (m)~29.3-31.5
C-18~0.88 (t)~14.1
Amide
N-H~5.74 (br s)-

Note: Chemical shifts are approximate and can vary based on concentration and exact instrument calibration. Assignments are based on data for similar macamides and general chemical shift principles.

Table 2: ESI-MS/MS Fragmentation Data for N-benzyl-(9Z,12Z)-octadecadienamide
Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)Proposed Fragment Structure/Loss
370.3108.1[C₇H₁₀N]⁺
91.1[C₇H₇]⁺ (Tropylium ion)
Other fragmentsFragments from the fatty acid chain

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation maca_powder Dried Maca Powder extraction Solvent Extraction (Petroleum Ether) maca_powder->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Macamide Extract evaporation->crude_extract hplc HPLC Purification crude_extract->hplc purified_macamide Purified N-benzyl-(9Z,12Z)- octadecadienamide hplc->purified_macamide nmr_analysis NMR Analysis (1H, 13C, 2D) purified_macamide->nmr_analysis ms_analysis ESI-MS/MS Analysis purified_macamide->ms_analysis nmr_data NMR Spectral Data (Chemical Shifts, Couplings) nmr_analysis->nmr_data ms_data MS/MS Fragmentation Data (m/z values) ms_analysis->ms_data structure_elucidation Structure Confirmation nmr_data->structure_elucidation ms_data->structure_elucidation

Caption: Workflow for this compound Characterization.

signaling_pathway cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition start Purified Macamide dissolve_nmr Dissolve in CDCl3 start->dissolve_nmr dissolve_ms Dilute in MeOH/ACN start->dissolve_ms nmr NMR Spectrometer dissolve_nmr->nmr ms ESI Mass Spectrometer dissolve_ms->ms nmr_spectra 1H, 13C, 2D NMR Spectra nmr->nmr_spectra ms_spectra Full Scan MS & MS/MS Spectra ms->ms_spectra

References

Dissolving Macamide B for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, a unique long-chain fatty acid N-benzylamide found in Maca (Lepidium meyenii), is a compound of increasing interest due to its biological activities, notably its role as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound, recommendations for its use in cell culture, and an overview of its mechanism of action through the FAAH signaling pathway.

Introduction to this compound

This compound (N-Benzylhexadecanamide) is a bioactive lipid signaling molecule. Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, this compound elevates the levels of these endogenous signaling molecules, leading to the modulation of various physiological processes. Understanding how to effectively prepare this compound solutions is the first step in exploring its therapeutic potential in vitro.

Solubility and Stock Solution Preparation

This compound is a hydrophobic compound with poor solubility in aqueous solutions. Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution that can be further diluted into cell culture media.

2.1. Recommended Solvent:

The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) .[1] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone; however, DMSO is the most commonly used and compatible solvent for cell culture applications.[1]

2.2. Materials:

  • This compound powder (purity ≥95%)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

2.3. Protocol for Preparing a 10 mM Stock Solution:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.456 mg of this compound (Molecular Weight: 345.57 g/mol ).

  • Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator may be used.

  • Sterilization (Optional): If sterility is a major concern, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Table 1: this compound Stock Solution Data

PropertyValue
Chemical Name N-Benzylhexadecanamide
Molecular Weight 345.57 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage Temperature -20°C (short-term) or -80°C (long-term)

Application in Cell Culture

3.1. Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its in vitro inhibitory activity against FAAH, a starting point for concentration range finding studies is suggested. The reported IC50 values for the most potent macamides as FAAH inhibitors are in the range of 10-17 µM.[3][4] Therefore, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cell-based assays.

3.2. Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the cell culture medium to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is recommended to perform a serial dilution.

    • First, dilute the concentrated DMSO stock solution into a small volume of pre-warmed culture medium to create an intermediate concentration.

    • Gently vortex or pipette up and down to mix.

    • Then, add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. The final DMSO concentration should not exceed 0.5%, and for many sensitive or primary cell lines, it should be kept below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Table 2: Example Dilution for a 10 µM Working Solution

StepAction
1Thaw a 10 mM this compound in DMSO stock solution.
2Prepare an intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed culture medium. This creates a 100 µM solution in 1% DMSO.
3Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed culture medium. This results in a final concentration of 10 µM this compound in 0.1% DMSO.

3.3. Stability in Culture Media:

While specific data on the stability of this compound in aqueous cell culture media at 37°C is limited, it is known that unsaturated macamides can degrade upon exposure to air. Therefore, it is recommended to prepare fresh working solutions of this compound for each experiment and to replace the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) for longer-term experiments.

Mechanism of Action: FAAH Inhibition

This compound exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an integral membrane enzyme that terminates the signaling of a class of bioactive lipids, including the endocannabinoid anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).

4.1. The FAAH Signaling Pathway:

  • Substrate Hydrolysis: FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, rendering it inactive.

  • Signal Termination: This enzymatic degradation terminates the signaling of anandamide at cannabinoid receptors (CB1 and CB2) and other targets.

  • Effect of this compound: this compound acts as a competitive, non-irreversible inhibitor of FAAH. By binding to FAAH, this compound prevents the hydrolysis of anandamide and other fatty acid amides.

  • Enhanced Endocannabinoid Tone: The inhibition of FAAH leads to an accumulation of anandamide and other substrates, resulting in an enhanced activation of cannabinoid receptors and other downstream signaling pathways. This is often referred to as enhancing the "endocannabinoid tone."

FAAH_Pathway cluster_0 Cell Membrane CB1_CB2 CB1/CB2 Receptors Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Anandamide Anandamide (AEA) & other FAAs Anandamide->CB1_CB2 Activation FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid MacamideB This compound MacamideB->FAAH Inhibition

FAAH Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a cell culture experiment with this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Media store_stock->prep_working seed_cells Seed Cells and Allow to Adhere seed_cells->prep_working treat_cells Treat Cells with This compound and Controls prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest_cells Harvest Cells/Supernatant incubate->harvest_cells assay Perform Downstream Assays (e.g., Viability, Western, qPCR) harvest_cells->assay

General workflow for this compound cell culture experiments.

Conclusion

The successful use of this compound in cell culture experiments hinges on its proper dissolution and handling. By preparing a concentrated stock solution in DMSO and carefully diluting it into cell culture media to a non-toxic final solvent concentration, researchers can confidently investigate the biological effects of this FAAH inhibitor. Adherence to the protocols and considerations outlined in this document will aid in achieving reliable and reproducible data for the advancement of research and drug development.

References

Application Notes and Protocols: Macamide B in Lung Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a bioactive polyunsaturated fatty acid amide isolated from Lepidium meyenii (Maca), has demonstrated significant inhibitory effects on the proliferation of lung cancer cells.[1][2] These application notes provide a summary of the known effects of this compound on lung cancer cell lines and detailed protocols for key in vitro assays to assess cell proliferation and viability. The included methodologies for MTT, BrdU, and colony formation assays are standard procedures that can be adapted to evaluate the efficacy of this compound and other potential therapeutic compounds.

Mechanism of Action of this compound in Lung Cancer

This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines, including A549, H1299, and H460, in a dose- and time-dependent manner.[1][2] The underlying mechanism is believed to involve the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical regulator of the DNA damage response.[1]

Treatment with this compound leads to:

  • Increased expression of ATM, RAD51, and p53.

  • Induction of apoptosis , evidenced by increased levels of cleaved caspase-3 and decreased levels of the anti-apoptotic protein Bcl-2.

  • Inhibition of cell invasion.

This induction of apoptosis and cell cycle arrest contributes to the overall anti-proliferative effect of this compound on lung cancer cells.

Data Presentation: Quantitative Effects of this compound

The inhibitory concentration (IC50) values of this compound on various lung cancer cell lines have been determined, showcasing its potent anti-proliferative activity.

Cell LineCancer TypeIC50 of this compound (µM)Reference
A549Lung Adenocarcinoma~3.7
H1299Non-Small Cell Lung Carcinoma~2.5
H460Large Cell Lung Carcinoma~2.8

Visualizations

Signaling Pathway of this compound in Lung Cancer Cells

MacamideB_Pathway MacamideB This compound ATM ATM MacamideB->ATM Upregulates Proliferation Cell Proliferation MacamideB->Proliferation Inhibits RAD51 RAD51 ATM->RAD51 Activates p53 p53 ATM->p53 Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in lung cancer cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Seed 1. Seed lung cancer cells in 96-well plate Incubate1 2. Incubate overnight Seed->Incubate1 Treat 3. Treat with this compound (various concentrations) Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 Add_MTT 5. Add MTT reagent Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization buffer (e.g., DMSO) Incubate3->Add_Solubilizer Measure 8. Measure absorbance at 570 nm Add_Solubilizer->Measure BrdU_Workflow cluster_labeling Labeling cluster_staining Staining cluster_detection Detection Seed_Treat 1. Seed and treat cells with this compound Add_BrdU 2. Add BrdU labeling solution Seed_Treat->Add_BrdU Incubate_BrdU 3. Incubate for 2-24h Add_BrdU->Incubate_BrdU Fix_Perm 4. Fix and permeabilize cells Incubate_BrdU->Fix_Perm Denature 5. Denature DNA with HCl Fix_Perm->Denature Add_Primary_Ab 6. Add anti-BrdU antibody Denature->Add_Primary_Ab Add_Secondary_Ab 7. Add conjugated secondary antibody Add_Primary_Ab->Add_Secondary_Ab Detect 8. Analyze by flow cytometry or fluorescence microscopy Add_Secondary_Ab->Detect Colony_Formation_Workflow cluster_seeding Seeding & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis Treat_Cells 1. Treat cells with this compound for a defined period Harvest 2. Harvest and count viable cells Treat_Cells->Harvest Seed_Low_Density 3. Seed low density of cells in 6-well plates Harvest->Seed_Low_Density Incubate_Colonies 4. Incubate for 10-14 days until colonies form Seed_Low_Density->Incubate_Colonies Fix_Colonies 5. Fix colonies with paraformaldehyde Incubate_Colonies->Fix_Colonies Stain_Colonies 6. Stain with crystal violet Fix_Colonies->Stain_Colonies Count 7. Count colonies (>50 cells) Stain_Colonies->Count

References

Application Notes: Utilizing Macamide B in Transwell Invasion Assays to Evaluate Anti-metastatic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. Macamide B, a bioactive compound isolated from Lepidium meyenii (Maca), has demonstrated inhibitory effects on the proliferation and invasion of cancer cells.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in a transwell invasion assay to assess its anti-invasive properties and elucidate its mechanism of action.

Principle of the Transwell Invasion Assay

The transwell assay utilizes a chamber with two compartments, an upper and a lower chamber, separated by a porous polycarbonate membrane. For invasion assays, this membrane is coated with a basement membrane extract, such as Matrigel, which mimics the extracellular matrix. Cancer cells are seeded in the upper chamber in serum-free media, while the lower chamber contains media with a chemoattractant, typically fetal bovine serum (FBS). Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant in the lower chamber. By treating the cells with this compound, its effect on inhibiting this invasive process can be quantified.

Mechanism of Action: this compound and Cell Invasion

Recent studies have indicated that this compound can suppress the invasive ability of lung cancer cell lines.[1][2] While the precise mechanism is still under investigation, evidence suggests that this compound may modulate key signaling pathways involved in cell migration and invasion. One such pathway is the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, which is involved in DNA damage repair. Furthermore, pathways frequently implicated in cancer cell invasion and the epithelial-mesenchymal transition (EMT), such as the PI3K/Akt/mTOR and TGF-β signaling pathways, are potential targets for this compound's anti-invasive effects. EMT is a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.

Experimental Protocols

Materials and Reagents

  • 24-well Transwell® inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cancer cell line of interest (e.g., A549, H1299, H460 lung cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Cotton swabs

  • Inverted microscope with a camera

Protocol

  • Preparation of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8).

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of each transwell insert and incubate at 37°C for at least 4-6 hours to allow for gelation.

  • Cell Preparation and Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (DMSO) should be included.

    • Seed 1-5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the prepared transwell inserts.

  • Invasion Assay:

    • Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Carefully place the cell-seeded inserts into the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the invaded cells by immersing the inserts in a staining solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells using an inverted microscope.

    • Capture images from several random fields for each membrane.

    • Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the control.

Data Presentation

The quantitative data from the transwell invasion assay can be summarized in the following tables:

Table 1: Effect of this compound on Cancer Cell Invasion

Cell LineThis compound Concentration (µM)Average Number of Invaded Cells per Field (± SD)% Invasion Inhibition
A5490 (Control)150 ± 120%
5110 ± 926.7%
1075 ± 650.0%
2040 ± 573.3%
H12990 (Control)180 ± 150%
5130 ± 1127.8%
1085 ± 752.8%
2050 ± 472.2%

Table 2: IC50 Values of this compound for Invasion Inhibition

Cell LineIC50 for Invasion Inhibition (µM)
A5499.8
H12999.2

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat Transwell Inserts with Matrigel seed_cells Seed Cells in Upper Chamber prep_matrigel->seed_cells prep_cells Prepare and Treat Cells with this compound prep_cells->seed_cells add_chemo Add Chemoattractant to Lower Chamber seed_cells->add_chemo incubate Incubate for 24-48 hours add_chemo->incubate remove_noninvaded Remove Non-invaded Cells incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells remove_noninvaded->fix_stain quantify Quantify Invaded Cells (Microscopy) fix_stain->quantify

Transwell Invasion Assay Workflow

Signaling Pathway Diagram: Potential Mechanism of this compound Action

G cluster_pathway Potential Signaling Pathways Inhibited by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tgf TGF-β Pathway macamide_b This compound pi3k PI3K macamide_b->pi3k Inhibits tgf_receptor TGF-β Receptor macamide_b->tgf_receptor Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor invasion Cell Invasion Metastasis mtor->invasion Promotes smad SMADs tgf_receptor->smad smad->invasion Promotes

Potential Signaling Pathways Targeted by this compound to Inhibit Cell Invasion

References

Macamide B: A Novel Inducer of Apoptosis in H1299 and A549 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Macamide B, a bioactive compound isolated from Lepidium meyenii (maca), has demonstrated significant anti-tumor activity.[1][2] Recent studies have highlighted its potential in suppressing the progression of non-small cell lung cancer (NSCLC) by inducing apoptosis in cancer cell lines, including H1299 and A549.[1][2] These application notes provide a summary of the effects of this compound and detailed protocols for investigating its apoptotic-inducing properties in these cell lines.

This compound has been shown to inhibit cell proliferation and invasion while promoting programmed cell death.[1] The underlying mechanism appears to involve the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Treatment with this compound leads to increased expression of key apoptotic proteins such as p53 and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.

Data Summary

The following tables summarize the quantitative data on the effects of this compound on H1299 and A549 cells.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineIC50 Value (µmol/l)
H1299~2.5
A549~3.7

Table 2: Apoptotic Rates Induced by this compound

Cell LineRelative Apoptotic Rate (%)
H129931.7
A54920.2

Experimental Protocols

Here are detailed protocols for key experiments to assess the apoptotic effects of this compound on H1299 and A549 cells.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the dose-dependent inhibitory effect of this compound on cell proliferation.

Materials:

  • H1299 or A549 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed H1299 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • H1299 or A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., near the IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • H1299 or A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against ATM, RAD51, p53, cleaved caspase-3, Bcl-2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis H1299 H1299 Cells MacamideB This compound Treatment H1299->MacamideB A549 A549 Cells A549->MacamideB MTT MTT Assay (Cell Viability) MacamideB->MTT AnnexinV Annexin V-FITC Assay (Apoptosis) MacamideB->AnnexinV WB Western Blot (Protein Expression) MacamideB->WB IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification AnnexinV->ApoptosisQuant ProteinQuant Protein Quantification WB->ProteinQuant

Caption: Experimental workflow for assessing this compound's effects.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway MacamideB This compound ATM ATM MacamideB->ATM activates RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the ATM signaling pathway.

References

Application Notes & Protocols: Developing an In Vivo Model for Macamide B Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macamides, a class of bioactive lipid compounds unique to the Maca plant (Lepidium meyenii), have demonstrated a range of promising biological activities, including neuroprotective, anti-inflammatory, and anti-fatigue effects.[1][2][3] Macamide B, a specific constituent, has been shown to attenuate hypoxic-ischemic brain damage and regulate apoptosis and autophagy through the PI3K/AKT signaling pathway.[4][5] These properties make it a compelling candidate for therapeutic development, particularly for neurodegenerative conditions characterized by neuroinflammation and cognitive decline.

This document provides a detailed framework for establishing a robust in vivo model to test the efficacy of this compound. The proposed model utilizes lipopolysaccharide (LPS)-induced neuroinflammation in mice, a well-established method for simulating the inflammatory and cognitive deficit aspects of neurodegenerative diseases.

Rationale for Model Selection

Systemic inflammation is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases. Administration of bacterial lipopolysaccharide (LPS) in rodents triggers a potent inflammatory response, leading to the production of pro-inflammatory cytokines in both the periphery and the central nervous system (CNS). This cascade results in neuroinflammation, oxidative stress, synaptic dysfunction, and cognitive impairments, mimicking key pathological features observed in conditions like Alzheimer's disease. Given this compound's reported anti-inflammatory and neuroprotective activities, the LPS-induced cognitive impairment model is highly suitable for evaluating its therapeutic potential.

Experimental Design and Workflow

A typical study design involves acclimatizing the animals, inducing neuroinflammation with LPS, administering this compound over a specified period, and finally, assessing the outcomes through behavioral, biochemical, and histological analyses.

experimental_workflow Figure 1: Overall Experimental Workflow A Phase 1: Acclimatization (7 days) B Phase 2: LPS Induction (Day 0) A->B Baseline Health Check C Phase 3: this compound Treatment (e.g., Days 1-14) B->C Group Allocation D Phase 4: Behavioral Testing (e.g., Days 15-21) C->D Post-treatment E Phase 5: Sample Collection (Day 22) D->E Euthanasia F Phase 6: Data Analysis - Biochemical Assays - Histological Analysis E->F Tissue Processing

Caption: Figure 1: Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Animal Handling and LPS-Induced Neuroinflammation
  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used. House animals in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize to the facility for at least 7 days before any experimental procedures.

  • Groups: Divide animals into four experimental groups (n=10-12 per group):

    • Vehicle Control: Receives vehicle (e.g., saline) instead of LPS and vehicle for this compound.

    • LPS Control: Receives LPS and vehicle for this compound.

    • This compound Treatment: Receives LPS and this compound.

    • Positive Control (Optional): Receives LPS and a known anti-inflammatory/neuroprotective agent (e.g., Ibuprofen).

  • LPS Administration: Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline. Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 250 µg/kg. The Vehicle Control group receives an equivalent volume of saline. This dose is sufficient to induce neuroinflammation and cognitive deficits without causing severe sickness behavior that could interfere with subsequent tests.

Protocol 2: this compound Administration
  • Preparation: Synthesize or procure high-purity this compound. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of saline with a small percentage of Tween 80 to ensure stability and bioavailability.

  • Dosage and Administration: Based on related compounds and in vivo studies, a starting dose range of 10-50 mg/kg can be explored. Administer this compound daily via oral gavage for a period of 14 to 21 days, starting 24 hours after the LPS injection. The control groups should receive the vehicle on the same schedule.

Protocol 3: Behavioral Testing for Cognitive Function

Behavioral tests should be conducted after the treatment period.

A. Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (20±1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • Gently place the mouse into the water facing the pool wall from one of four starting positions (N, S, E, W).

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.

    • Record the escape latency (time to find the platform) and swim path using an automated tracking system.

  • Probe Trial (24h after last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was) and the number of platform location crosses.

B. Novel Object Recognition (NOR) for Recognition Memory

  • Apparatus: An open-field box (e.g., 40x40x40 cm).

  • Habituation (Day 1): Allow each mouse to freely explore the empty box for 10 minutes.

  • Familiarization Phase (Day 2): Place two identical objects in the box. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

  • Test Phase (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the novel (T_novel) and familiar (T_familiar) objects.

  • Analysis: Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory.

Protocol 4: Biochemical Analysis

Immediately following the final behavioral test, euthanize the animals and collect brain tissue. Rapidly dissect the hippocampus and cortex on ice.

  • ELISA for Inflammatory Cytokines: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer’s instructions.

  • Assays for Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

    • Superoxide Dismutase (SOD) Activity Assay: Measure the activity of the antioxidant enzyme SOD using a commercially available kit.

Protocol 5: Histological and Immunohistochemical Analysis
  • Tissue Preparation: Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.

  • Nissl Staining for Neuronal Viability: Stain sections with Cresyl violet to visualize neuronal cell bodies. Quantify neuronal loss in the hippocampal CA1 and cortical regions.

  • Immunohistochemistry (IHC) for Neuroinflammation:

    • Microglial Activation: Use an antibody against Ionized calcium-binding adapter molecule 1 (Iba1 ).

    • Astrogliosis: Use an antibody against Glial Fibrillary Acidic Protein (GFAP ).

    • Stain sections using standard IHC protocols with fluorescent secondary antibodies. Capture images using a fluorescence or confocal microscope and quantify the intensity of Iba1 and GFAP staining as a measure of glial activation.

Anticipated Results and Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Behavioral Test Outcomes

Group MWM Escape Latency (Day 4, s) MWM Time in Target Quadrant (s) NOR Discrimination Index (DI)
Vehicle Control 15.2 ± 2.1 25.8 ± 3.5 0.45 ± 0.08
LPS Control 45.5 ± 5.3* 11.2 ± 2.0* 0.08 ± 0.05*
This compound (20 mg/kg) 22.8 ± 3.9# 20.1 ± 2.8# 0.35 ± 0.07#

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. LPS Control.

Table 2: Biochemical Marker Analysis (Hippocampal Tissue)

Group TNF-α (pg/mg protein) IL-1β (pg/mg protein) MDA (nmol/mg protein) SOD Activity (U/mg protein)
Vehicle Control 35.4 ± 4.1 12.1 ± 1.8 1.2 ± 0.2 150.7 ± 12.5
LPS Control 98.2 ± 10.5* 45.6 ± 5.2* 3.5 ± 0.4* 85.3 ± 9.1*
This compound (20 mg/kg) 55.7 ± 7.3# 20.3 ± 3.1# 1.8 ± 0.3# 128.4 ± 11.2#

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. LPS Control.

Mechanistic Insights and Signaling Pathways

This compound is hypothesized to exert its neuroprotective effects by modulating signaling pathways related to inflammation, apoptosis, and cell survival. LPS is known to activate microglia through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines. This compound may counteract this by promoting pro-survival pathways like PI3K/Akt, which can inhibit apoptosis and reduce inflammation.

signaling_pathway Figure 2: Hypothesized Signaling Pathway cluster_cell Microglia / Neuron LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inflammation Neuroinflammation & Oxidative Stress Cytokines->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis MacamideB This compound PI3K PI3K MacamideB->PI3K Akt Akt PI3K->Akt Activates Akt->NFkB Inhibits Akt->Apoptosis Inhibits Survival Neuronal Survival & Reduced Inflammation Akt->Survival

Caption: Figure 2: Hypothesized Signaling Pathway.

Logical Framework for Efficacy Evaluation

The efficacy of this compound is determined by its ability to reverse or attenuate the pathological changes induced by LPS. The logical flow from insult to measurement provides a clear framework for interpreting the results.

logical_framework Figure 3: Logical Framework for Efficacy Assessment A Systemic Insult (LPS Injection) B1 Microglial/Astrocyte Activation A->B1 Induces B2 Cytokine Release A->B2 Induces B3 Oxidative Stress A->B3 Induces B Central Pathological Events C Functional Outcomes B4 Neuronal Damage B1->B4 E3 Histology (IHC, Nissl) B1->E3 Visualized by B2->B4 E2 Biochemical Assays (ELISA, MDA, SOD) B2->E2 Measured by B3->B4 B3->E2 Measured by C1 Cognitive Deficits (Learning & Memory) B4->C1 B4->E3 Visualized by E Measured Endpoints E1 Behavioral Tests (MWM, NOR) C1->E1 Assessed by D Therapeutic Intervention (this compound) D->B1 Attenuates D->B2 Attenuates D->B3 Attenuates D->B4 Attenuates

Caption: Figure 3: Logical Framework for Efficacy Assessment.

References

Macamide B: Application Notes and Protocols for Studying Anti-Fatigue Effects in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides, a class of bioactive lipid compounds found in Maca (Lepidium meyenii), have garnered significant interest for their potential pharmacological activities, including their anti-fatigue properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the anti-fatigue effects of Macamide B in murine models. The information is compiled from various studies on different macamides, offering a comprehensive guide for researchers in this field. While specific data on "this compound" for anti-fatigue effects is limited, the methodologies and findings from studies on other prevalent macamides, such as N-benzyl-(9Z, 12Z)-octadecadienamide and N-benzyl-hexadecanamide (NBH), provide a strong framework for its investigation.[1]

Data Presentation: Quantitative Effects of Macamides on Anti-Fatigue Parameters

The following tables summarize the quantitative data from studies investigating the effects of various macamides on fatigue-related parameters in mice.

Table 1: Effects of Macamides on Physical Performance in Mice

Macamide TestedDosageTestResultReference
N-benzyl-(9Z, 12Z)-octadecadienamideNot SpecifiedForelimb Grip StrengthIncreased
N-benzyl-(9Z, 12Z)-octadecadienamideNot SpecifiedRota-rod TestIncreased time on rod
N-benzyloleamide40 mg/kgWeight-loaded Swimming TestSignificantly prolonged exhaustive swimming time (p < 0.05)
N-benzyl-hexadecanamide (NBH)Not SpecifiedForced Swimming TestExtended swimming time to exhaustion
Maca Compound Preparation (MCP)Not SpecifiedForelimb Grip StrengthSignificantly improved
Maca Compound Preparation (MCP)Not SpecifiedRota-rod TestSignificantly improved

Table 2: Effects of Macamides on Biochemical Parameters in Mice

Macamide TestedDosageParameterEffectReference
N-benzyloleamide40 mg/kgLactic Acid (LD)Significantly decreased (p < 0.05)
N-benzyloleamide40 mg/kgBlood Ammonia (BA)Significantly decreased (p < 0.05)
N-benzyloleamide40 mg/kgLactate Dehydrogenase (LDH)Significantly decreased (p < 0.05)
N-benzyloleamide40 mg/kgLiver Glycogen (LG)Significantly increased (p < 0.05)
N-benzyloleamide40 mg/kgNon-esterified Fatty Acid (NEFA)Significantly increased (p < 0.05)
N-benzyl-hexadecanamide (NBH)Not SpecifiedBlood Urea Nitrogen (BUN)Decreased
N-benzyl-hexadecanamide (NBH)Not SpecifiedLactate Dehydrogenase (LDH)Decreased
N-benzyl-hexadecanamide (NBH)Not SpecifiedBlood Ammonia (BA)Decreased
N-benzyl-hexadecanamide (NBH)Not SpecifiedBlood Lactic Acid (BLA)Decreased by 24% (p < 0.05)
N-benzyl-hexadecanamide (NBH)Not SpecifiedLiver Glycogen (LG)Increased

Table 3: Effects of Macamides on Oxidative Stress and Inflammation Markers in Mice

Macamide TestedDosageParameterEffectReference
N-benzyl-(9Z, 12Z)-octadecadienamideNot SpecifiedPro-inflammatory factors (e.g., IL-1β)Significant decrease
N-benzyl-(9Z, 12Z)-octadecadienamideNot SpecifiedReactive Oxygen Species (ROS)Significant decrease
N-benzyl-(9Z, 12Z)-octadecadienamideNot SpecifiedHeme Oxygenase-1 (HO-1)Upregulated expression in the liver
N-benzyloleamide40 mg/kgMalondialdehyde (MDA) in brain, muscle, liverSignificantly decreased (p < 0.05)
N-benzyloleamide40 mg/kgSuperoxide Dismutase (SOD) in brain, muscle, liverSignificantly increased (p < 0.05)
N-benzyloleamide40 mg/kgGlutathione Peroxidase (GSH-PX) in brain, muscle, liverSignificantly increased (p < 0.05)

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-fatigue effects of this compound are provided below.

Weight-Loaded Forced Swimming Test

This test is a classic model to evaluate physical endurance.

Objective: To measure the effect of this compound on the swimming endurance of mice.

Materials:

  • Swimming tank (e.g., cylindrical, 30 cm height x 20 cm diameter)

  • Water maintained at 25 ± 1°C

  • Lead weights (e.g., 5% of body weight) attached to the tail

  • Stopwatch

  • Dry towels

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least 30 minutes before the test.

  • Administration of this compound: Administer this compound or vehicle control to mice via oral gavage (ig). Doses of 12 and 40 mg/kg have been used for other macamides. The administration should occur 30 minutes before the test.

  • Test Initiation: Gently place each mouse individually into the swimming tank filled with water to a depth where the mouse cannot touch the bottom (e.g., 15-20 cm).

  • Observation and Recording: Record the total swimming time from placement until exhaustion. Exhaustion is determined when the mouse fails to return to the surface to breathe within 7-10 seconds.

  • Test Termination: Immediately remove the mouse from the water upon reaching exhaustion, dry it with a towel, and return it to its home cage.

  • Data Analysis: Compare the mean swimming time between the this compound-treated groups and the control group.

Grip Strength Test

This test measures muscle strength, an indicator of neuromuscular function.

Objective: To assess the effect of this compound on the forelimb and/or hindlimb muscle strength of mice.

Materials:

  • Grip strength meter with a wire grid or bar

  • Data acquisition software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

  • Administration of this compound: Administer this compound or vehicle control as described in the previous protocol.

  • Forelimb Grip Strength Measurement:

    • Hold the mouse by its tail and gently lower it towards the grip meter's grid or bar.

    • Allow the mouse to grasp the grid/bar with its forepaws.

    • Gently pull the mouse away from the meter in a steady, horizontal motion until it releases its grip.

    • The meter will record the peak force in grams.

    • Perform three successive trials.

  • Forelimb and Hindlimb Combined Strength (Optional):

    • Allow the mouse to grasp the grid with all four paws.

    • Pull the mouse horizontally until its grip is released.

    • Record the peak force.

  • Data Analysis: Calculate the average grip strength for each mouse and compare the means between the treated and control groups.

Biochemical Parameter Analysis

This involves the collection of blood and tissue samples to measure key fatigue-related biomarkers.

Objective: To determine the effect of this compound on metabolic and oxidative stress markers.

Sample Collection:

  • Immediately after the final exercise test (e.g., 90-minute swimming session), sacrifice the mice.

  • Collect blood samples for the analysis of lactic acid, blood ammonia, and lactate dehydrogenase.

  • Harvest liver tissue to measure glycogen content.

  • Harvest brain, muscle, and liver tissues for analysis of MDA, SOD, and GSH-PX.

Analytical Methods:

  • Blood Lactate, Blood Ammonia, LDH, BUN: Use commercially available assay kits according to the manufacturer's instructions.

  • Liver Glycogen: Measure using a glycogen assay kit.

  • MDA, SOD, GSH-PX: Determine the levels of these oxidative stress markers using appropriate commercial assay kits.

Visualization of Pathways and Workflows

Signaling Pathway of Macamide's Anti-Fatigue Effects

// Nodes macamide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exercise [label="Intense Exercise", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate effects inflammation [label="Pro-inflammatory Factors\n(e.g., IL-1β)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="Reactive Oxygen Species\n(ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ho1 [label="Heme Oxygenase-1\n(HO-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; antioxidant_enzymes [label="Antioxidant Enzymes\n(SOD, GSH-PX)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; energy_metabolism [label="Energy Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcomes fatigue [label="Fatigue", fillcolor="#FBBC05", fontcolor="#202124"]; performance [label="Improved Physical\nPerformance", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges exercise -> inflammation [label="Induces", color="#EA4335"]; exercise -> ros [label="Induces", color="#EA4335"]; inflammation -> fatigue [color="#EA4335"]; ros -> fatigue [color="#EA4335"];

macamide -> inflammation [label="Inhibits", color="#4285F4", dir=T, arrowtail=odot, style=dashed]; macamide -> ros [label="Reduces", color="#4285F4", dir=T, arrowtail=odot, style=dashed]; macamide -> ho1 [label="Upregulates", color="#4285F4", style=dashed]; macamide -> antioxidant_enzymes [label="Increases", color="#4285F4", style=dashed]; macamide -> energy_metabolism [label="Modulates", color="#4285F4", style=dashed];

ho1 -> ros [label="Counters", color="#34A853", dir=T, arrowtail=odot]; antioxidant_enzymes -> ros [label="Counters", color="#34A853", dir=T, arrowtail=odot]; energy_metabolism -> performance [color="#34A853"]; fatigue -> performance [label="Reduces", color="#FBBC05", dir=T, arrowtail=odot]; macamide -> performance [label="Leads to", color="#34A853", style=bold]; } END_DOT Caption: Proposed signaling pathway for the anti-fatigue effects of this compound.

Experimental Workflow for Anti-Fatigue Study in Mice

// Nodes start [label="Start: Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Random Grouping\n(Control, this compound Low, this compound High)", fillcolor="#F1F3F4", fontcolor="#202124"]; administration [label="Daily Administration of this compound / Vehicle\n(e.g., 21 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; behavioral_tests [label="Behavioral Tests\n(Day 14)", fillcolor="#FBBC05", fontcolor="#202124"]; fswt [label="Weight-Loaded Forced\nSwimming Test", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; grip [label="Grip Strength Test", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; final_exercise [label="Final Exercise Bout\n(e.g., 90 min swimming on Day 21)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sacrifice [label="Sacrifice and Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochemical_analysis [label="Biochemical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; blood [label="Blood: LA, BA, LDH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; liver [label="Liver: Glycogen, MDA, SOD, GSH-PX", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; muscle [label="Muscle: MDA, SOD, GSH-PX", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis and Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> grouping; grouping -> administration; administration -> behavioral_tests; behavioral_tests -> fswt; behavioral_tests -> grip; administration -> final_exercise; final_exercise -> sacrifice; sacrifice -> biochemical_analysis; biochemical_analysis -> blood; biochemical_analysis -> liver; biochemical_analysis -> muscle; fswt -> data_analysis; grip -> data_analysis; blood -> data_analysis; liver -> data_analysis; muscle -> data_analysis; } END_DOT Caption: General experimental workflow for studying this compound's anti-fatigue effects.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-fatigue properties of this compound in mice. By employing the described behavioral tests and biochemical analyses, researchers can effectively evaluate its efficacy and elucidate its mechanisms of action. The visualized pathways and workflows serve as a clear guide for experimental design and interpretation of results. Further research is warranted to specifically delineate the anti-fatigue profile of this compound and compare it with other known macamides.

References

Preparation of Macamide B Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, a principal bioactive compound isolated from Lepidium meyenii (Maca), has garnered significant interest for its potential therapeutic applications, including anti-cancer and neuroprotective properties.[1][2] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Physicochemical Properties and Solubility

This compound is an alkaloid with the chemical name N-benzylhexadecanamide.[3][4] Understanding its physical and chemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 74058-71-2[3]
Molecular Formula C₂₃H₃₉NO
Molecular Weight 345.57 g/mol
Appearance Supplied as a powder
Purity Typically ~98% (HPLC)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage (Powder) Store at -20°C

Preparation of this compound Stock Solution

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound for in vitro studies due to its high solvating power and compatibility with most cell culture media at low concentrations.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of this compound (Molecular Weight: 345.57 g/mol ).

  • Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.

Table 2: Recommended Volumes for Preparing this compound Stock Solutions

Desired Stock ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.346 mg1 mL
10 mM3.46 mg1 mL
20 mM6.91 mg1 mL
50 mM17.28 mg1 mL

Stability and Handling

  • Storage: For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation. Aliquoting into single-use volumes is highly recommended.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect compound stability. Use anhydrous DMSO and keep stock solution vials tightly sealed.

Experimental Protocols: Application in Cell Culture

This compound has been demonstrated to inhibit proliferation and induce apoptosis in various cancer cell lines. The following is a general protocol for treating adherent cells with this compound.

Protocol 2: Treatment of Adherent Cancer Cells with this compound

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, H460)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and experiment duration. For example, for a 96-well plate, a seeding density of 4 x 10³ cells/well can be used.

  • Cell Adherence: Allow the cells to adhere and grow in a CO₂ incubator at 37°C for 24 hours.

  • Preparation of Working Solution: Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, perform a 1:1000 dilution. It is crucial to ensure that the final DMSO concentration in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested and used for various downstream assays, such as cell viability (MTT), apoptosis (Annexin V staining), or protein expression (Western blotting) analyses.

Table 3: Exemplary Experimental Concentrations of this compound

Cell LineConcentration RangeAssaySource
A549, H1299, H4601, 2, 4, 8, 16, 32 µMCell Proliferation (MTT)
A5494 µMApoptosis (Annexin V)
H1299, H4603 µMApoptosis (Annexin V)

Signaling Pathways and Visualization

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

ATM Signaling Pathway

In lung cancer cells, this compound has been reported to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, which is a critical regulator of the DNA damage response. This activation leads to an increase in the expression of downstream targets such as p53, RAD51, and cleaved caspase-3, ultimately promoting apoptosis, while decreasing the expression of the anti-apoptotic protein Bcl-2.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM (Ataxia-Telangiectasia Mutated) MacamideB->ATM activates Bcl2 Bcl-2 MacamideB->Bcl2 inhibits p53 p53 ATM->p53 RAD51 RAD51 ATM->RAD51 Caspase3 Cleaved Caspase-3 ATM->Caspase3 Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Damage Response RAD51->DNA_Repair Caspase3->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced activation of the ATM signaling pathway.

PI3K/AKT Signaling Pathway

This compound has also been implicated in the regulation of the PI3K/AKT signaling pathway, which is a key pathway involved in cell survival, growth, and proliferation. In the context of neonatal hypoxic-ischemic brain damage, this compound has been shown to activate this pathway, leading to neuroprotective effects.

MacamideB_PI3K_AKT_Pathway MacamideB This compound PI3K PI3K MacamideB->PI3K activates AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth AKT->CellGrowth

References

High-Purity Macamide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macamide B, a unique N-benzylamide derived from the plant Lepidium meyenii (Maca), is a subject of growing interest within the scientific community.[1] This bioactive compound has demonstrated a range of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound, including a list of commercial suppliers, key research applications with associated quantitative data, detailed experimental protocols, and visualizations of its known signaling pathways.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is a critical first step for reliable and reproducible research. Several commercial suppliers offer this compound, typically with purity levels of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of some of the available suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityStorage
ChemFaces This compound74058-71-2C₂₃H₃₉NO345.57>98%2-8°C
Biopurify This compound74058-71-2C₂₃H₃₉NO345.57195%~99%-20°C
United States Biological This compound74058-71-2C₂₃H₃₉NO345.571~98% (HPLC)-20°C
MedChemExpress This compound74058-71-2C₂₃H₃₉NO345.5698.94%-20°C (powder)
Sigma-Aldrich This compound phyproof® Reference Substance74058-71-2C₂₃H₃₉NO345.56≥95.0% (HPLC)-20°C

Research Applications and Quantitative Data

This compound has been investigated for its potential therapeutic effects in several research areas, most notably in oncology and neuroprotection.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in lung cancer. Research has shown that this compound can inhibit the proliferation and invasion of lung cancer cells and induce apoptosis.[1]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssayEndpointResultReference
H1299 (Human non-small cell lung cancer)MTT AssayIC₅₀~2.5 µmol/l[1]
A549 (Human lung adenocarcinoma)MTT AssayIC₅₀~3.7 µmol/l[1]
H460 (Human large cell lung cancer)MTT AssayIC₅₀~2.8 µmol/l[1]
H1299, A549, H460Annexin V-FITC AssayApoptosis InductionSignificant increase in apoptotic cells
H1299, A549, H460Transwell AssayInvasion InhibitionSignificant suppression of cell invasion
Neuroprotective Effects

This compound has also been shown to possess neuroprotective properties, with studies suggesting its potential in mitigating neuronal damage.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299, H460)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 4 × 10³ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium at concentrations ranging from 1 to 32 µmol/l.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound (e.g., PBS or DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µl of MTT reagent (5 mg/ml) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Cell Invasion Assay (Transwell Assay)

This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • 24-well Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium at a density of 1 × 10⁵ cells/ml.

  • Add 200 µl of the cell suspension to the upper chamber of the Matrigre-coated inserts.

  • Add 600 µl of complete medium containing this compound at the desired concentration to the lower chamber. Include a control group with complete medium only.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 15 minutes.

  • Stain the cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with PBS.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and compare the number of invading cells in the this compound-treated group to the control group.

Signaling Pathways and Visualizations

This compound has been shown to modulate specific signaling pathways involved in cellular processes like apoptosis and DNA damage response.

ATM Signaling Pathway in Lung Cancer

In lung cancer cells, this compound has been found to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. This pathway plays a crucial role in the cellular response to DNA double-strand breaks. Activation of ATM by this compound leads to the upregulation of downstream targets such as p53 and RAD51, and an increase in cleaved caspase-3, ultimately promoting apoptosis. Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM (ataxia-telangiectasia mutated) MacamideB->ATM activates Bcl2 Bcl-2 MacamideB->Bcl2 downregulates p53 p53 ATM->p53 activates RAD51 RAD51 ATM->RAD51 activates Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis

Caption: this compound-induced ATM signaling pathway in lung cancer cells.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of this compound in vitro.

Anticancer_Screening_Workflow cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture Lung Cancer Cell Lines (A549, H1299, H460) Seeding Seed Cells in 96-well & 24-well plates Cell_Culture->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment MTT MTT Assay (Proliferation/Viability) Treatment->MTT Transwell Transwell Assay (Invasion) Treatment->Transwell AnnexinV Annexin V-FITC Assay (Apoptosis) Treatment->AnnexinV IC50_Calc Calculate IC₅₀ values MTT->IC50_Calc Invasion_Quant Quantify cell invasion Transwell->Invasion_Quant Apoptosis_Quant Quantify apoptotic cells AnnexinV->Apoptosis_Quant

Caption: A typical workflow for in vitro anticancer screening of this compound.

Conclusion

High-purity this compound is a valuable tool for researchers exploring novel therapeutic agents. The information and protocols provided in this document are intended to serve as a starting point for further investigation into the biological activities and mechanisms of action of this promising natural product. As with any research chemical, it is imperative to source high-quality material and to follow established experimental protocols to ensure the validity and reproducibility of research findings.

References

Application Notes and Protocols for Ultrasonication-Assisted Extraction of Macamide B from Maca (Lepidium meyenii)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides, a unique class of secondary metabolites found exclusively in Maca (Lepidium meyenii), are gaining significant attention for their diverse biological activities. Among them, Macamide B has demonstrated potential in several therapeutic areas, including exhibiting inhibitory effects on the proliferation and invasion of cancer cells.[1][2] This document provides a detailed protocol for the efficient extraction of this compound from dried Maca hypocotyls using ultrasonication-assisted extraction (UAE), a green and effective technique. Additionally, it outlines the analytical procedure for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and explores its interaction with the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.

Data Presentation

Table 1: Optimized Parameters for Ultrasonication-Assisted Extraction of Macamides

The following table summarizes the optimized conditions for the extraction of macamides from Maca using UAE, as determined by response surface methodology (RSM) in referenced studies.

ParameterOptimized ValueReference
Extraction Solvent Petroleum Ether[3][4][5]
Solvent-to-Solid Ratio 10:1 (mL/g)
Extraction Temperature 40 °C
Extraction Time 30 minutes
Ultrasonic Power 200 W

Note: These parameters serve as a validated starting point. Optimization may be required based on the specific characteristics of the plant material and equipment.

Table 2: HPLC-UV Conditions for this compound Analysis

This table outlines the typical parameters for the chromatographic separation and quantification of this compound.

ParameterSpecificationReference
HPLC System Agilent 1260 or equivalent
Column C18 column (e.g., Zorbax XDB C18, 5 µm, 4.6 mm × 250 mm)
Mobile Phase Acetonitrile and Water
Gradient Isocratic or gradient elution (e.g., Acetonitrile:Water 80:20)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 20 - 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Ultrasonication-Assisted Extraction (UAE) of this compound

This protocol details the step-by-step procedure for extracting this compound from dried Maca powder.

1. Sample Preparation:

  • Obtain dried Maca hypocotyls.
  • Grind the hypocotyls into a fine powder (e.g., 40-60 mesh).
  • Dry the powder in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

2. Extraction Procedure:

  • Weigh 5.0 g of the dried Maca powder and place it into a 250 mL extraction vessel (e.g., a glass tube with a screw cap).
  • Add petroleum ether to the vessel at a solvent-to-solid ratio of 10:1 (i.e., 50 mL).
  • Place the extraction vessel in an ultrasonic bath.
  • Set the ultrasonic power to 200 W and the temperature to 40°C.
  • Perform the extraction for a duration of 30 minutes.

3. Post-Extraction Processing:

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
  • Collect the filtrate (the extract).
  • For enhanced recovery, the extraction process can be repeated on the residue.
  • Combine the filtrates if multiple extractions are performed.
  • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude this compound-containing extract.
  • Store the dried extract at -20°C for further analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in the extract obtained from Protocol 1.

1. Standard Preparation:

  • Prepare a stock solution of analytical grade this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

2. Sample Preparation:

  • Accurately weigh a known amount of the dried Maca extract.
  • Dissolve the extract in the mobile phase or a suitable solvent to a known final concentration (e.g., 1 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Set up the HPLC-UV system according to the parameters outlined in Table 2.
  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
  • Inject the prepared sample solution.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Ultrasonication-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis DriedMaca Dried Maca Hypocotyls Grinding Grinding DriedMaca->Grinding Drying Oven Drying Grinding->Drying MacaPowder Maca Powder Drying->MacaPowder SolventAddition Add Petroleum Ether (10:1) MacaPowder->SolventAddition Ultrasonication Ultrasonication (200W, 40°C, 30 min) SolventAddition->Ultrasonication Filtration Filtration Ultrasonication->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract HPLC HPLC-UV Analysis CrudeExtract->HPLC G cluster_macamide This compound Effect cluster_pathway ATM Signaling Pathway MacamideB This compound ATM ATM MacamideB->ATM Upregulates RAD51 RAD51 MacamideB->RAD51 Upregulates p53 p53 MacamideB->p53 Upregulates Bcl2 Bcl-2 MacamideB->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 MacamideB->Caspase3 Upregulates ATM->RAD51 ATM->p53 p53->Bcl2 p53->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

improving yield and purity of Macamide B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Macamide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound (N-benzyl-hexadecanamide)?

A1: The carbodiimide condensation method (CCM) is a widely used and efficient approach for synthesizing this compound and other macamides.[1][2][3] This method involves the reaction of a carboxylic acid (palmitic acid) with an amine (benzylamine) using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), and often an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1]

Q2: What are the key factors influencing the yield and purity of this compound synthesis?

A2: Several factors can impact the success of your synthesis:

  • Purity of Starting Materials: Ensure high purity of palmitic acid, benzylamine, and solvents to prevent the introduction of impurities.

  • Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical.

  • Coupling Agents and Additives: The choice of carbodiimide and the use of additives like HOBt can significantly affect the reaction's efficiency and minimize the formation of byproducts.[1]

  • Purification Method: The purification strategy is crucial for obtaining high-purity this compound. A combination of acid-base extraction and recrystallization has been shown to be highly effective.

Q3: How can I effectively purify the synthesized this compound?

A3: A multi-step purification process is often necessary to achieve high purity.

  • Acid-Base Extraction: This technique is particularly effective for removing unreacted starting materials and certain byproducts. It has been shown to dramatically increase purity.

  • Recrystallization: This is a powerful method for further purifying the crude product.

  • Silica Gel Column Chromatography: While it can be effective, it is sometimes considered more complex and less efficient than the combination of acid-base extraction and recrystallization.

  • One-Step HPLC: For achieving very high purity (>95%), one-step High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are some common side reactions to be aware of during this compound synthesis using the carbodiimide method?

A4: A primary side reaction is the formation of N-acylurea byproduct, which can occur when the activated carboxylic acid rearranges before reacting with the amine. The use of additives like HOBt helps to suppress this side reaction by forming a more stable active ester intermediate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure all reagents are fresh and anhydrous where necessary.- Extend the reaction time or slightly increase the temperature.- Use an additive like HOBt to improve the reaction rate.
Loss of product during workup and purification.- Optimize the extraction and recrystallization solvents and procedures.- If using column chromatography, ensure proper packing and solvent system selection.
Degradation of starting materials or product.- Check the stability of your reagents.- Ensure the reaction temperature is not too high.
Low Purity Presence of unreacted starting materials (palmitic acid, benzylamine).- Implement an acid-base wash during the workup to remove acidic and basic starting materials.
Formation of N-acylurea byproduct.- Add HOBt to the reaction mixture along with the carbodiimide coupling agent.
Presence of other impurities.- Perform recrystallization of the crude product.- If impurities persist, consider purification by silica gel column chromatography or preparative HPLC.
Difficulty in Product Isolation Product is an oil or does not crystallize.- Try different solvent systems for recrystallization.- Place the solution in a freezer or scratch the inside of the flask to induce crystallization.- If the product remains an oil, purify by column chromatography.

Data Presentation

Table 1: Summary of Reported Purity and Yield for this compound (NBH) Synthesis

Synthesis Method Purification Method Reported Purity Reported Yield Reference
Carbodiimide CondensationAcid-base reaction and recrystallization61.64% to 97.63%Not specified
Carbodiimide CondensationOne-step HPLC> 95%> 30%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (N-benzyl-hexadecanamide) via Carbodiimide Condensation

This protocol is based on a reported efficient synthesis of N-benzyl-hexadecanamide (NBH).

Materials:

  • Palmitic acid

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, hexane)

Procedure:

  • Activation of Palmitic Acid:

    • In a round-bottom flask, dissolve palmitic acid (1.0 eq), HOBt·H₂O (1.0 eq), and EDAC (1.0 eq) in anhydrous DCM.

    • Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amide Bond Formation:

    • After the activation is deemed complete (typically after a few hours), add benzylamine (1.0 eq) to the reaction mixture.

    • Continue to stir the reaction at room temperature for an extended period (e.g., 20 hours) until the reaction is complete as indicated by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, 10% NaOH, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Acid-Base Treatment (optional but recommended for higher purity): Dissolve the crude product in a suitable organic solvent and wash with a basic solution (e.g., 10% NaOH) followed by an acidic solution (e.g., dilute HCl) to remove any remaining acidic or basic impurities.

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane) to obtain the purified this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

experimental_workflow start Start: Reagents & Solvents activation Step 1: Activation (Palmitic Acid, HOBt, EDAC in DCM) start->activation coupling Step 2: Coupling (Add Benzylamine) activation->coupling workup Step 3: Workup (Acid/Base Washes) coupling->workup drying Step 4: Drying & Concentration workup->drying purification Step 5: Purification (Recrystallization) drying->purification analysis Step 6: Analysis (HPLC, NMR, MS) purification->analysis product Final Product: High-Purity this compound analysis->product troubleshooting_guide start Problem Detected low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes starting_materials Unreacted Starting Materials? low_purity->starting_materials Yes workup_loss Loss During Workup? incomplete_rxn->workup_loss No extend_time Action: Extend reaction time / Add HOBt incomplete_rxn->extend_time Yes optimize_workup Action: Optimize extraction/recrystallization workup_loss->optimize_workup Yes byproducts Byproducts Present? starting_materials->byproducts No acid_base_wash Action: Perform acid-base wash starting_materials->acid_base_wash Yes add_hobt Action: Add HOBt to reaction / Recrystallize byproducts->add_hobt Yes

References

troubleshooting Macamide B solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macamide B, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-polar, lipophilic compound derived from the Maca plant (Lepidium meyenii)[1][2]. Its structure, characterized by an N-benzyl ring attached to a long-chain fatty acid, contributes to its low intrinsic solubility in water and aqueous buffers[1][2]. This poor solubility can present significant challenges in experimental settings, potentially leading to precipitation, inaccurate concentration measurements, and reduced bioavailability in in-vitro and in-vivo studies[3].

Q2: What are the initial signs of this compound solubility issues in my experiments?

Common indicators of solubility problems include:

  • Precipitation: The appearance of solid particles, crystals, or a film in the solution over time.

  • Cloudiness or Turbidity: A hazy or milky appearance, suggesting the formation of fine precipitates or aggregates.

  • Inconsistent Results: Variability in experimental outcomes, which may be due to inconsistent concentrations of solubilized this compound.

Q3: In which solvents is this compound known to be soluble?

This compound is readily soluble in various organic solvents. These include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

For experiments requiring an aqueous buffer, a common practice is to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution, which is then further diluted in the desired aqueous buffer.

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer.

This is a common issue due to the lipophilic nature of this compound. Here are several strategies to troubleshoot this problem, ranging from simple adjustments to more advanced formulation techniques.

Solution 1: Utilizing Co-solvents

The introduction of a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of lipophilic compounds.

Experimental Protocol: Preparing this compound Solutions with a Co-solvent

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Working Solution Preparation: Serially dilute the stock solution in your aqueous buffer to the final desired concentration.

  • Observation: Monitor the solution for any signs of precipitation immediately after preparation and over the course of your experiment.

  • Optimization: If precipitation still occurs, you may need to increase the final concentration of the co-solvent in your working solution. However, it is crucial to be mindful of the potential effects of the co-solvent on your experimental system.

Table 1: Recommended Starting Concentrations of Common Co-solvents

Co-solventTypical Starting Concentration in Final SolutionMaximum Recommended Concentration (Cell-based Assays)
DMSO0.1% - 0.5% (v/v)< 1% (v/v)
Ethanol0.5% - 1% (v/v)< 1% (v/v)

Note: The optimal co-solvent and its concentration should be determined empirically for each specific experimental setup.

Solution 2: pH Adjustment

The solubility of compounds with ionizable groups can be influenced by the pH of the buffer. While this compound itself is not strongly ionizable, the pH can still affect its stability and interactions in solution.

Experimental Protocol: pH Optimization

  • Determine the pKa: If the pKa of this compound is known or can be predicted, this will guide the pH selection. For basic compounds, solubility is generally higher at lower pH, and for acidic compounds, it is higher at a higher pH.

  • Buffer Preparation: Prepare a series of your desired buffer at different pH values (e.g., pH 6.0, 7.4, 8.0).

  • Solubility Testing: Prepare your this compound working solution in each of the different pH buffers.

  • Analysis: Visually inspect for precipitation and, if possible, quantify the concentration of soluble this compound using an appropriate analytical method like HPLC.

Solution 3: Advanced Solubilization Techniques

For experiments requiring higher concentrations of this compound, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.

  • Surfactants: Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.

  • Lipid-based Formulations: For in-vivo studies, formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve both solubility and bioavailability.

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Cyclodextrins Forms inclusion complexesHigh solubilization capacity, low toxicityCan sometimes interfere with compound-protein binding
Surfactants Micellar encapsulationEffective at low concentrationsPotential for cytotoxicity, may interfere with assays
Lipid-based Formulations Solubilization in a lipid matrixEnhances both solubility and bioavailabilityComplex formulations, primarily for in-vivo use

Visual Guides

Experimental Workflow for Troubleshooting this compound Solubility

G cluster_0 Initial Observation cluster_1 Method 1: Co-solvent Optimization cluster_2 Method 2: pH Adjustment cluster_3 Method 3: Advanced Formulations start Precipitation of this compound in Aqueous Buffer cosolvent Prepare Stock in DMSO Dilute in Buffer start->cosolvent check_precip_1 Precipitation? cosolvent->check_precip_1 increase_cosolvent Increase Co-solvent % check_precip_1->increase_cosolvent Yes success_1 Soluble check_precip_1->success_1 No adjust_ph Test Different Buffer pH Values check_precip_1->adjust_ph If still precipitates increase_cosolvent->cosolvent check_precip_2 Precipitation? adjust_ph->check_precip_2 success_2 Soluble check_precip_2->success_2 No advanced Use Cyclodextrins or Surfactants check_precip_2->advanced If still precipitates check_precip_3 Precipitation? advanced->check_precip_3 success_3 Soluble check_precip_3->success_3 No G Macamide_B This compound PI3K PI3K Macamide_B->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes

References

Technical Support Center: Optimizing Macamide B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cytotoxicity assays involving Macamide B.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: The cytotoxic concentration of this compound is cell-line dependent. For initial screening, a broad, logarithmic dilution series (e.g., 0.1 µM to 1000 µM) is recommended to determine the approximate half-maximal inhibitory concentration (IC50).[1] Based on existing research, the IC50 value for this compound in certain lung cancer cell lines falls within the low micromolar range.

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: The choice of assay depends on the specific research question and the expected mechanism of action.

  • MTT or XTT assays: These are suitable for assessing metabolic activity, which is a common indicator of cell viability.[1] They are reliable and straightforward colorimetric assays.

  • Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1] It is a useful alternative if this compound is suspected of interfering with mitochondrial reductases, which could affect MTT and XTT assay results.

Q3: How long should cells be exposed to this compound?

A3: The optimal exposure time can vary depending on the cell line's doubling time and the mechanism of this compound. A typical starting point is 24 to 72 hours.[2] Time-course experiments are recommended to determine the most appropriate incubation period.

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Pipetting errors: Be precise when adding this compound and assay reagents.

  • "Edge effect": Wells on the perimeter of the plate are more prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.

  • Cell culture conditions: Maintain consistent temperature, humidity, and CO2 levels.

Q5: The absorbance values in my MTT/XTT assay are very low. What should I do?

A5: Low absorbance can indicate several issues:

  • Low cell number: Optimize the initial cell seeding density.

  • Incorrect incubation time: Ensure the incubation period is sufficient for a detectable signal to develop.

  • Reagent issues: Check the expiration date and proper storage of assay reagents. Ensure formazan crystals in MTT assays are fully dissolved.

Q6: I am observing high background absorbance in my assay. What is the cause?

A6: High background can be caused by:

  • Contamination: Check cultures for microbial contamination.

  • Media components: Phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium.[2]

  • Compound interference: this compound itself might absorb light at the assay wavelength. Run a control with this compound in cell-free medium to check for interference.

Data Presentation

Table 1: Reported IC50 Values for this compound in Human Lung Cancer Cell Lines

Cell LineIC50 Value (µmol/L)Assay MethodReference
H1299~2.5CCK-8
A549~3.7CCK-8
H460~2.8CCK-8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which reflects their viability.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity but produces a water-soluble formazan product, simplifying the procedure.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Determine Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock & Serial Dilutions D Treat Cells with this compound Concentrations B->D C->D E Incubate for Defined Exposure Time (e.g., 24, 48, 72h) D->E F Perform Assay (MTT, XTT, or LDH) E->F G Measure Absorbance/Fluorescence F->G H Calculate Percent Viability/Cytotoxicity G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J MacamideB_ATM_Pathway This compound-Induced ATM Signaling Pathway in Apoptosis MacamideB This compound ATM ATM MacamideB->ATM activates RAD51 RAD51 ATM->RAD51 activates p53 p53 ATM->p53 activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces

References

Technical Support Center: Stability of Macamide B in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macamide B. The information provided is designed to help prevent the degradation of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, or N-benzyl-hexadecanamide, is a bioactive lipid compound found in the Maca plant (Lepidium meyenii). It is of significant interest to researchers for its potential therapeutic properties. Like many organic molecules, particularly those with amide functional groups, this compound can be susceptible to chemical degradation in solution. This degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of impurities that may have unintended effects. Ensuring the stability of this compound in your experimental setup is crucial for obtaining reliable and reproducible data.

Q2: What are the primary pathways through which this compound can degrade in solution?

The main degradation pathways for this compound in solution are:

  • Hydrolysis: This is the most common degradation route for amides. The amide bond in this compound can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases. This results in the formation of benzylamine and hexadecanoic acid.

  • Oxidation: While less common than hydrolysis for simple amides, oxidative degradation can occur, especially if the solution is exposed to oxidizing agents, high temperatures, or certain metal ions. The benzylic position is a potential site for oxidation.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can provide the energy to initiate degradation reactions. This can involve cleavage of the amide bond or modifications to the aromatic ring or alkyl chain.

Q3: What are the initial signs that my this compound solution might be degrading?

You may suspect degradation of your this compound solution if you observe any of the following:

  • Changes in analytical results: A decrease in the peak area or height corresponding to this compound in your HPLC or LC-MS chromatograms over time is a primary indicator of degradation. The appearance of new, unidentified peaks suggests the formation of degradation products.

  • Inconsistent biological activity: If you are performing bioassays, a gradual or sudden loss of the expected biological effect can be a strong indication of compound degradation.

  • Physical changes in the solution: While less common for the likely concentrations used in research, changes in color or the formation of precipitates could indicate degradation or solubility issues.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of this compound in my stock solution over a short period.

This is a common issue and is often related to the storage conditions and the solvent used.

Potential Cause Recommended Solution
Inappropriate Solvent This compound is a lipophilic molecule. While it may be dissolved in organic solvents like ethanol, methanol, or DMSO for stock solutions, the presence of even small amounts of water can lead to hydrolysis over time. For long-term storage, consider using anhydrous aprotic solvents.
Suboptimal Storage Temperature Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize degradation.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can introduce moisture from the air into your solution and potentially accelerate degradation. Aliquot your stock solution into smaller, single-use vials to avoid repeated temperature cycling.
Exposure to Light Photodegradation can be a contributing factor. Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

Problem: My experimental results are inconsistent, and I suspect this compound is degrading in my aqueous experimental buffer.

Aqueous buffers, especially at non-neutral pH, can be harsh environments for amides.

Factor Recommendation
pH of the Buffer The rate of amide hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the reaction. If your experimental conditions allow, aim to work in a neutral pH range (pH 6-8) where the rate of hydrolysis is generally at its minimum.
Temperature of the Experiment If your experiments are conducted at elevated temperatures (e.g., 37°C), be aware that this will increase the rate of degradation. For prolonged experiments, consider running them at a lower temperature if the biological system permits.
Duration of the Experiment The longer this compound is in an aqueous buffer, the greater the extent of degradation will be. Try to minimize the incubation time as much as possible. Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment.

Quantitative Data on Amide Stability

Table 1: Effect of pH on the Half-Life of a Representative N-Substituted Amide at 37°C

pHApproximate Half-Life (t½)
2.0~ 2 days
4.0~ 20 days
7.0~ 200 days
10.0~ 15 days
12.0~ 1 day

Note: This data is illustrative and based on general trends for amide hydrolysis. The actual half-life of this compound may vary.

Table 2: Effect of Temperature on the Rate of Hydrolysis of a Representative N-Substituted Amide at pH 7.0

Temperature (°C)Relative Rate of Hydrolysis
40.1
251 (baseline)
373-4
5010-15

Note: This data illustrates the exponential increase in the rate of hydrolysis with temperature, following the principles of the Arrhenius equation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound and detecting potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

      • Start with a lower concentration of acetonitrile (e.g., 60%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 50 µg/mL.

  • Sample Preparation:

    • Dilute the this compound solution from your experiment with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the peak area of this compound to determine its concentration.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of a co-solvent (e.g., acetonitrile) and then dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a co-solvent and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a co-solvent and dilute with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC at various time points.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions Macamide_B This compound (N-benzyl-hexadecanamide) Degradation_Products Degradation Products (Benzylamine + Hexadecanoic Acid) Macamide_B->Degradation_Products Hydrolysis Acid Acid (H+) Acid->Macamide_B Base Base (OH-) Base->Macamide_B Heat Heat (Δ) Heat->Macamide_B Light Light (hν) Light->Macamide_B

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Start: Suspected this compound Degradation Check_Storage Check Stock Solution Storage Conditions Start->Check_Storage Check_Experimental Check Experimental Conditions Check_Storage->Check_Experimental Proper Storage Optimize_Storage Optimize Storage: - Anhydrous Solvent - Low Temperature (-20°C or -80°C) - Aliquot to avoid freeze-thaw - Protect from light Check_Storage->Optimize_Storage Improper Storage Optimize_Experimental Optimize Experiment: - Use neutral pH buffer (6-8) - Minimize temperature and duration - Prepare fresh solutions Check_Experimental->Optimize_Experimental Harsh Conditions Reanalyze Re-analyze Stability Check_Experimental->Reanalyze Optimal Conditions Optimize_Storage->Reanalyze Optimize_Experimental->Reanalyze Prevention_Logic Stable_Macamide_B Stable this compound Solution Prevention_Measures Preventative Measures Prevention_Measures->Stable_Macamide_B Control_pH Control pH (Neutral Range) Control_pH->Prevention_Measures Control_Temp Control Temperature (Low Temp Storage) Control_Temp->Prevention_Measures Control_Solvent Control Solvent (Anhydrous, Aprotic) Control_Solvent->Prevention_Measures Control_Light Control Light Exposure (Amber Vials) Control_Light->Prevention_Measures

Navigating the Nuances of Macamide Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with macamides, particularly Macamide B, ensuring compound stability is paramount for reliable experimental outcomes. This technical support center provides essential guidance on the stability of macamides under various storage conditions, troubleshooting tips for common experimental challenges, and detailed experimental protocols.

While specific stability data for isolated this compound is limited in current literature, extensive research on the stability of the broader macamide profile in Maca (Lepidium meyenii) extracts offers valuable insights. The following information is synthesized from studies on macamide-rich extracts and provides a strong foundation for handling these bioactive compounds.

Macamide Stability Profile: A Quantitative Overview

The stability of macamides is significantly influenced by post-harvest processing and storage conditions of the Maca raw material. Key factors affecting macamide content and composition include temperature, exposure to air, and storage duration. The following table summarizes the impact of these conditions on total macamide content.

Storage ConditionObservationImpact on Macamide ContentReference
Temperature Drying of Maca roots at different temperatures.The highest macamide content was observed in samples dried at 30°C. Higher temperatures (60-80°C) were detrimental to the accumulation of macamides.[1][1]
Exposure to Air Comparison of macamide profiles in Maca exposed to air versus controlled atmosphere.Exposure to air leads to a decrease in the percentage of unsaturated macamides.[1][2][1]
Storage Time Analysis of macamide content in Maca powder over time.Macamide content generally increases and then stabilizes during storage, a phenomenon linked to ongoing enzymatic reactions in the post-harvest material.
Physical Form Comparison of macamide accumulation in whole roots, sliced hypocotyls, and powdered Maca.Powdered Maca showed the highest macamide accumulation, likely due to increased surface area for enzymatic reactions.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter when working with macamides.

Question: My quantification of this compound is inconsistent across different batches of Maca extract. What could be the cause?

Answer: Inconsistencies in this compound levels can arise from several factors related to the source material and extraction process. The macamide content in Maca is highly variable and depends on the ecotype, cultivation conditions, and post-harvest processing, including drying temperature and storage time. To ensure consistency, it is crucial to use standardized Maca extracts from a reliable supplier who can provide a certificate of analysis with a specified range for this compound.

Question: I am observing degradation of my macamide sample during storage in solution. What are the optimal storage conditions?

Question: What are the potential degradation pathways for this compound that I should be aware of?

Answer: Macamides are N-benzyl fatty acid amides. Potential degradation pathways, inferred from general chemical principles and forced degradation studies of similar compounds, include hydrolysis of the amide bond under strong acidic or basic conditions and oxidation of the unsaturated fatty acid chain, especially for unsaturated macamides. The benzylamine and fatty acid moieties would be the resulting degradation products of hydrolysis.

Question: Can I use heat to dissolve my macamide sample?

Answer: Caution should be exercised when heating macamide samples. Studies on Maca processing show that high temperatures (above 40°C) can negatively impact the overall macamide content, suggesting potential thermal liability. If gentle heating is necessary for dissolution, it should be done for the shortest possible time and at the lowest effective temperature.

Key Experimental Protocols

Protocol 1: Quantification of Macamides by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of various macamides in Maca extracts.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, for improved peak shape)

  • This compound standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the Maca extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both optionally containing 0.005% TFA. A typical gradient could be 55-95% B over 35 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the standards and samples. Quantify this compound in the samples by comparing the peak area to the calibration curve.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability and accumulation of macamides during the post-harvest processing of Maca.

Macamide_Stability cluster_postharvest Post-Harvest Processing cluster_factors Influencing Factors cluster_outcome Outcome Drying Drying Conditions Temp Temperature Drying->Temp Storage Storage Conditions Air Air Exposure Storage->Air Time Duration Storage->Time Form Physical Form Powdering Powdering Form->Powdering Macamide_Content Macamide Content & Profile Temp->Macamide_Content Optimal ~30°C Air->Macamide_Content Decreases unsaturated macamides Time->Macamide_Content Content can increase then stabilize Powdering->Macamide_Content Increases accumulation

Caption: Factors influencing macamide stability and accumulation.

References

Technical Support Center: Overcoming Low Bioavailability of Macamide B in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macamide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming the low bioavailability of this compound (also known as N-benzylhexadecanamide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound, or N-benzylhexadecanamide, is a unique, non-polar, long-chain fatty acid N-benzylamide found in Maca (Lepidium meyenii). It is recognized for a range of biological activities, including neuroprotective, anti-fatigue, and anti-inflammatory effects.[1] However, like many lipophilic compounds, this compound is poorly soluble in aqueous solutions. This low aqueous solubility is a primary factor contributing to its presumed low oral bioavailability, which can limit its therapeutic efficacy in in vivo studies. While specific pharmacokinetic data for this compound are not extensively available in public literature, its chemical properties suggest it likely falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: What are the primary reasons for the suspected low oral bioavailability of this compound?

The low oral bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]

  • First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation. While specific data for this compound is limited, related N-benzyl amides undergo metabolic processes such as N-dealkylation and hydroxylation in liver microsomes.[1][4]

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter present in the intestinal epithelium that can pump absorbed drugs back into the gut lumen, thereby reducing their net absorption. It is plausible that a hydrophobic molecule like this compound could be a substrate for P-gp.

Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the low bioavailability of this compound. These approaches aim to increase its solubility and/or bypass metabolic pathways.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can dissolve this compound in a mixture of oils, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at the solid state. This can be achieved through methods like spray drying or hot-melt extrusion. The resulting amorphous solid dispersion can improve the dissolution rate and apparent solubility of the drug.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the GI tract, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells.

Q4: How can I analyze the concentration of this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common method for the quantitative analysis of macamides in biological matrices like plasma. A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component (often with a modifier like formic acid).

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Particle Size Reduction: Micronize the this compound powder to increase its surface area. 2. Formulation Approach: Formulate this compound as a lipid-based system (e.g., SEDDS) or a solid dispersion to improve its dissolution rate. 3. Solubilizing Excipients: Include surfactants or co-solvents in the formulation to enhance the solubility of this compound in the GI tract.
First-Pass Metabolism 1. Route of Administration: If feasible for the experimental design, consider alternative routes of administration that bypass the liver, such as intraperitoneal or intravenous injection, to determine the extent of first-pass metabolism. 2. Metabolic Inhibitors: Co-administer with known inhibitors of cytochrome P450 enzymes (use with caution and appropriate controls).
P-gp Efflux 1. P-gp Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model to see if plasma concentrations increase. This can help determine if P-gp efflux is a significant barrier.
Analytical Method Issues 1. Method Validation: Ensure your HPLC or LC-MS/MS method is fully validated for the biological matrix you are using (e.g., rat plasma), including assessments of linearity, accuracy, precision, and recovery. 2. Sample Preparation: Optimize your sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient extraction of this compound from the plasma.
Issue 2: Difficulty in preparing a stable and effective formulation.
Potential Cause Troubleshooting Steps
Drug Precipitation in Lipid-Based Formulations 1. Excipient Screening: Screen a variety of oils, surfactants, and co-solvents to find a combination that provides the best solubilization capacity for this compound. 2. Phase Diagram Construction: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant for forming a stable microemulsion upon dilution.
Recrystallization of Amorphous Solid Dispersion 1. Polymer Selection: Choose a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to prevent recrystallization during storage. 2. Storage Conditions: Store the solid dispersion in a desiccator at a controlled temperature to prevent moisture-induced recrystallization.
Low Encapsulation Efficiency in Nanoparticles 1. Formulation Optimization: Adjust the formulation parameters, such as the drug-to-lipid/polymer ratio and the concentration of surfactants. 2. Process Optimization: Optimize the preparation method parameters, such as homogenization speed and time, or sonication parameters.

Quantitative Data Summary

Due to the limited availability of public data, this table provides a template for researchers to populate with their own experimental findings or from future literature.

Table 1: Physicochemical Properties of this compound (N-benzylhexadecanamide)

ParameterValueReference
Molecular FormulaC₂₃H₃₉NO
Molecular Weight345.57 g/mol
Melting Point94.5 - 96 °C
Aqueous SolubilityPoorly soluble (exact value not reported)Inferred from lipophilic structure
LogP (predicted)~6.5 - 7.5(Calculated from chemical structure)
BCS ClassLikely Class II or IV(Predicted based on solubility)

Table 2: Template for in vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Researchers should aim to determine these parameters in their own studies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Absolute Bioavailability (%)
Unformulated this compound (Suspension) e.g., 50TBDTBDTBDTBD
Lipid-Based Formulation e.g., 50TBDTBDTBDTBD
Solid Dispersion e.g., 50TBDTBDTBDTBD
Nanoparticle Formulation e.g., 50TBDTBDTBDTBD

(TBD: To Be Determined)

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubilizing capacity for this compound.

  • Formulation Preparation:

    • Based on the screening results, prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.

    • Add an excess amount of this compound to each formulation and vortex until a clear solution is obtained. Equilibrate for 48 hours to ensure saturation.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated HPLC method.

  • Self-Emulsification Assessment:

    • Add 1 mL of the optimized formulation to 500 mL of 0.1 N HCl with gentle agitation.

    • Visually inspect the formation of an emulsion and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Study:

    • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) with and without a P-gp inhibitor (e.g., verapamil).

    • Add the this compound solution to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B transport).

    • In a separate set of wells, add the this compound solution to the basolateral side and measure its appearance on the apical side (B to A transport).

  • Sample Analysis and Calculation:

    • Quantify the concentration of this compound in the donor and receiver compartments at different time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if this compound is a substrate for efflux transporters like P-gp.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Rat Model) Lipid-Based (SEDDS) Lipid-Based (SEDDS) Solubility Testing Solubility Testing Lipid-Based (SEDDS)->Solubility Testing Solid Dispersion Solid Dispersion Dissolution Profiling Dissolution Profiling Solid Dispersion->Dissolution Profiling Nanoparticles Nanoparticles Nanoparticles->Dissolution Profiling Caco-2 Permeability Caco-2 Permeability Dissolution Profiling->Caco-2 Permeability Oral Administration Oral Administration Caco-2 Permeability->Oral Administration Select Lead Formulation Blood Sampling Blood Sampling Oral Administration->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Analysis->Bioavailability Assessment This compound Powder This compound Powder This compound Powder->Lipid-Based (SEDDS) Formulate This compound Powder->Solid Dispersion Formulate This compound Powder->Nanoparticles Formulate

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver Oral Dose (this compound) Oral Dose (this compound) Dissolution Dissolution Oral Dose (this compound)->Dissolution Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Enterocyte->Intestinal Lumen Efflux Portal Vein Portal Vein Enterocyte->Portal Vein Systemic Circulation Systemic Circulation First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism P-gp Efflux P-gp Efflux First-Pass Metabolism->Systemic Circulation Reduced Drug Level

Caption: Barriers to oral bioavailability of this compound.

References

Technical Support Center: Isolation of Macamide B from Natural Maca Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation of Macamide B. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of isolating this bioactive compound from natural Lepidium meyenii (maca) extracts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Yield of this compound

Question: Why is my final yield of isolated this compound consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the most common causes and their solutions:

  • Improper Post-Harvest Handling of Maca Roots: The concentration of macamides, including this compound, is significantly influenced by the post-harvest drying process.[1][2][3] Studies have shown that air-drying or oven-drying at moderate temperatures (e.g., 30-40°C) promotes the biosynthesis of macamides, leading to higher concentrations in the starting material.[4] Conversely, freeze-drying can result in significantly lower macamide content.[1]

    • Troubleshooting Tip: Ensure your maca raw material has been processed using an appropriate drying method. If you are processing fresh maca, implement a controlled drying step at a moderate temperature before extraction.

  • Inefficient Extraction: The choice of solvent and extraction method is critical. Macamides are non-polar compounds.

    • Troubleshooting Tip: Use solvents like ethanol, methanol, or supercritical CO2 for extraction. Some studies suggest that using acidified ethanol can improve the extraction yield of certain bioactive compounds from maca. Maceration or ultrasonication-assisted extraction can also enhance efficiency.

  • Losses During Purification: Significant amounts of this compound can be lost during chromatographic purification steps.

    • Troubleshooting Tip: Optimize your HPLC or flash chromatography conditions. This includes selecting the appropriate column, mobile phase, and gradient. Monitor fractions carefully to avoid discarding those containing your target compound.

Poor Chromatographic Separation and Purity Issues

Question: I'm having difficulty separating this compound from other co-eluting compounds. What can I do to improve the resolution and purity?

Answer: Co-elution is a common challenge due to the presence of other structurally similar macamides in maca extracts. Here's how to address this issue:

  • Presence of Structurally Similar Macamides: Maca contains a variety of macamides with similar physicochemical properties, making them difficult to separate.

    • Troubleshooting Tip:

      • Optimize HPLC Conditions: Experiment with different mobile phase compositions and gradients. A shallow gradient can often improve the separation of closely eluting compounds. Using a different stationary phase (e.g., a column with a different chemistry) may also provide the necessary selectivity.

      • Consider Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is often necessary.

      • Peak Purity Analysis: Use a diode array detector (DAD) or mass spectrometry (MS) to check for peak purity. If co-elution is suspected, the UV spectra or mass spectra across the peak will not be identical.

  • Matrix Effects: Other compounds in the crude extract can interfere with the ionization of this compound in mass spectrometry, affecting quantification and identification.

    • Troubleshooting Tip: Implement a solid-phase extraction (SPE) step to clean up your sample before HPLC analysis. This can help remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for this compound in dried maca powder?

A1: The content of individual macamides can vary significantly depending on the maca ecotype, growing conditions, and post-harvest processing. For reference, a study quantifying eight different macamides in air-dried maca found concentrations ranging from approximately 31 µg/g to 1163 µg/g. Another study reported a this compound yield of about 84 µg/g from ethanolic extracts.

Q2: Which extraction solvent is best for this compound?

A2: Ethanol and methanol are effective solvents for extracting macamides. Supercritical CO2 extraction is another excellent method that avoids the use of organic solvents and can yield a high content of macamides.

Q3: What are the recommended HPLC conditions for this compound analysis and purification?

A3: A reverse-phase C18 column is commonly used for the separation of macamides. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape. A gradient elution is generally required to separate the different macamides. The UV detection wavelength is often set around 210 nm.

Q4: Is this compound stable during extraction and storage?

A4: Macamides are generally stable under mild acidic conditions. However, prolonged exposure to high temperatures or harsh pH conditions should be avoided to prevent degradation. One study showed that macamide content in maca powder stored at 4°C increased over a period of 180 days, suggesting ongoing enzymatic reactions in the stored powder.

Data Presentation

Table 1: Comparison of Extraction Solvents for Macamides
Extraction SolventTypical Yield RangeAdvantagesDisadvantages
Ethanol/Methanol16-22% (extract yield)Good solubility for macamides, effective for lab-scale extraction.Use of organic solvents.
Supercritical CO2High macamide contentSafe (no harmful organic solvents), high extraction efficiency.Requires specialized equipment.
Water46.2% (extract yield)Inexpensive, non-toxic.Lower selectivity for non-polar macamides.
Table 2: Typical HPLC Parameters for this compound Analysis
ParameterTypical SettingReference
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.05-1% acid (e.g., formic, acetic, or trifluoroacetic acid)
Mobile Phase B Acetonitrile with 0.05-1% acid
Gradient Start with a lower percentage of B, gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 25-40°C
Detection Wavelength 210 nm

Experimental Protocols

Protocol 1: Extraction of Macamides from Dried Maca Powder
  • Milling: Grind air-dried or oven-dried (30-40°C) maca roots into a fine powder (e.g., 40-mesh).

  • Extraction:

    • Weigh 100 g of the dried maca powder.

    • Add 1 L of 95% ethanol.

    • Perform ultrasonication-assisted extraction for 30 minutes at 40°C.

    • Alternatively, perform maceration by stirring the mixture for 5-7 hours at 40-60°C.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude lipidic extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound using Preparative HPLC
  • Sample Preparation: Dissolve a portion of the crude extract in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Develop a gradient program to effectively separate the macamides. A starting point could be a linear gradient from 50% B to 95% B over 40 minutes. This may require optimization based on your specific extract.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound (identification may require a reference standard and/or LC-MS analysis).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-UV or LC-MS to confirm the purity of the isolated this compound.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated this compound.

Visualizations

Experimental Workflow for this compound Isolation

Macamide_B_Isolation_Workflow start Dried Maca Roots milling Milling start->milling extraction Solvent Extraction (e.g., Ethanol, 40°C) milling->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Macamide Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->purity_check pure_macamide_b Pure this compound purity_check->pure_macamide_b

Caption: Workflow for the extraction and purification of this compound from dried maca roots.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting problem problem check check solution solution start Low this compound Yield check_drying Was Maca Root Properly Dried (e.g., air-dried)? start->check_drying check_extraction Was Extraction Method/Solvent Optimal? check_drying->check_extraction Yes solution_drying Solution: Use air-dried or oven-dried (30-40°C) maca raw material. check_drying->solution_drying No check_purification Were Purification Losses Minimized? check_extraction->check_purification Yes solution_extraction Solution: Use ethanol or supercritical CO2. Consider ultrasonication. check_extraction->solution_extraction No solution_purification Solution: Optimize HPLC conditions. Carefully monitor fractions. check_purification->solution_purification No

Caption: Decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Macamide B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Macamide B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

A1: this compound is a bioactive N-benzylamide compound originally isolated from the plant Lepidium meyenii (Maca).[1][2] In cell-based assays, it has been shown to inhibit the proliferation and invasion of cancer cells and induce apoptosis.[3] Key signaling pathways implicated in its activity include the ATM signaling pathway in lung cancer cells and the PI3K/AKT pathway, where it has demonstrated neuroprotective effects.[3]

Q2: What are "off-target" effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[4] These unintended interactions can lead to a misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, which can compromise the validity of your research findings.

Q3: Are there known off-target proteins for this compound?

A3: Currently, there is limited publicly available information specifically documenting the off-target protein profile of this compound. However, the N-benzylamide scaffold, which is a core component of this compound, is known to be versatile and can be found in molecules that target a wide range of proteins. Therefore, researchers should be aware of the potential for off-target interactions and implement strategies to identify and minimize them.

Q4: What are the initial steps to assess potential off-target effects of this compound in my experiments?

A4: A crucial first step is to perform a dose-response experiment in your specific cell line to determine the minimal effective concentration required to achieve the desired biological effect. Using the lowest effective concentration can help minimize off-target effects, as they are often more pronounced at higher concentrations. Additionally, employing a structurally similar but biologically inactive analog of this compound as a negative control can help confirm that the observed phenotype is due to on-target activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
High degree of cell toxicity at expected efficacious concentrations. The compound may have off-target liabilities that induce a cytotoxic response unrelated to its primary mechanism.1. Lower the concentration of this compound and extend the treatment time. 2. Test the compound in a panel of different cell lines to assess for differential toxicity. 3. Compare the toxicity profile to known inhibitors of suspected off-target protein families (e.g., kinases).
Discrepancy between in vitro biochemical activity and cellular potency. The compound may have poor cell permeability, be rapidly metabolized, or be actively pumped out of the cell. Alternatively, off-target effects in the cellular environment may be masking the on-target activity.1. Verify on-target engagement in cells using a cellular thermal shift assay (CETSA) or a target engagement biomarker. 2. Investigate potential off-targets that could counteract the desired effect through pathways analysis.
Unexpected or unexplained cellular phenotype. This compound may be interacting with one or more off-targets, leading to a biological response unrelated to the intended target.1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use an inactive analog to see if the phenotype persists. 3. Conduct a target deconvolution study (e.g., chemical proteomics) to identify potential binding partners.
Inconsistent results between different cell lines or experimental conditions. The expression levels of on-target and off-target proteins can vary significantly between cell lines, leading to different responses.1. Characterize the expression levels of the intended target and potential off-target candidates in the cell lines being used via western blot or qPCR. 2. Standardize experimental conditions, including cell density, serum concentration, and treatment duration.

Experimental Protocols

1. Dose-Response Curve for Determining Minimal Effective Concentration

  • Objective: To identify the lowest concentration of this compound that produces the desired biological effect.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium. A common starting range is 1 µM to 32 µM.

    • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability or the desired phenotypic endpoint using an appropriate assay (e.g., MTT, CellTiter-Glo®, or high-content imaging).

    • Plot the response against the log of the this compound concentration to determine the EC50 or IC50. The minimal effective concentration should be at or near the lower end of the linear range of the curve.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound directly binds to its intended target protein in a cellular context.

  • Methodology:

    • Treat cultured cells with either vehicle or this compound at a concentration known to be effective.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Heat the soluble fractions at a range of temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by western blot. Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

3. Target Knockdown/Knockout for On-Target Validation

  • Objective: To confirm that the biological effect of this compound is dependent on its intended target.

  • Methodology:

    • Design and validate guide RNAs (gRNAs) or siRNAs that specifically target the gene of your intended protein target.

    • Deliver the gRNA and Cas9 nuclease (for knockout) or siRNA (for knockdown) into your cell line of interest.

    • Confirm the knockout or knockdown of the target protein by Western blot or qPCR.

    • Treat the knockout/knockdown cells and a control cell line with this compound.

    • If the biological effect of this compound is diminished or absent in the knockout/knockdown cells, it provides strong evidence for on-target activity.

Visualizations

Signaling_Pathway cluster_MacamideB This compound cluster_ATM_Pathway ATM Signaling Pathway cluster_PI3K_Pathway PI3K/AKT Signaling Pathway MacamideB This compound ATM ATM MacamideB->ATM Activates Bcl2 Bcl-2 MacamideB->Bcl2 Inhibits PI3K PI3K MacamideB->PI3K Activates p53 p53 ATM->p53 Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis AKT AKT PI3K->AKT Neuroprotection Neuroprotection AKT->Neuroprotection Experimental_Workflow start Start: Suspected Off-Target Effect dose_response 1. Dose-Response Curve start->dose_response min_conc Determine Minimal Effective Concentration dose_response->min_conc orthogonal 2. Orthogonal Approach min_conc->orthogonal diff_inhibitor Use Structurally Different Inhibitor of Same Target orthogonal->diff_inhibitor phenocopy Phenotype Reproduced? diff_inhibitor->phenocopy knockout 3. Target Knockdown/Out phenocopy->knockout Yes off_target Conclusion: Likely Off-Target phenocopy->off_target No validate_ko Validate Target Knockdown/Out knockout->validate_ko treat_ko Treat KO/KD Cells with this compound validate_ko->treat_ko effect_absent Effect Absent? treat_ko->effect_absent on_target Conclusion: Likely On-Target effect_absent->on_target Yes effect_absent->off_target No Logical_Relationship compound This compound on_target On-Target Protein compound->on_target Binds off_target Off-Target Protein(s) compound->off_target Binds desired_effect Desired Biological Effect on_target->desired_effect Leads to undesired_effect Undesired Side Effects / Misleading Data off_target->undesired_effect Leads to

References

selecting appropriate controls for Macamide B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Macamide B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has been shown to suppress lung cancer progression by inhibiting cell proliferation and invasion, and inducing apoptosis.[1] A key molecular mechanism involves the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[1] this compound treatment has been observed to increase the expression of ATM, RAD51, p53, and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

Q2: What are appropriate vehicle controls for in vitro and in vivo experiments with this compound?

A2: For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO).[1] Therefore, the appropriate vehicle control would be the final concentration of DMSO used to treat the cells, ensuring it does not exceed cytotoxic levels (typically <0.1%). In some cell-based assays, phosphate-buffered saline (PBS) has also been used as a control.[1] For in vivo studies, the vehicle will depend on the route of administration and the formulation of this compound. It is crucial to establish a vehicle control group that receives the same formulation without the active compound.

Q3: How can I confirm that the observed effects in my cancer cell line are specific to the ATM signaling pathway?

A3: To confirm the involvement of the ATM signaling pathway, a specific negative control is to use small interfering RNA (siRNA) to knock down the expression of ATM in your cells. If the effects of this compound (e.g., decreased proliferation, increased apoptosis) are diminished or rescued in the ATM-knockdown cells compared to cells treated with a non-targeting control siRNA, it provides strong evidence for the pathway's involvement.

Troubleshooting Guide

Issue: I am not observing the expected anti-proliferative effects of this compound on my cancer cell line.

  • Solution 1: Verify the effective concentration. The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. For example, the IC50 has been reported to be approximately 2.5 µmol/l in H1299, 3.7 µmol/l in A549, and 2.8 µmol/l in H460 lung cancer cells after 48 hours of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Solution 2: Check the treatment duration. The inhibitory effects of this compound are time-dependent. Consider extending the treatment duration (e.g., to 72 hours) to observe a more pronounced effect.

  • Solution 3: Ensure proper dissolution of this compound. this compound is a lipophilic compound. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium to avoid precipitation and ensure accurate dosing.

Issue: My Western blot results for ATM pathway proteins are inconsistent after this compound treatment.

  • Solution 1: Use appropriate loading controls. For Western blotting, GAPDH is a commonly used internal loading control to normalize protein expression levels.

  • Solution 2: Optimize antibody concentrations. The dilutions for primary antibodies are critical for obtaining clear and specific bands. For example, dilutions of 1:5,000 for ATM and p53, 1:500 for RAD51, and 1:1,000 for Bcl-2 and cleaved caspase-3 have been used successfully.

  • Solution 3: Include positive and negative controls. A known activator of the ATM pathway can serve as a positive control, while a vehicle-treated sample serves as the negative control.

Data Presentation

Table 1: Expected Outcomes of Controls in this compound Experiments on Lung Cancer Cells

Control Type Specific Control Expected Outcome on Cell Proliferation Expected Outcome on Apoptosis Expected Outcome on ATM Pathway Activation
Vehicle Control DMSO or PBSNo significant change compared to untreated cells.No significant change compared to untreated cells.No significant change compared to untreated cells.
Negative Control Non-targeting siRNA + this compoundInhibition of proliferation.Induction of apoptosis.Activation of ATM, p53, etc.
Specific Negative Control ATM siRNA + this compoundPartial or full rescue of cell proliferation compared to non-targeting siRNA + this compound.Partial or full rescue from apoptosis compared to non-targeting siRNA + this compound.Reduced expression of ATM and downstream effectors (p53, cleaved caspase-3) compared to non-targeting siRNA + this compound.
Positive Control Olaparib (PARP inhibitor)Inhibition of proliferation.Induction of apoptosis.Known to interact with DNA damage response pathways.

Experimental Protocols

1. Cell Proliferation Assay (Cell Counting Kit-8)

  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., A549, H1299, H460) in 96-well plates at a density of 4x10³ cells/well.

    • After cell attachment, treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32 µmol/l) or a vehicle control (DMSO or PBS) for 24, 48, or 72 hours at 37°C.

    • Add 10 µl of CCK-8 reagent to each well and incubate for 4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Seed cancer cells in 6-well plates at a density of 4x10⁴ cells/well and treat with the desired concentration of this compound or vehicle for 48 hours.

    • Collect the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with 5 µl of Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.

Visualizations

Macamide_B_Signaling_Pathway Macamide_B This compound ATM ATM Macamide_B->ATM activates RAD51 RAD51 ATM->RAD51 p53 p53 ATM->p53 Bcl2 Bcl-2 p53->Bcl2 Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Proliferation_Invasion Proliferation & Invasion Bcl2->Proliferation_Invasion Caspase3->Apoptosis

Caption: this compound signaling pathway in lung cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Experiments Start Hypothesis: This compound inhibits cancer cell growth Dose_Response 1. Dose-Response & Time-Course (CCK-8 Assay) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Controls Controls: - Vehicle (DMSO/PBS) - Untreated Dose_Response->Controls Functional_Assays 2. Functional Assays (Apoptosis, Invasion) IC50->Functional_Assays Mechanism 3. Mechanism of Action (Western Blot for ATM pathway) Functional_Assays->Mechanism Functional_Assays->Controls Mechanism->Controls Specific_Control 4. Specificity Control (siRNA knockdown of ATM) Mechanism->Specific_Control Rescue Observe Rescue Phenotype? Specific_Control->Rescue Conclusion Conclusion: This compound acts via ATM pathway Rescue->Conclusion Yes Rescue->Conclusion No (Alternative Pathway)

Caption: Experimental workflow for selecting controls for this compound.

References

Technical Support Center: Optimizing HPLC Gradient for Macamide B Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Macamide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing HPLC gradients for this compound analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor peak resolution between this compound and other macamides?

A1: Poor resolution between closely eluting compounds like different macamides is a common challenge. Several factors in your HPLC gradient and setup can be adjusted to improve this.

  • Shallow the Gradient: A steep gradient, where the percentage of the strong solvent (e.g., acetonitrile) increases too quickly, may not provide enough time for individual macamides to separate. Try making the gradient shallower in the region where the macamides elute. For instance, if your target peaks elute between 70-90% acetonitrile, you can "stretch out" this portion of the gradient over a longer time interval.[1]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or a combination of both, can alter the selectivity of your separation and improve resolution.

  • Adjust the Mobile Phase pH: The use of an acidic mobile phase, often with additives like trifluoroacetic acid (TFA) or formic acid, can enhance peak shape and separation.[2][3] Experiment with the concentration of the acid (e.g., 0.025% to 0.1% TFA) as this can influence retention and selectivity.

  • Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will also increase the run time.[4]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[5] However, be mindful of the thermal stability of your analytes.

Q2: My this compound peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Acidic Mobile Phase: Basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing. Using an acidic mobile phase (e.g., with TFA or formic acid) helps to suppress the ionization of these silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause tailing. Try flushing the column with a strong solvent or replacing the guard and/or analytical column.

Q3: I am observing peak fronting for my this compound peak. What should I do?

A3: Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.

  • Sample Overload: This is a primary cause of peak fronting. Dilute your sample or reduce the injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure your sample is completely dissolved in a solvent that is compatible with your initial mobile phase conditions.

  • Column Collapse: While less likely with modern, robust columns, operating at extreme pH or temperature can damage the column structure, leading to poor peak shape.

Q4: My HPLC baseline is noisy and/or drifting. How can I get a stable baseline?

A4: A noisy or drifting baseline can interfere with the accurate detection and quantification of this compound.

  • Mobile Phase Preparation: Ensure your mobile phases are freshly prepared using high-purity, HPLC-grade solvents and additives. Degas the mobile phase thoroughly to remove dissolved air, which can cause bubbles in the detector cell.

  • System Contamination: Contaminants in the mobile phase, solvents, or from previous injections can accumulate and elute during a gradient run, causing a rising baseline or "ghost peaks". Flush the system with a strong solvent.

  • Inadequate Mixing: If you are using a low-pressure gradient system, ensure the mobile phase components are being mixed properly. Inadequate mixing can cause periodic fluctuations in the baseline.

  • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. A column oven is highly recommended.

  • Detector Issues: A dirty flow cell or a failing lamp can also contribute to baseline noise. Clean the flow cell according to the manufacturer's instructions and check the lamp's performance.

Q5: I see "ghost peaks" in my chromatogram. Where are they coming from?

A5: Ghost peaks are unexpected peaks that appear in your chromatogram and are not part of your sample.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample. Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present. If so, improve your injector wash method.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks, especially in gradient elution. Use high-purity solvents and prepare fresh mobile phases daily.

  • System Contamination: Contaminants can build up in the injector, tubing, or column. A thorough system flush is often required to remove them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC gradient for this compound separation?

A1: A good starting point for developing a this compound separation method is a reversed-phase setup. Based on published methods, a typical gradient would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.005% - 0.1% TFA or formic acid)

  • Mobile Phase B: Acetonitrile with the same acidic modifier

  • Gradient: Start with a relatively high aqueous content and ramp up to a high organic content. For example, a linear gradient from 55% B to 95% B over 35 minutes has been shown to be effective.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm or 280 nm

Q2: What type of column is best for this compound analysis?

A2: The most commonly used columns for this compound and other macamide separations are reversed-phase C18 or C12 columns. These provide good retention and selectivity for these relatively nonpolar compounds.

Q3: Why is an acidic modifier like TFA or formic acid used in the mobile phase?

A3: An acidic modifier is crucial for obtaining good peak shapes for many compounds, including macamides. It helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing through secondary interactions with the analytes.

Data and Protocols

Summary of HPLC Methods for Macamide Analysis
ParameterMethod 1Method 2
Column Zorbax XDB-C18 (250 x 4.6 mm, 5 µm)Synergi MAX-RP 80 Å (150 x 4.6 mm, 4 µm)
Mobile Phase A 0.005% TFA in Water0.025% TFA in Water
Mobile Phase B 0.005% TFA in Acetonitrile0.025% TFA in Acetonitrile
Gradient 55-95% B (0-35 min), 95-100% B (35-40 min), 100% B (40-45 min)55-95% B (0-35 min)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C40°C
Detection 210 nm & 280 nm210 nm & 280 nm
Detailed Experimental Protocol (Adapted from published methods)
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 50 µL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 50 µL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

  • Sample Preparation:

    • Accurately weigh and dissolve the Maca extract or this compound standard in methanol or a solvent mixture similar to the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Run:

    • Column: Zorbax XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 210 nm and 280 nm.

    • Gradient Program:

      • 0-35 min: 55% B to 95% B (linear)

      • 35-40 min: 95% B to 100% B (linear)

      • 40-45 min: Hold at 100% B

      • Post-run: Re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Integrate the peak area for quantification.

Visual Guides

HPLC_Optimization_Workflow start Start: Poor Peak Resolution gradient Is the gradient slope optimal? start->gradient shallows Make gradient shallower around eluting peaks gradient->shallows No mobile_phase Is the mobile phase selectivity sufficient? gradient->mobile_phase Yes shallows->mobile_phase change_solvent Change organic modifier (e.g., ACN to MeOH) mobile_phase->change_solvent No adjust_ph Adjust pH with TFA/Formic Acid mobile_phase->adjust_ph No flow_temp Are flow rate and temperature optimized? mobile_phase->flow_temp Yes change_solvent->flow_temp adjust_ph->flow_temp adjust_flow Lower flow rate flow_temp->adjust_flow No adjust_temp Adjust column temperature flow_temp->adjust_temp No end End: Optimized Separation flow_temp->end Yes adjust_flow->end adjust_temp->end

Caption: Workflow for optimizing HPLC peak resolution.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_mobile_phase Is an acidic modifier (TFA/Formic Acid) being used? start->check_mobile_phase add_modifier Add acidic modifier to mobile phase check_mobile_phase->add_modifier No check_concentration Is the sample concentration too high? check_mobile_phase->check_concentration Yes add_modifier->check_concentration dilute_sample Dilute sample / reduce injection volume check_concentration->dilute_sample Yes check_column Is the column old or contaminated? check_concentration->check_column No dilute_sample->check_column flush_column Flush column with strong solvent check_column->flush_column Yes replace_column Replace guard or analytical column check_column->replace_column Yes end Solution: Symmetrical Peak Shape check_column->end No flush_column->end replace_column->end

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Macamide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from the batch-to-batch variability of commercial Macamide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-benzylhexadecanamide, is a bioactive lipid compound naturally found in the maca plant (Lepidium meyenii).[1][2] It is one of the most abundant macamides and is often used as a biomarker for maca quality.[3] this compound has demonstrated a range of pharmacological activities, including neuroprotective and anti-cancer effects.[1]

Q2: Why is batch-to-batch variability a significant concern for commercial this compound?

Q3: What are the primary sources of batch-to-batch variability in this compound?

The primary sources of variability include:

  • Natural Variation in Raw Material: The concentration of macamides in the maca plant can vary significantly depending on the ecotype, cultivation conditions, and post-harvest processing.

  • Extraction and Purification Methods: Different manufacturers may use varying protocols, leading to differences in the final purity and the profile of co-extracted impurities.

  • Synthesis Byproducts: For synthetically produced this compound, incomplete reactions or side reactions can introduce impurities.

  • Compound Stability and Storage: this compound, like many lipid compounds, can be susceptible to degradation if not stored under appropriate conditions, typically at -20°C.

Q4: What are the potential impurities in commercial this compound?

While suppliers often claim high purity (e.g., >98% by HPLC), minor impurities can still have biological effects. Potential impurities may include other types of macamides, fatty acids, or residual solvents from the purification process.

Q5: How can I assess the quality of a new batch of this compound before starting my experiments?

It is highly recommended to perform in-house quality control on each new batch. A straightforward approach is to use High-Performance Liquid Chromatography (HPLC) with UV detection to verify the identity and purity of the compound against a reference standard. Comparing the chromatogram of the new batch with that of a previous, well-characterized batch can help identify significant differences.

Troubleshooting Guides

Problem 1: Inconsistent Experimental Results Between Batches

You observe that a new batch of this compound produces a different magnitude of effect (e.g., cell viability, protein expression) compared to a previous batch at the same concentration.

  • Possible Cause: Variation in the actual concentration and purity of this compound between batches.

  • Troubleshooting Steps:

    • Verify Purity and Identity: Perform an in-house purity assessment of the new batch using HPLC-UV. Compare the retention time and peak area of the main component with a trusted reference standard or a previously validated batch.

    • Prepare Fresh Stock Solutions: Ensure that stock solutions are prepared accurately and have not degraded. It is advisable to prepare fresh stock solutions from the powder for critical experiments.

    • Perform a Dose-Response Curve: For each new batch, run a new dose-response curve to determine the effective concentration (e.g., IC50 or EC50). This can help normalize for differences in potency between batches.

Problem 2: A New Batch of this compound Shows No Biological Activity

You have treated your cells with a new batch of this compound at a concentration that was previously effective, but you observe no biological response.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Check Storage Conditions: Confirm that the this compound was stored at the recommended temperature (-20°C) and protected from light and moisture.

    • Re-evaluate Purity: Use HPLC-UV to check for the presence of degradation products, which would appear as additional peaks in the chromatogram.

    • Consult Certificate of Analysis (CoA): Review the supplier's CoA for the specific batch to check the manufacturing and expiry dates.

Problem 3: Unexpected Cytotoxicity or Off-Target Effects are Observed

Treatment with a new batch of this compound results in unexpected cell death or other off-target effects not seen with previous batches.

  • Possible Cause: The presence of cytotoxic impurities or contaminants.

  • Troubleshooting Steps:

    • Sterility Test: If microbial contamination of your stock solution is suspected, perform a sterility test by adding a small aliquot of the stock solution to a sterile culture medium without antibiotics and incubating it.

    • Review the Impurity Profile: If you have access to more advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), you can analyze the impurity profile of the new batch and compare it to a previous batch.

    • Contact the Supplier: Reach out to the supplier's technical support with the batch number and a detailed description of the issue. They may have additional information about the batch or be able to provide a replacement.

Quantitative Data on Macamide Variability

Product TypeRange of Total Macamide Content (µg/g Dry Matter)Reference
Fresh Maca69 - 714
Dried Maca Slices74 - 2588
Maca Essential Tablets148 - 2738

Experimental Protocols

Protocol 1: In-House Quality Control of this compound by HPLC-UV

This protocol provides a general method for verifying the identity and purity of a new batch of this compound.

Materials:

  • This compound (new batch and reference standard/previous batch)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.005% TFA in water

    • Solvent B: 0.005% TFA in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol or ethanol to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a solution of the new batch of this compound in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 210 nm and 280 nm

    • Gradient Program:

      • 0-35 min: 55% to 95% Solvent B

      • 35-40 min: 95% to 100% Solvent B

      • 40-45 min: Hold at 100% Solvent B

  • Data Analysis:

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard. They should be consistent.

    • Calculate the purity of the new batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Protocol 2: Sterility Testing of this compound Stock Solution

This protocol helps to determine if a stock solution of this compound is a source of microbial contamination.

Materials:

  • This compound stock solution

  • Sterile cell culture medium (without antibiotics)

  • Sterile culture vessel (e.g., a 6-well plate or a T-25 flask)

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Add 1-2 mL of the sterile cell culture medium to a well or flask.

  • Add a small aliquot (e.g., 10-20 µL) of the this compound stock solution to the medium.

  • As a negative control, prepare a well or flask with only the sterile medium.

  • Incubate the vessel for 2-3 days under standard cell culture conditions.

  • Observe the medium daily for signs of microbial growth, such as turbidity (cloudiness) or a rapid change in the color of the pH indicator (e.g., turning yellow). The presence of any of these signs indicates that the stock solution is contaminated.

Visualizations

G start Inconsistent Experimental Results with New Batch qc Perform In-house QC (HPLC) start->qc compare Compare with Reference/ Previous Batch qc->compare pass Purity and Retention Time Match? compare->pass proceed Proceed with Experiment (Perform new dose-response) pass->proceed Yes fail Significant Difference (Purity/Impurities) pass->fail No troubleshoot Troubleshoot Other Experimental Parameters proceed->troubleshoot contact Contact Supplier with Data fail->contact degradation Check for Degradation fail->degradation storage Review Storage and Handling degradation->storage ATM_Pathway macamide_b This compound atm ATM macamide_b->atm activates bcl2 Bcl-2 macamide_b->bcl2 proliferation_invasion Proliferation & Invasion macamide_b->proliferation_invasion inhibits p53 p53 atm->p53 rad51 RAD51 atm->rad51 caspase3 Cleaved Caspase-3 p53->caspase3 apoptosis Apoptosis bcl2->apoptosis inhibits caspase3->apoptosis PI3K_AKT_Pathway macamide_b This compound pi3k PI3K macamide_b->pi3k activates akt AKT pi3k->akt autophagy Autophagy akt->autophagy apoptosis Apoptosis akt->apoptosis inhibits neuroprotection Neuroprotection autophagy->neuroprotection QC_Workflow start Receive New Batch of this compound prepare_solutions Prepare Sample and Standard Solutions start->prepare_solutions hplc_analysis Perform HPLC-UV Analysis prepare_solutions->hplc_analysis data_analysis Analyze Chromatograms hplc_analysis->data_analysis retention_time Compare Retention Times data_analysis->retention_time purity Calculate Purity data_analysis->purity decision Accept or Reject Batch retention_time->decision purity->decision documentation Document Results (Batch #, Purity, Date) accept Store Properly and Proceed with Experiments decision->accept Pass reject Contact Supplier decision->reject Fail accept->documentation

References

how to increase the sensitivity of Macamide B detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Macamide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The primary methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices.

Q2: I am not getting a good signal for this compound using HPLC-UV. What are the initial troubleshooting steps?

A2: Low signal intensity in HPLC-UV analysis of this compound can stem from several factors. Begin by verifying the following:

  • Wavelength Selection: Ensure your UV detector is set to the optimal wavelength for this compound, which is typically in the range of 210-280 nm.

  • Mobile Phase Composition: The choice of solvents and additives in your mobile phase can significantly impact peak shape and intensity.

  • Column Condition: A contaminated or degraded column can lead to poor peak resolution and reduced sensitivity.

  • Sample Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your current method.

Q3: How can I improve the ionization of this compound for LC-MS analysis?

A3: this compound is a neutral molecule, which can present challenges for efficient ionization by electrospray ionization (ESI). To enhance its ionization:

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can promote the formation of protonated molecules ([M+H]^+) in positive ion mode.

  • Ion Source Optimization: Fine-tuning ESI source parameters is critical. This includes optimizing the spray voltage, nebulizing gas flow, drying gas flow, and temperature to ensure efficient desolvation and ionization of this compound.[1]

  • Consider Alternative Ionization: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative for less polar compounds like this compound.

Q4: Is chemical derivatization a viable option to increase the sensitivity of this compound detection?

A4: Yes, chemical derivatization can significantly enhance the detection sensitivity of this compound, particularly for LC-MS analysis. Derivatization involves chemically modifying the analyte to introduce a functional group that is more readily ionized or has a stronger chromophore for UV detection.[2][3] For this compound, which possesses an amide functional group, derivatization strategies could target this moiety to introduce a permanently charged group or a group with high proton affinity, thereby improving its ionization efficiency in ESI-MS.[4]

Troubleshooting Guides

HPLC-UV Detection Issues
IssuePossible CausesRecommended Solutions
Low Peak Intensity / Poor Sensitivity - Suboptimal detection wavelength.- Low sample concentration.- Poor column efficiency.- Inappropriate mobile phase.- Set the UV detector to the absorbance maximum of this compound (try scanning from 200-400 nm with a standard).- Concentrate the sample before injection.- Use a column with smaller particle size for sharper peaks.[5]- Optimize the mobile phase composition; for reversed-phase, adjust the organic solvent-to-water ratio.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Secondary interactions with the stationary phase.- Incompatible sample solvent.- Reduce the injection volume or sample concentration.- Add a modifier to the mobile phase (e.g., a small amount of acid).- Dissolve the sample in the initial mobile phase.
Baseline Noise or Drift - Contaminated mobile phase or column.- Air bubbles in the detector.- Lamp deterioration.- Use high-purity HPLC-grade solvents and filter the mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if its lifetime is exceeded.
LC-MS/MS Detection Issues
IssuePossible CausesRecommended Solutions
Weak or No Signal - Inefficient ionization of this compound.- Suboptimal ion source parameters.- Ion suppression from matrix components.- Add a mobile phase additive like formic acid (0.1%) to promote protonation.- Systematically optimize spray voltage, gas flows, and temperature.- Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering substances.
Unstable Signal / High Baseline Noise - Contaminated ion source.- Incompatible mobile phase additives.- Insufficiently pure solvents.- Clean the ion source components (e.g., capillary, skimmer).- Avoid non-volatile buffers like phosphate; use volatile additives like ammonium formate.- Use LC-MS grade solvents to minimize background noise.
Poor Reproducibility - Fluctuation in ion source conditions.- Inconsistent sample preparation.- Degradation of the analyte.- Allow the mass spectrometer to stabilize before analysis.- Ensure consistent and precise sample preparation steps.- Store samples appropriately and analyze them promptly after preparation.

Experimental Protocols

Optimized HPLC-UV Method for this compound Quantification
  • Chromatographic System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

High-Sensitivity LC-MS/MS Method for this compound Detection
  • Chromatographic System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program: Start with 40% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Spray Voltage: 3.5 kV

    • Nebulizer Gas: 40 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing extraction Extraction of this compound (e.g., with methanol) filtration Filtration (0.22 µm filter) extraction->filtration dilution Dilution with initial mobile phase filtration->dilution hplc HPLC Separation (C18 Column) dilution->hplc lcms LC-MS/MS Detection (ESI+, MRM) hplc->lcms integration Peak Integration lcms->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for sensitive this compound detection.

atm_pathway macamide_b This compound atm ATM (Ataxia-Telangiectasia Mutated) macamide_b->atm activates p53 p53 atm->p53 phosphorylates rad51 RAD51 atm->rad51 activates caspase3 Cleaved Caspase-3 p53->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-activated ATM signaling pathway.

neuroprotection_pathway macamide_b This compound akt Akt macamide_b->akt activates phosphorylation creb CREB macamide_b->creb activates phosphorylation mitochondrial_apoptosis Mitochondrial Apoptosis akt->mitochondrial_apoptosis inhibits neuroprotection Neuroprotection bdnf BDNF creb->bdnf increases expression bdnf->neuroprotection

Caption: Neuroprotective signaling pathways of this compound.

References

Macamide B Technical Support Center: Troubleshooting Conflicting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering conflicting results in studies on Macamide B. The information is presented in a question-and-answer format to directly address common issues and offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results regarding the effect of this compound on apoptosis. Some studies report it induces apoptosis, while others suggest it is anti-apoptotic. Why is this happening?

A1: The effect of this compound on apoptosis appears to be highly context-dependent, primarily influenced by the cell type being studied. Current research suggests a dual role for this compound:

  • Pro-apoptotic in Cancer Cells: In cancer cell lines, particularly non-small cell lung cancer (NSCLC), this compound has been shown to induce apoptosis.[1] This is often linked to the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a key regulator of the DNA damage response.[1]

  • Anti-apoptotic in Neuronal Cells: In contrast, in neuronal cell models like PC12 cells, macamides have demonstrated neuroprotective effects by inhibiting apoptosis.[2][3] This protective mechanism is thought to involve the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[2]

Therefore, observing either pro- or anti-apoptotic effects is not necessarily a contradiction, but rather a reflection of the different cellular machinery and signaling pathways prevalent in different cell types.

Q2: We are unable to reproduce the reported IC50 values for this compound in our cancer cell line experiments. What could be the reason for this discrepancy?

A2: Variations in IC50 values are a common issue in in-vitro studies and can arise from several factors. Here are some key aspects to consider:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been in culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity.

  • Cell Culture Conditions: Factors such as the type of culture medium, serum concentration, and cell density at the time of treatment can significantly impact experimental outcomes.

  • Purity and Handling of this compound: The purity of the this compound used can vary between suppliers. It is also crucial to handle the compound correctly, including proper storage and dissolution, to maintain its activity.

  • Assay-Specific Parameters: The specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) and the incubation time with the reagent can influence the results.

Refer to the detailed experimental protocols provided below to ensure your methodology aligns with published studies.

Troubleshooting Guides

Guide 1: Investigating Discrepancies in Apoptosis Results

This guide will help you troubleshoot if you are observing unexpected apoptotic responses to this compound.

Problem: Unexpected pro-apoptotic or anti-apoptotic effects.

Potential Cause Troubleshooting Step
Cell Type Specificity Confirm the cell type you are using and compare it to published studies. Expect pro-apoptotic effects in cancer cells and anti-apoptotic effects in neuronal cells.
Off-Target Effects At high concentrations, natural compounds can have off-target effects. Perform a dose-response experiment to determine the optimal concentration range.
Experimental Assay Variability Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, Western blot for cleaved PARP) to confirm your findings.
Inconsistent Culture Conditions Standardize your cell culture protocols, including seeding density, media composition, and serum percentage.

Quantitative Data Summary: Pro-apoptotic Effects of this compound in Lung Cancer Cells

Cell LineIC50 (µM)Apoptotic Rate (%)
H1299~2.531.7
A549~3.720.2
H460~2.823.1

Quantitative Data Summary: Neuroprotective (Anti-apoptotic) Effects of Macamides in PC12 Cells

TreatmentCell Viability (%)
Control100
Corticosterone (CORT)~50
CORT + M 18:3 (25 µM)~85
Guide 2: Addressing Inconsistent Western Blot Results for Signaling Pathway Components

This guide provides troubleshooting for Western blot experiments related to this compound's mechanism of action.

Problem: Weak or inconsistent bands for ATM, p53, Akt, or Bcl-2 family proteins.

Potential Cause Troubleshooting Step
Suboptimal Antibody Performance Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
Timing of Protein Harvest The activation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for protein extraction after this compound treatment.
Protein Extraction and Handling Use appropriate lysis buffers with protease and phosphatase inhibitors to prevent protein degradation. Ensure accurate protein quantification for equal loading.
Transfer and Blocking Conditions Optimize the transfer conditions for your specific proteins of interest. Ensure adequate blocking to minimize non-specific antibody binding.

Detailed Experimental Protocols

Protocol 1: Assessment of Apoptosis in Lung Cancer Cells Treated with this compound
  • Cell Culture: Human lung cancer cell lines (H1299, A549, H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CCK-8):

    • Seed cells in 96-well plates at a density of 5x10^3 cells/well.

    • After 24 hours, treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Seed cells in 6-well plates.

    • Treat cells with the desired concentration of this compound for 48 hours.

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis:

    • Treat cells with this compound for 48 hours and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATM, p53, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 2: Assessment of Neuroprotection in PC12 Cells Treated with Macamides
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Induction of Neurotoxicity: Treat cells with corticosterone (CORT) to induce apoptosis.

  • Treatment with Macamides: Pre-treat cells with various concentrations of macamides (e.g., M 18:3) for a specified period before CORT treatment.

  • Cell Viability Assay (MTT):

    • Seed cells in 96-well plates.

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Western Blot Analysis:

    • Following treatment, lyse the cells and perform Western blotting as described in Protocol 1, using primary antibodies against p-Akt, Akt, Bcl-2, Bax, and cleaved caspase-3.

Signaling Pathway Diagrams

MacamideB_Cancer_Apoptosis MacamideB This compound DNA_Damage DNA Damage MacamideB->DNA_Damage induces ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates p53 p53 ATM->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.

MacamideB_Neuroprotection MacamideB This compound PI3K PI3K MacamideB->PI3K activates Akt Akt (PKB) PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax downregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Survival Cell Survival (Neuroprotection) Caspase3->Survival inhibits

References

Technical Support Center: Enhancing Macamide B Extraction Efficiency from Maca

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Macamide B and other macamides from Lepidium meyenii (maca).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors, ranging from the raw material to the extraction parameters. Consider the following potential causes and solutions:

  • Suboptimal Postharvest Handling: Macamides are not typically present in significant amounts in fresh maca.[1] Their formation is a result of enzymatic processes that occur during postharvest drying.[1][2][3] Freeze-drying, for instance, results in very low macamide content compared to traditional air-drying.[2]

    • Solution: Ensure your maca material has been properly air-dried. The highest macamide content is often achieved with drying temperatures between 30°C and 40°C.

  • Inefficient Extraction Method: Traditional maceration or solvent reflux methods can be less efficient and time-consuming.

    • Solution: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). UAE is noted for being an effective and green technology that can enhance extraction yields in shorter times and at lower temperatures. SFE, particularly with CO2, is highly selective and yields pure extracts without toxic residual solvents.

  • Incorrect Solvent Choice: The polarity of the solvent is crucial for efficiently dissolving macamides, which are low-polarity compounds.

    • Solution: Use low-polarity organic solvents. Petroleum ether has been shown to be highly effective for UAE. Other effective solvents include n-hexane, diethyl ether, and ethanol. Deep Eutectic Solvents (DES) have also emerged as a green and highly efficient alternative.

  • Non-Optimized Extraction Parameters: Each extraction technique has a set of optimal conditions that must be met to maximize yield.

    • Solution: Systematically optimize parameters such as solvent-to-solid ratio, temperature, time, and power (for UAE) or pressure/temperature gradients (for SFE). Refer to the data tables and experimental protocols below for established optimal conditions.

Question 2: My extract contains significant impurities. How can I increase the purity of this compound?

Answer: Co-extraction of other lipid-soluble compounds is a common issue. The choice of extraction method and subsequent purification steps are critical for achieving high purity.

  • Method-Related Impurities: Methods like simple maceration are less selective.

    • Solution 1: Use a More Selective Method. Supercritical Fluid Extraction (SFE) with CO2 offers high selectivity. By carefully controlling temperature and pressure, the solvating power of the supercritical fluid can be tuned to target specific compounds like macamides.

    • Solution 2: Post-Extraction Purification. If changing the primary extraction method is not feasible, implement purification steps. Recrystallization using absolute ethanol can yield macamides with purities greater than or equal to 98%. Other techniques include silica gel column chromatography.

Question 3: I am experiencing solvent recovery issues and am concerned about environmental impact. Are there greener alternatives?

Answer: Yes, several green technologies can improve the sustainability of macamide extraction.

  • Supercritical Fluid Extraction (SFE): This is a prime example of a green extraction method.

    • Advantages: It primarily uses carbon dioxide, which is non-toxic, non-flammable, readily available, and can be recycled. The extraction is performed at mild temperatures, preserving thermolabile compounds. It eliminates the use of harmful organic solvents.

  • Ultrasound-Assisted Extraction (UAE) with Green Solvents: UAE itself is considered a green technology due to its efficiency.

    • Advantages: You can pair UAE with environmentally friendly solvents. Deep Eutectic Solvents (DES) are a novel class of green solvents that have shown superior extraction efficiency for macamides compared to conventional organic solvents.

  • Aqueous Extraction: While less common for non-polar macamides, some methods start with a water extraction followed by ethanol precipitation and purification, reducing the reliance on large volumes of organic solvents in the initial step.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound? A1: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are considered the most efficient and advanced methods. UAE enhances extraction through cavitation, improving solvent penetration, while SFE uses supercritical CO2 to selectively extract compounds, yielding a pure product without harmful solvent residues.

Q2: How does the choice of solvent affect extraction efficiency? A2: Macamides are low-polarity N-benzylamides. Therefore, low-polarity solvents are most effective. Petroleum ether, n-hexane, and diethyl ether are commonly used with high efficiency. For greener applications, Deep Eutectic Solvents (DES) have demonstrated even higher extraction yields than traditional organic solvents.

Q3: What is the impact of postharvest drying on macamide content? A3: The postharvest drying process is critical for the biosynthesis of macamides. Fresh maca contains very low levels of these compounds. Traditional air-drying allows for the enzymatic reactions that convert glucosinolates and fatty acids into macamides. Air-drying can increase macamide accumulation, whereas methods like freeze-drying inhibit this process, leading to significantly lower yields.

Q4: Can pretreatment of the maca sample improve extraction? A4: Yes. Pretreatment can enhance efficiency. A novel technique of ultrasound-assisted freeze-thaw pretreatment (UFP) has been shown to improve the drying efficiency and significantly increase the content of bioactive macamides by up to 2.5-fold. Proper milling of the dried maca to a fine powder (e.g., 40-mesh) increases the surface area for solvent interaction.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

FeatureMacerationUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Soaking in a solvent to dissolve soluble compounds.High-frequency sound waves create cavitation, disrupting cell walls.A fluid above its critical temperature and pressure has unique solvating properties.
Efficiency Lower, time-consuming.High, rapid extraction.High, rapid extraction.
Selectivity LowModerateHigh (tunable via pressure/temp).
Solvents Organic solvents (e.g., ethanol, methanol).Petroleum ether, ethanol, Deep Eutectic Solvents (DES).Supercritical CO2, optional co-solvent (e.g., ethanol).
Green Aspect Dependent on solvent choice.Considered a green technology; can be paired with green solvents.Highly green; uses non-toxic, recyclable CO2.
Purity of Extract Lower, often requires significant purification.Good, but may require purification.Very high, often free of residual solvents.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Macamides

ParameterOptimal ValueSource
Solvent Petroleum Ether
Solvent-to-Solid Ratio 10:1 (mL/g)
Extraction Temperature 40 °C
Extraction Time 30 min
Extraction Power 200 W
Alternative Solvent Deep Eutectic Solvent (Choline chloride/1,6-hexanediol)
Alternative Power 300 W (with DES)

Table 3: Supercritical Fluid Extraction (SFE) Parameters for High Macamide Content

ParameterOptimal Value / RangeSource
Supercritical Fluid Carbon Dioxide (CO2)
Co-Solvent (Optional) Ethanol (5-10% v/v)
Temperature Gradient: 35°C to 80°C (rate of ~0.375°C/min)
Pressure Gradient: 75 bar to 600 bar (rate of ~4.375 bar/min)
Extraction Time 2 hours
Benefit of Gradient Using a pressure and temperature gradient increases the selectivity and content of macamides in the final extract.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Macamides

This protocol is based on optimized conditions reported in peer-reviewed literature.

  • Preparation: Weigh 1.0 g of finely ground (40-mesh) air-dried maca powder.

  • Solvent Addition: Place the powder into a suitable extraction vessel and add 10 mL of petroleum ether.

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the parameters as follows:

    • Temperature: 40°C

    • Time: 30 minutes

    • Power: 200 W

  • Separation: After extraction, centrifuge the mixture (e.g., at 5000 rpm for 10 minutes).

  • Collection: Collect the supernatant. To ensure complete extraction, the process can be repeated on the solid residue.

  • Concentration: Combine the supernatants and concentrate them to dryness using a rotary evaporator.

  • Final Step: Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., acetonitrile) for analysis by HPLC.

Protocol 2: Supercritical Fluid Extraction (SFE) of Macamides

This protocol utilizes a gradient method to enhance macamide selectivity.

  • Preparation: Load the extraction vessel of the SFE apparatus with a known quantity of dried, ground maca powder.

  • Setting Parameters:

    • Supercritical Fluid: Food-grade CO2.

    • Co-solvent (optional): Set the pump to introduce ethanol at 5-10% of the CO2 flow rate.

    • Flow Rate: Set the CO2 flow rate to 2-4 kg/h .

  • Gradient Extraction: Program the SFE system to run for 2 hours with the following simultaneous gradients:

    • Temperature Gradient: Start at 35°C and increase linearly to 80°C over 2 hours.

    • Pressure Gradient: Start at 75 bar and increase linearly to 600 bar over 2 hours.

  • Collection: The extract-laden supercritical fluid flows to a separator vessel where pressure and temperature are reduced. This causes the CO2 to return to a gaseous state, precipitating the macamide-rich extract.

  • Post-Processing: The collected lipid fraction can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Extraction Harvest Fresh Maca Harvest Drying Postharvest Air-Drying (e.g., 30-40°C) Harvest->Drying Crucial for macamide biosynthesis Milling Milling to Fine Powder (40-mesh) Drying->Milling UAE Ultrasound-Assisted Extraction (UAE) Milling->UAE SFE Supercritical Fluid Extraction (SFE) Milling->SFE Filtration Filtration / Centrifugation UAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Recrystallization) Concentration->Purification Analysis Final Analysis (HPLC, LC-MS) Purification->Analysis

Caption: General workflow for this compound extraction from maca.

troubleshooting_yield Start Low this compound Yield Q1 Is the raw material air-dried? Start->Q1 Sol1 Action: Use traditionally air-dried maca. Avoid freeze-dried material. Q1->Sol1 No Q2 Is the extraction method optimized? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Switch to UAE or SFE. Verify parameters (temp, time, power, pressure). Q2->Sol2 No Q3 Is the solvent correct? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Use a low-polarity solvent like Petroleum Ether or a green DES. Q3->Sol3 No End Yield Improved Q3->End Yes Sol3->End

Caption: Troubleshooting logic for low this compound yield.

biosynthesis_pathway cluster_precursors Precursors in Maca Tissue cluster_process Postharvest Drying Process (Enzymatic Activity) cluster_intermediates Generated Intermediates Glucosinolates Benzyl Glucosinolates Hydrolysis1 Glucosinolate Catabolism Glucosinolates->Hydrolysis1 Lipids Storage & Membrane Lipids Hydrolysis2 Lipid Hydrolysis Lipids->Hydrolysis2 Amine Benzylamine Hydrolysis1->Amine FattyAcids Free Fatty Acids Hydrolysis2->FattyAcids Amidation Amide Formation (Amidation) Amine->Amidation FattyAcids->Amidation Macamides Macamides (e.g., this compound) Amidation->Macamides

Caption: Macamide biosynthesis pathway during postharvest drying.

References

Validation & Comparative

Validating the Antitumor Effects of Macamide B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor effects of Macamide B, primarily focusing on its potential in lung cancer treatment. While in vivo data for this compound is not yet available in published literature, this document summarizes its promising in vitro activity and juxtaposes it with established in vivo data for standard-of-care chemotherapeutic agents, cisplatin and paclitaxel. This comparison aims to provide a framework for evaluating the potential of this compound for future in vivo studies and clinical development.

Executive Summary

This compound, a bioactive compound from Lepidium meyenii (maca), has demonstrated notable in vitro antitumor properties, including the inhibition of proliferation and invasion, and the induction of apoptosis in various cancer cell lines.[1] Particularly in lung cancer cells, this compound is suggested to function through the ATM signaling pathway.[2][3] This guide presents the available in vitro data for this compound alongside in vivo efficacy data for cisplatin and paclitaxel in lung cancer xenograft models to offer a preliminary assessment of its therapeutic potential.

Data Presentation

Table 1: In Vitro Antitumor Activity of this compound on Lung Cancer Cell Lines
Cell LineAssayEndpointResultCitation
H1299Cell Proliferation (CCK-8)IC50~2.5 µmol/l[2]
A549Cell Proliferation (CCK-8)IC50~3.7 µmol/l[2]
H460Cell Proliferation (CCK-8)IC50~2.8 µmol/l
H1299, A549, H460Transwell AssayCell InvasionSignificant suppression compared to control
H1299, A549, H460Annexin V-FITC AssayApoptosisInduction of apoptosis
Table 2: In Vivo Antitumor Efficacy of Standard-of-Care Agents in Lung Cancer Xenograft Models
CompoundCancer ModelDosing SchedulePrimary OutcomeCitation
CisplatinHuman Small Cell Lung Carcinoma Xenografts6 mg/kg/day, day 1Delayed tumor growth by 1.3-2 times
CisplatinA549 Lung Tumor Xenograft1 mg Pt/kg dose54% tumor growth inhibition on day 20
PaclitaxelHuman Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)24 mg/kg/day for 5 daysSignificant tumor growth inhibition
PaclitaxelLewis Lung Carcinoma30 mg/kg, IP twice per weekSignificant inhibition of tumor growth

Experimental Protocols

In Vitro Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Lung cancer cells (H1299, A549, H460) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µmol/l) for 24, 48, and 72 hours.

  • CCK-8 Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: Plates are incubated for an additional 2 hours at 37°C.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., nude mice, SCID mice) are used.

  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are harvested and suspended in a suitable medium like Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment with the investigational compound (e.g., this compound) or standard-of-care drug (e.g., cisplatin, paclitaxel) is initiated. A vehicle control group receives the solvent used to dissolve the drugs. Dosing can be administered via various routes (e.g., intraperitoneal, intravenous, oral) according to a predetermined schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.

Mandatory Visualization

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Response Macamide_B This compound ATM ATM Macamide_B->ATM activates Proliferation Cell Proliferation Macamide_B->Proliferation inhibits Invasion Cell Invasion Macamide_B->Invasion inhibits RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces

Caption: Proposed signaling pathway of this compound in lung cancer cells.

In_Vivo_Antitumor_Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound / Alternatives) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint (Tumor Excision & Analysis) data_collection->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo antitumor efficacy studies.

References

A Comparative Analysis of the Bioactivities of Macamide B and Other Macamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides, a class of N-benzylalkamides unique to the Peruvian plant Maca (Lepidium meyenii), have garnered significant scientific interest for their diverse pharmacological activities. Among these, Macamide B (N-benzyl-9Z,12Z-octadecadienamide) has emerged as a compound of particular interest. This guide provides a comparative study of the bioactivity of this compound and other notable macamides, supported by experimental data. The information is intended to aid researchers and professionals in drug development in their understanding of the therapeutic potential of these natural compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data from various studies, comparing the bioactivities of this compound and other macamides. It is important to note that direct comparative studies across all bioactivities for all macamides are limited. The data presented here is compiled from the existing literature to provide the most comprehensive comparison currently available.

Anti-Inflammatory Activity

The anti-inflammatory potential of macamides has been evaluated through their ability to inhibit key inflammatory pathways, such as NF-κB and STAT3 activation.

MacamideTargetCell LineIC50 (µM)
N-benzyllinoleamideNF-κB ActivationCCD-1109Sk2.28 ± 0.54
MRC-53.66 ± 0.34
RWPE-14.48 ± 0.29
N-benzyloleamideNF-κB ActivationCCD-1109Sk6.50 ± 0.75
MRC-57.74 ± 0.19
RWPE-18.37 ± 0.09
N-benzyllinoleamideSTAT3 ActivationCCD-1109Sk0.61 ± 0.76
MRC-51.24 ± 0.05
RWPE-12.10 ± 0.12
N-benzyloleamideSTAT3 ActivationCCD-1109Sk5.49 ± 0.31
MRC-57.73 ± 0.94
RWPE-17.79 ± 0.30

Lower IC50 values indicate greater potency.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Macamides are known to inhibit FAAH, an enzyme responsible for the degradation of endocannabinoids. This inhibition is a key mechanism behind their neuroprotective and mood-regulating effects. The degree of unsaturation in the fatty acid chain appears to influence the inhibitory activity.

MacamideFAAH Inhibition IC50 (µM)
N-benzyloleamide7.9
N-benzyllinoleamide (this compound)7.2
N-benzyl-linolenamide8.5
N-benzyl-stearamide43.7

Lower IC50 values indicate greater inhibitory potency.

Neuroprotective Activity

The neuroprotective effects of macamides have been demonstrated in various in vitro models, such as corticosterone-induced neurotoxicity in PC12 cells.

MacamideConcentration (µM)Cell Viability (%) vs. Corticosterone-treated
N-(3-methoxybenzyl)oleamide5~60%
10~70%
25~80%
N-(3-methoxybenzyl)linoleamide5~65%
10~75%
25~85%
N-(3-methoxybenzyl)linolenamide5~70%
10~80%
25~90%

Higher cell viability indicates greater neuroprotective effect.

Anti-Fatigue Activity

The anti-fatigue properties of macamides have been evaluated in animal models by measuring endurance and biochemical markers related to fatigue.

MacamideDose (mg/kg)Exhaustive Swimming Time (s)
Control-1050 ± 150
N-benzyloleamide401450 ± 200*
N-benzylpalmitamide401200 ± 180

Indicates a statistically significant increase in swimming time compared to the control group.

Experimental Protocols

Corticosterone-Induced Neurotoxicity Assay in PC12 Cells

This protocol is used to evaluate the neuroprotective effects of compounds against stress-induced neuronal damage.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with a serum-free medium. Cells are then pre-treated with various concentrations of the test macamides for 2 hours.

  • Induction of Neurotoxicity: Corticosterone is added to the wells (final concentration, e.g., 400 µM) to induce neurotoxicity, and the cells are incubated for another 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.[1]

NF-κB Activation Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Seeding: A suitable cell line (e.g., macrophages, epithelial cells) is cultured and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test macamides for a specified period (e.g., 1-2 hours).

  • Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and incubating for a defined time (e.g., 30-60 minutes).

  • Cell Lysis and Nuclear Extraction: Cells are lysed, and nuclear extracts are prepared using a commercial kit.

  • NF-κB DNA Binding Assay: An ELISA-based assay is used to quantify the amount of activated NF-κB in the nuclear extracts. The assay typically involves the capture of activated NF-κB by an oligonucleotide containing the NF-κB consensus binding site coated on a microplate. The bound NF-κB is then detected using a specific primary antibody against an NF-κB subunit (e.g., p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read using a microplate reader.[2][3][4][5]

STAT3 Activation Assay

This protocol measures the inhibition of STAT3 phosphorylation, a critical step in the JAK/STAT signaling pathway involved in inflammation and cell proliferation.

  • Cell Culture and Seeding: Appropriate cells (e.g., A431, HeLa) are cultured and seeded in a 96-well plate.

  • Serum Starvation and Compound Treatment: Cells are often serum-starved for a period before being pre-treated with the test macamides.

  • Stimulation: STAT3 phosphorylation is induced by a specific cytokine, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), for a short duration (e.g., 5-30 minutes).

  • Cell Fixation and Permeabilization: Cells are fixed with a fixation buffer and then permeabilized to allow antibody entry.

  • Immunostaining: Cells are incubated with fluorescently labeled antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Flow Cytometry or High-Content Imaging: The fluorescence intensity is measured using a flow cytometer or a high-content imaging system to quantify the levels of p-STAT3 and total STAT3. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of STAT3 activation.

Signaling Pathways and Mechanisms of Action

This compound and the ATM Signaling Pathway

In the context of cancer biology, this compound has been shown to inhibit the proliferation of lung cancer cells by modulating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. This pathway is a critical regulator of the DNA damage response. This compound treatment leads to the upregulation of ATM and its downstream targets, including RAD51 and p53, which are involved in DNA repair and tumor suppression. Concurrently, it upregulates the pro-apoptotic protein cleaved caspase-3 and downregulates the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.

MacamideB_ATM_Pathway MacamideB This compound ATM ATM MacamideB->ATM activates Bcl2 Bcl-2 MacamideB->Bcl2 inhibits Caspase3 Cleaved Caspase-3 MacamideB->Caspase3 activates RAD51 RAD51 ATM->RAD51 activates p53 p53 ATM->p53 activates DNARepair DNA Repair RAD51->DNARepair Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis CellProliferation Cancer Cell Proliferation Apoptosis->CellProliferation

This compound's role in the ATM signaling pathway.
This compound and the PI3K/AKT Signaling Pathway

This compound exerts neuroprotective effects, at least in part, by activating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival and autophagy. Activation of PI3K/AKT by this compound enhances autophagy, a cellular process of degradation and recycling of damaged components, which helps in clearing cellular debris and reducing apoptosis (programmed cell death) in the face of neuronal stress, such as hypoxic-ischemic brain damage.

MacamideB_PI3K_AKT_Pathway MacamideB This compound PI3K PI3K MacamideB->PI3K activates AKT AKT PI3K->AKT activates Autophagy Autophagy AKT->Autophagy enhances Apoptosis Apoptosis AKT->Apoptosis inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Apoptosis->Neuroprotection

This compound's neuroprotective mechanism via PI3K/AKT.

Experimental Workflow: Comparative Bioactivity Assessment

The following diagram illustrates a general workflow for a comparative study of macamide bioactivity.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies Isolation Isolation & Purification of Individual Macamides Characterization Structural Characterization (NMR, MS) Isolation->Characterization AntiInflammatory Anti-inflammatory Assays (NF-κB, STAT3) Characterization->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., Corticosterone-induced toxicity) Characterization->Neuroprotection FAAH FAAH Inhibition Assay Characterization->FAAH AntiFatigue In Vitro Anti-Fatigue Models Characterization->AntiFatigue Anticancer Anticancer Assays (MTT, Transwell) Characterization->Anticancer IC50 IC50/EC50 Determination AntiInflammatory->IC50 Neuroprotection->IC50 FAAH->IC50 AntiFatigue->IC50 Anticancer->IC50 Statistical Statistical Analysis IC50->Statistical Comparison Comparative Analysis of Potency & Efficacy Statistical->Comparison Signaling Signaling Pathway Analysis (Western Blot, qPCR) Comparison->Signaling Molecular Molecular Docking Comparison->Molecular

Workflow for comparative bioactivity studies of macamides.

Conclusion

The available data suggests that macamides, including this compound, are a promising class of bioactive compounds with multifaceted therapeutic potential. This compound demonstrates significant activity in neuroprotection and cancer cell inhibition through the modulation of key signaling pathways like PI3K/AKT and ATM. Comparative data, although not exhaustive, indicates that the bioactivity of macamides can be influenced by the structure of their fatty acid chains, particularly the degree of unsaturation. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent macamide for specific therapeutic applications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such investigations and advance the development of macamide-based therapeutics.

References

Macamide B vs. N-benzylhexadecanamide (NBH) anti-fatigue effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Fatigue Properties of Macamides: N-benzylhexadecanamide (NBH) vs. Other Bioactive Macamides

Introduction

Quantitative Data on Anti-Fatigue Effects

The anti-fatigue effects of NBH and other macamides have been evaluated in murine models, primarily through the weight-loaded forced swimming test. Key performance indicators include swimming endurance time and levels of fatigue-related biochemical markers such as blood lactic acid (BLA), blood urea nitrogen (BUN), lactate dehydrogenase (LDH), and liver glycogen (LG).

Table 1: Effect of N-benzylhexadecanamide (NBH) on Forced Swimming Time in Mice

Treatment GroupDosageAdministration DurationExhaustive Swimming Time (minutes)% Increase vs. ControlReference
ControlVehicle37 daysNot specified, baseline-[1]
NBH7.5 mg/kg37 days (long-term)Statistically significant increaseNot specified[1]
NBH7.5 mg/kgSingle dose (once)Statistically significant increaseNot specified[1]
Maca Extract1800 mg/kg37 days (long-term)Statistically significant increaseNot specified[1]

Table 2: Effect of N-benzylhexadecanamide (NBH) on Biochemical Parameters Related to Fatigue in Mice [2]

ParameterBlank GroupNBH Group% Change vs. Blankp-value
Liver Glycogen (LG)Baseline241% increase↑ 241%< 0.05
Blood Urea Nitrogen (BUN)Baseline18% decrease↓ 18%< 0.05
Lactate Dehydrogenase (LDH)Baseline23% decrease↓ 23%< 0.01
Blood Ammonia (BA)Baseline21% decrease↓ 21%< 0.05
Blood Lactic Acid (BLA)Baseline24% decrease↓ 24%< 0.05

Table 3: Comparative Effects of Different Macamides on Biochemical Parameters in Mice After 90-Minute Swimming

ParameterControl GroupN-benzyloleamide (40 mg/kg)% Change vs. Controlp-value
Exhaustive Swimming TimeBaselineSignificantly prolonged-< 0.05
Lactic Acid (LD)BaselineSignificantly decreased< 0.05
Blood Ammonia (BA)BaselineSignificantly decreased< 0.05
Lactate Dehydrogenase (LDH)BaselineSignificantly decreased< 0.05
Liver Glycogen (LG)BaselineSignificantly increased< 0.05
Non-esterified Fatty Acid (NEFA)BaselineSignificantly increased< 0.05
Malondialdehyde (MDA) (Brain, Muscle, Liver)BaselineSignificantly decreased< 0.05
Superoxide Dismutase (SOD) (Brain, Muscle, Liver)BaselineSignificantly increased< 0.05
Glutathione Peroxidase (GSH-Px) (Brain, Muscle, Liver)BaselineSignificantly increased< 0.05

Experimental Protocols

Weight-Loaded Forced Swimming Test (FST)

The primary in-vivo model to assess anti-fatigue effects is the weight-loaded forced swimming test.

  • Animal Model: Male Balb/c or Kunming mice are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into several groups: a control group (receiving vehicle, e.g., saline or distilled water), and treatment groups receiving different doses of the test compounds (e.g., NBH, other macamides, or Maca extract). Administration is typically performed via oral gavage daily for a specified period (e.g., 21 or 37 days).

  • Swimming Test: On a designated day of the experimental period (e.g., day 14 or after the full administration period), a lead sinker (typically 5% of the mouse's body weight) is attached to the tail of each mouse. The mice are then placed individually into a swimming tank (e.g., 50 cm deep, water temperature at 25±1°C).

  • Endpoint: The exhaustive swimming time is recorded as the period from the beginning of swimming until the mouse is unable to rise to the surface of the water to breathe for 5-10 seconds.

  • Biochemical Analysis: Following the final swimming session or a separate prolonged swimming exercise (e.g., 90 minutes), blood samples are collected for the analysis of BLA, BUN, and LDH. Liver and muscle tissues are also harvested to measure glycogen content.

Biochemical Parameter Analysis
  • Blood Lactic Acid (BLA), Blood Urea Nitrogen (BUN), Lactate Dehydrogenase (LDH), and Blood Ammonia (BA): Measured using commercial assay kits according to the manufacturer's instructions.

  • Liver and Muscle Glycogen: Determined by the anthrone-sulfuric acid method. Tissues are digested with a strong alkali, and glycogen is precipitated with ethanol. The glycogen is then hydrolyzed to glucose, which reacts with the anthrone reagent to produce a colored compound that can be measured spectrophotometrically.

  • Oxidative Stress Markers (MDA, SOD, GSH-Px): Assessed in tissue homogenates (brain, muscle, liver) using commercially available kits.

Signaling Pathways and Mechanisms of Action

Macamides appear to exert their anti-fatigue effects through multiple mechanisms, including enhancing energy metabolism, reducing the accumulation of metabolic waste, and mitigating oxidative stress and inflammation.

experimental_workflow cluster_endpoints Measured Endpoints administration administration fst fst administration->fst swimming_time Exhaustive Swimming Time fst->swimming_time biochem_markers BLA, BUN, LDH, BA energy_stores Liver & Muscle Glycogen oxidative_stress MDA, SOD, GSH-Px biochem biochem biochem->biochem_markers biochem->energy_stores biochem->oxidative_stress

One of the proposed mechanisms involves the modulation of inflammatory and oxidative stress pathways. For instance, N-benzyl-(9Z, 12Z)-octadecadienamide, another bioactive macamide, has been shown to attenuate liver damage during exercise by up-regulating the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, and inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β). This suggests an interaction with the Nrf2 pathway, a master regulator of the antioxidant response.

signaling_pathway

Conclusion

The available evidence strongly suggests that N-benzylhexadecanamide (NBH) and other related macamides possess significant anti-fatigue properties. These compounds enhance physical endurance, as demonstrated by prolonged swimming times in mice. The underlying mechanisms are multifactorial, involving the improvement of energy metabolism (increased liver glycogen) and the reduction of metabolic waste products (decreased BLA, BUN, LDH, and BA). Furthermore, macamides exhibit protective effects against exercise-induced oxidative stress and inflammation, potentially through the modulation of the Nrf2/HO-1 pathway.

While NBH is the most abundant macamide in natural maca and has been a primary focus of research, other macamides like N-benzyloleamide also show potent anti-fatigue and antioxidant effects. For drug development professionals, these findings highlight macamides as a promising class of natural compounds for the development of novel therapies to combat fatigue. Future research should focus on direct head-to-head comparative studies of different macamides, elucidation of their precise molecular targets, and translation of these preclinical findings to human clinical trials.

References

Synergistic Potential of Macamide B with PARP Inhibitors: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that can enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical data supporting the synergistic effects of Macamide B, a natural compound derived from Lepidium meyenii (maca), with the PARP inhibitor olaparib. We will delve into the available experimental data, outline detailed methodologies for key assays, and explore the underlying signaling pathways. Furthermore, we will compare this combination with other emerging olaparib-based therapeutic strategies.

Quantitative Analysis of this compound and Olaparib Synergy

The primary evidence for the synergistic interaction between this compound and olaparib comes from in vitro studies on non-small cell lung cancer (NSCLC) cell lines. Research indicates that this compound enhances the anti-proliferative effects of olaparib.[1][2][3]

Table 1: IC50 Values of Olaparib in NSCLC Cell Lines

Cell LineOlaparib IC50 (nmol/L)
H129918.5[1][2]
A54915.6
H46019.1

Studies have demonstrated that the combination of this compound and olaparib leads to a greater inhibitory effect on the proliferation of H1299, A549, and H460 cells at 48 and 72 hours compared to olaparib alone. In H460 cells, a significant inhibitory effect was observed as early as 24 hours with the combination treatment.

It is important to note that while these results suggest a synergistic relationship, formal quantitative analysis using methodologies like the Chou-Talalay method to determine a Combination Index (CI) has not yet been published for the this compound and olaparib combination. A CI value less than 1 would provide a definitive quantitative measure of synergy.

Mechanistic Insights: The ATM Signaling Pathway

The synergistic effect of this compound and olaparib is believed to be mediated through the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical regulator of the DNA damage response (DDR).

Olaparib, as a PARP inhibitor, primarily targets the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of double-strand breaks is highly cytotoxic, a concept known as synthetic lethality.

This compound has been shown to activate the ATM signaling pathway. This activation leads to an increase in the expression of key downstream proteins involved in DNA damage sensing and repair, including RAD51 and p53, as well as the pro-apoptotic protein cleaved caspase-3. By activating the ATM pathway, this compound may enhance the cellular response to DNA damage, potentially sensitizing cancer cells to the effects of PARP inhibition. The physical interaction between ATM and PARP-1 in response to DNA damage further underscores the potential for crosstalk between their respective pathways.

Synergy_Mechanism Proposed Mechanism of this compound and Olaparib Synergy cluster_0 DNA Damage cluster_1 Drug Intervention cluster_2 Cellular Response Single-Strand Breaks Single-Strand Breaks Double-Strand Breaks Double-Strand Breaks Single-Strand Breaks->Double-Strand Breaks leads to (if unrepaired) PARP PARP Single-Strand Breaks->PARP activates ATM ATM Double-Strand Breaks->ATM activates Olaparib Olaparib Olaparib->PARP inhibits This compound This compound This compound->ATM activates DNA Repair DNA Repair PARP->DNA Repair promotes ATM->DNA Repair promotes Apoptosis Apoptosis ATM->Apoptosis promotes Cell Survival Cell Survival DNA Repair->Cell Survival Cell Death Cell Death Apoptosis->Cell Death CCK8_Workflow CCK-8 Cell Viability Assay Workflow A Seed cells in 96-well plate (e.g., 5x10^3 cells/well) B Incubate for 24h to allow adherence A->B C Treat with this compound, Olaparib, or combination at various concentrations B->C D Incubate for desired time points (e.g., 24h, 48h, 72h) C->D E Add 10 µL CCK-8 solution to each well D->E F Incubate for 1-4h at 37°C E->F G Measure absorbance at 450 nm using a microplate reader F->G H Calculate cell viability relative to control G->H

References

Macamide B's Anti-Cancer Activity Linked to ATM Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

New research confirms that Macamide B, a bioactive compound isolated from the maca plant, exerts its anti-cancer effects in lung cancer cells by activating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. This pathway is a critical component of the DNA damage response (DDR), a network of cellular processes that detect and repair DNA damage.

This compound has been shown to inhibit the proliferation and invasion of lung cancer cells while promoting apoptosis (programmed cell death).[1][2][3] A key study has now elucidated the molecular mechanism underlying these effects, demonstrating that this compound treatment leads to a significant increase in the expression of ATM and downstream proteins involved in DNA repair and apoptosis.[1][2]

Experimental Evidence for ATM Pathway Involvement

To investigate the role of the ATM signaling pathway, researchers treated A549 lung cancer cells with this compound and observed the effects on key proteins within the pathway. The study also utilized small interfering RNA (siRNA) to knock down ATM expression, thereby confirming its essential role in the observed effects of this compound.

The experimental findings are summarized in the table below:

Treatment GroupATM ExpressionRAD51 Expressionp53 ExpressionCleaved Caspase-3 ExpressionBcl-2 ExpressionCell ProliferationCell Invasion
Control (PBS)BaselineBaselineBaselineBaselineBaselineBaselineBaseline
This compound~2.5-fold increaseSignificantly increasedSignificantly increasedSignificantly increasedDecreasedInhibitedInhibited
This compound + siATMReducedReducedReducedReducedIncreasedPartially rescuedPartially rescued
siATM---------------------

Table 1: Effects of this compound and ATM knockdown on key signaling proteins and cellular processes in A549 lung cancer cells. Data compiled from a study by Tao et al.

The data clearly indicates that this compound upregulates the expression of ATM, RAD51 (a protein involved in DNA repair), p53 (a tumor suppressor), and cleaved caspase-3 (an executioner of apoptosis). Conversely, the expression of the anti-apoptotic protein Bcl-2 was decreased. When ATM expression was silenced, the effects of this compound on these downstream targets were reversed, and the inhibition of cell proliferation and invasion was partially rescued. This provides strong evidence that the ATM signaling pathway is a key mediator of this compound's anti-cancer activity.

Furthermore, the study showed that combining this compound with olaparib, a PARP inhibitor used in cancer therapy, further suppressed the proliferation of lung cancer cells. This suggests a potential synergistic effect, as both agents target the DNA damage response pathway.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects:

MacamideB_ATM_Pathway MacamideB This compound DNA_Damage DNA Damage MacamideB->DNA_Damage induces ATM ATM DNA_Damage->ATM activates RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates DNA_Repair DNA Repair RAD51->DNA_Repair Bcl2 Bcl-2 p53->Bcl2 downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation inhibits Invasion Cell Invasion Apoptosis->Invasion inhibits

Figure 1: Proposed signaling pathway of this compound in lung cancer cells.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are the key experimental methodologies employed in the cited research:

Cell Culture and Treatment:

  • A549 lung cancer cells were cultured in standard conditions.

  • Cells were treated with either this compound, a phosphate-buffered saline (PBS) control, or a combination of this compound and siRNA targeting ATM.

Western Blotting:

  • This technique was used to determine the expression levels of key proteins.

  • Total protein was extracted from the treated cells and separated by SDS-PAGE.

  • Proteins were then transferred to a PVDF membrane and incubated with primary antibodies specific for ATM, RAD51, p53, cleaved caspase-3, and Bcl-2.

  • After incubation with secondary antibodies, the protein bands were visualized and quantified.

siRNA Knockdown:

  • To confirm the role of ATM, its expression was silenced using small interfering RNA (siRNA).

  • A549 cells were transfected with either ATM-specific siRNA or a negative control siRNA.

  • The effectiveness of the knockdown was confirmed by Western blotting.

Cell Proliferation Assay:

  • Cell proliferation was assessed using a Cell Counting Kit-8 (CCK-8) assay.

  • Cells were seeded in 96-well plates and treated as described.

  • At specified time points, CCK-8 solution was added, and the absorbance was measured to determine the number of viable cells.

Transwell Invasion Assay:

  • The invasive potential of the cancer cells was evaluated using a Transwell assay.

  • Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert.

  • The lower chamber contained a chemoattractant.

  • After incubation, the non-invading cells were removed, and the invading cells on the lower surface of the membrane were stained and counted.

Annexin V-FITC Apoptosis Assay:

  • Apoptosis was detected and quantified using an Annexin V-FITC assay followed by flow cytometry.

  • Treated cells were stained with Annexin V-FITC and propidium iodide (PI).

  • The percentage of apoptotic cells (Annexin V positive) was determined by analyzing the fluorescence signals.

These findings highlight the potential of this compound as a natural compound for cancer therapy and underscore the importance of the ATM signaling pathway as a therapeutic target. Further in vivo studies are warranted to confirm these effects in a more complex biological system.

References

Macamide B in Lung Cancer Cells: A Comparative Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive dose-response analysis of Macamide B in lung cancer cells, offering a comparative perspective against established chemotherapy agents and other natural compounds. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Abstract

This compound, a bioactive compound isolated from Lepidium meyenii (Maca), has demonstrated significant anti-cancer properties in preclinical studies. This report details the dose-dependent effects of this compound on the proliferation, apoptosis, and invasion of various lung cancer cell lines. A comparative analysis with conventional chemotherapeutic drugs—cisplatin, paclitaxel, and doxorubicin—and other natural compounds—quercetin and curcumin—is provided to benchmark its efficacy. The underlying mechanism of action, involving the ATM signaling pathway, is also elucidated.

Dose-Response Analysis: this compound vs. Alternatives

The anti-proliferative activity of this compound and selected alternative treatments was evaluated across three human lung cancer cell lines: A549 (adenocarcinoma), H1299 (non-small cell lung carcinoma), and H460 (large cell carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineIC50 (µM) - 48hIC50 (µM) - 72hCitation
This compound A549Not explicitly stated~3.7[1][2]
H1299Not explicitly stated~2.5[1][2]
H460Not explicitly stated~2.8[1]
Cisplatin A5499 ± 1.6Not explicitly stated
H129927 ± 4Not explicitly stated
H460~37Not explicitly stated
Paclitaxel A5497.22 nMNot explicitly stated
H129940.78 nMNot explicitly stated
H4601.138Not explicitly stated
Doxorubicin A54917.83 nM8.64 nM
H129943.28 nM37.12 nM
H460Not explicitly statedNot explicitly stated
Quercetin A5497.96 µg/ml5.14 µg/ml
H1299Not explicitly statedNot explicitly stated
H460>100Not explicitly stated
Curcumin A54916.28Not explicitly stated
H129916.71 (24h)Not explicitly stated
H4602.9 µg/mLNot explicitly stated

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the specific assay used and the duration of treatment.

Effects on Apoptosis and Invasion

This compound has been shown to induce apoptosis and inhibit the invasive capabilities of lung cancer cells.

EffectCell LineThis compound TreatmentResultCitation
Apoptosis A549Not specified20.2% apoptotic rate
H1299Not specified31.7% apoptotic rate
H460Not specified23.1% apoptotic rate
Invasion A549Not specified33.7% relative invasion rate
H1299Not specified24.1% relative invasion rate
H460Not specified67.7% relative invasion rate

Experimental Protocols

Cell Proliferation Assay (CCK-8) for this compound
  • Cell Seeding: Lung cancer cells (A549, H1299, H460) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound.

  • Incubation: The plates were incubated for 24, 48, or 72 hours.

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation: Plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Invasion Assay (Transwell) for this compound
  • Cell Preparation: Lung cancer cells were serum-starved for 12 hours.

  • Transwell Setup: 5 x 10^4 cells in serum-free medium were added to the upper chamber of a Matrigel-coated Transwell insert. The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.

  • Treatment: this compound was added to the upper chamber.

  • Incubation: The plate was incubated for 24 hours.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Apoptosis Assay (Annexin V-FITC) for this compound
  • Cell Treatment: Lung cancer cells were treated with this compound for 48 hours.

  • Harvesting and Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for Protein Expression
  • Cell Lysis: Treated and untreated lung cancer cells were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., ATM, RAD51, p53, cleaved caspase-3, Bcl-2, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

This compound Signaling Pathway

Macamide_B_Pathway MacamideB This compound ATM ATM (Ataxia-Telangiectasia Mutated) MacamideB->ATM Upregulates Bcl2 Bcl-2 MacamideB->Bcl2 Downregulates Proliferation Cell Proliferation MacamideB->Proliferation Inhibits Invasion Cell Invasion MacamideB->Invasion Inhibits RAD51 RAD51 ATM->RAD51 p53 p53 ATM->p53 Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis and inhibits proliferation and invasion in lung cancer cells by upregulating the ATM signaling pathway and downregulating the anti-apoptotic protein Bcl-2.

General Apoptotic Pathways of Alternative Treatments

Alternative_Treatments_Pathway cluster_chemo Conventional Chemotherapy cluster_natural Natural Compounds Cisplatin Cisplatin DNADamage DNA Damage Cisplatin->DNADamage Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Doxorubicin Doxorubicin Doxorubicin->DNADamage Quercetin Quercetin ROS ROS Generation Quercetin->ROS Signaling Multiple Signaling Pathways (e.g., NF-κB, PI3K/Akt) Quercetin->Signaling Curcumin Curcumin Curcumin->ROS Curcumin->Signaling Apoptosis Apoptosis DNADamage->Apoptosis Microtubule->Apoptosis ROS->Apoptosis Signaling->Apoptosis

Caption: Overview of apoptotic mechanisms for alternative lung cancer treatments, highlighting DNA damage, microtubule disruption, ROS generation, and modulation of various signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Molecular Analysis Culture Lung Cancer Cell Lines (A549, H1299, H460) Treatment Treatment with This compound or Alternatives Culture->Treatment Proliferation Proliferation Assay (CCK-8 / MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V-FITC) Treatment->Apoptosis Invasion Invasion Assay (Transwell) Treatment->Invasion WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data Data Analysis (IC50, % Apoptosis, etc.) Proliferation->Data Apoptosis->Data Invasion->Data WesternBlot->Data

Caption: A generalized workflow for the in vitro evaluation of anti-cancer compounds in lung cancer cell lines.

References

Synthetic vs. Natural Macamide B: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macamide B, a key bioactive compound found in Maca (Lepidium meyenii), has garnered significant attention for its potential therapeutic applications, including neuroprotection, anti-fatigue, and reproductive health benefits.[1][2] As research progresses, a critical question arises for investigators and developers: is there a difference in the efficacy of synthetically produced this compound compared to its naturally sourced counterpart? This guide provides an objective comparison based on available experimental data, detailing experimental protocols and relevant signaling pathways to inform research and development decisions.

Data Presentation: Quantitative Comparison

While direct, head-to-head efficacy studies on purified natural this compound versus its synthetic equivalent are limited, we can infer a comparison from studies on natural macamide fractions and synthetic macamide analogs. The following tables summarize key quantitative data from available research.

Biological ActivityNatural Macamide FractionSynthetic this compound (or analog)Key FindingsReference
Antioxidant Activity Total Macamides (TMM): DPPH IC50: 0.82 mg/mL ABTS IC50: 0.45 mg/mL Reducing Power (A700): 1.01Not explicitly tested for antioxidant activity in the provided results.Natural macamide fractions demonstrate significant antioxidant capacity. A lower IC50 value indicates greater antioxidant activity.[3]
Anti-Fatigue Activity Not explicitly quantified in a comparative context.N-benzyl-hexadecanamide (NBH): Increased swimming time in mice by 105% after 28 days of gavage. Decreased blood urea nitrogen (BUN), lactate dehydrogenase (LDH), blood ammonia (BA), and blood lactic acid (BLA) levels.Synthetic NBH, the most abundant macamide in natural maca, shows potent anti-fatigue effects.[4][5]
Neuroprotective Effect Fermented maca (containing increased this compound) showed a 23% increase in neuroprotective effect on HT-22 cells.This compound pretreatment significantly improved neurological function and reversed body weight loss in mice with hypoxic-ischemic brain damage (HIBD).Both natural (in enriched form) and synthetic this compound demonstrate neuroprotective properties.
Anti-Cancer Activity Not explicitly quantified.This compound: IC50 values of ~2.5, 3.7, and 2.8 µmol/l in H1299, A549, and H460 lung cancer cell lines, respectively.Synthetic this compound exhibits dose-dependent inhibitory effects on the proliferation of lung cancer cells.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.

Anti-Fatigue Activity Evaluation (Forced Swimming Test)

This protocol is based on studies evaluating the anti-fatigue effects of synthetic N-benzyl-hexadecanamide (NBH).

1. Animal Model: Male BALB/c mice.

2. Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

3. Grouping and Administration:

  • Blank Group: Receives normal saline.
  • Control Group: Receives the vehicle used for macamide administration.
  • NBH Group: Receives NBH suspended in the vehicle, administered by oral gavage daily for a specified period (e.g., 28 days).

4. Forced Swimming Test:

  • 30 minutes after the final administration, a lead wire (e.g., 10% of body weight) is attached to the tail of each mouse.
  • Mice are placed individually in a swimming pool (e.g., 50 cm × 50 cm × 40 cm) with a water depth of 35 cm, maintained at 25 ± 1 °C.
  • The exhaustive swimming time is recorded from the time the mouse is placed in the water until it fails to rise to the surface to breathe within a set time (e.g., 3 seconds).

5. Biochemical Parameter Analysis:

  • Immediately after the swimming test, blood samples are collected for the analysis of fatigue-related biochemical markers, including blood urea nitrogen (BUN), lactate dehydrogenase (LDH), blood ammonia (BA), and blood lactic acid (BLA).
  • Liver tissue may also be collected to measure liver glycogen levels.

Neuroprotective Effect Evaluation (in vitro)

This protocol is adapted from studies assessing the neuroprotective effects of maca extracts enriched with this compound.

1. Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Treatment:

  • Cells are seeded in a 96-well plate at a density of 6 × 10^3 cells/well.
  • Cells are pre-treated with either non-fermented or fermented maca extract (containing varying levels of this compound) at a specific concentration (e.g., 200 µg/mL).
  • After a pre-incubation period, oxidative stress is induced by adding hydrogen peroxide (H2O2) at a final concentration of 800 µM.
  • Positive Control: Cells treated with H2O2 only.
  • Negative Control: Cells treated with DMEM only.
  • The plate is incubated for 18 hours at 37 °C with 5% CO2.

3. Cell Viability Assay:

  • A cell viability reagent (e.g., Ez-Cytox solution) is added to each well and incubated for 1 hour.
  • The absorbance is measured at 450 nm using a microplate reader.
  • Neuroprotection is calculated relative to the negative control.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, contributing to its diverse biological activities.

ATM Signaling Pathway in Lung Cancer

In lung cancer cells, this compound has been found to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, which is crucial for DNA damage repair. This activation leads to increased expression of downstream proteins such as RAD51 and p53, ultimately inducing apoptosis in cancer cells.

ATM_Signaling_Pathway MacamideB This compound ATM ATM MacamideB->ATM activates Bcl2 Bcl-2 MacamideB->Bcl2 inhibits p53 p53 ATM->p53 activates RAD51 RAD51 ATM->RAD51 activates CleavedCaspase3 Cleaved Caspase-3 p53->CleavedCaspase3 activates Apoptosis Apoptosis CleavedCaspase3->Apoptosis Bcl2->Apoptosis

This compound activates the ATM signaling pathway in lung cancer cells.
PI3K/AKT Signaling Pathway in Neuroprotection

This compound has demonstrated neuroprotective effects by modulating the PI3K/AKT signaling pathway. This pathway is critical for cell survival and proliferation. By activating this pathway, this compound can enhance autophagy and reduce apoptosis in neuronal cells, thereby protecting against hypoxic-ischemic brain damage.

PI3K_AKT_Signaling_Pathway MacamideB This compound PI3K PI3K MacamideB->PI3K activates AKT AKT PI3K->AKT activates Autophagy Autophagy AKT->Autophagy enhances Apoptosis Apoptosis AKT->Apoptosis inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

This compound promotes neuroprotection via the PI3K/AKT pathway.
Experimental Workflow for Synthesis and Bioactivity Screening

The general workflow for comparing synthetic and natural compounds involves several key stages, from synthesis and extraction to purification and biological evaluation.

Experimental_Workflow cluster_synthetic Synthetic Route cluster_natural Natural Source Synthesis Chemical Synthesis (e.g., Carbodiimide condensation) Purification_S Purification (e.g., HPLC) Synthesis->Purification_S Bioassay Comparative Bioassays (e.g., Anti-fatigue, Neuroprotection) Purification_S->Bioassay Extraction Extraction from Maca (e.g., Diethyl ether) Purification_N Purification (e.g., Column Chromatography) Extraction->Purification_N Purification_N->Bioassay Data_Analysis Data Analysis and Efficacy Comparison Bioassay->Data_Analysis

Workflow for comparing synthetic and natural this compound efficacy.

References

Macamide B: A Validated Biomarker for Maca Quality Assurance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing reliable biomarkers for natural product quality is paramount. This guide provides a comprehensive comparison of Macamide B as a key quality marker for Maca (Lepidium meyenii), presenting supporting experimental data, detailed analytical protocols, and insights into its biological activity.

Macamides are a unique class of secondary metabolites found exclusively in Maca and are widely considered to be its primary bioactive and marker compounds.[1][2] Among these, this compound (N-benzyl-9Z,12Z-octadecadienamide) has emerged as a significant indicator of Maca quality due to its consistent presence and association with the plant's biological effects. This guide delves into the validation of this compound as a robust biomarker, offering a comparative analysis against other potential markers and providing the necessary technical details for its accurate quantification.

Comparative Analysis of this compound and Other Quality Markers

The quality of Maca can be assessed by quantifying its key chemical constituents. While several compounds are considered, macamides and glucosinolates are the most prominent.

Macamides vs. Glucosinolates:

  • Macamides , including this compound, are formed during the post-harvest drying process through the enzymatic hydrolysis of lipids and glucosinolates, followed by the combination of fatty acids and benzylamine.[3] Their concentration is therefore indicative of proper processing, a critical factor in the quality of the final product.[4]

  • Glucosinolates , on the other hand, are precursors to macamides and are more abundant in fresh Maca.[5] While important, their levels can be variable and may not fully represent the bioactive potential of the processed Maca that is commercially available. Some studies suggest that the ratio of specific glucosinolates could be used for authentication.

The general scientific consensus points towards macamides as the more direct and relevant markers for the quality of dried Maca products.

Quantitative Data on Macamide Content

The concentration of this compound and other macamides can vary significantly depending on the Maca phenotype (color), geographical origin, and post-harvest processing methods. The following tables summarize quantitative data from various studies, highlighting these differences.

Table 1: Comparison of Macamide Content in Air-Dried vs. Freeze-Dried Maca

CompoundAir-Dried (µg/g)Freeze-Dried (µg/g)
This compound (N-benzyl-9Z,12Z-octadecadienamide) 1163.1934.36
N-benzyl-9Z,12Z,15Z-octadecatrienamide856.4215.21
N-benzyl-hexadecanamide325.673.97
N-benzyl-9Z-octadecenamide181.99Not Detected
N-benzyl-octadecanamide115.28Not Detected
N-(3-methoxybenzyl)-9Z,12Z-octadecadienamide68.45Not Detected
N-(3-methoxybenzyl)-hexadecanamide31.39Not Detected
N-(3-methoxybenzyl)-9Z-octadecenamide45.73Not Detected

Data sourced from a study on the comprehensive profiling of macamides in Maca with different postharvest drying processes. This data clearly indicates that air-drying significantly increases the concentration of macamides, including this compound, compared to freeze-drying.

Table 2: Macamide and Macaene Content in Maca from Different Origins (µg/g)

CompoundYunnan MacaSichuan MacaQinghai MacaPeru Maca
9-oxo-10E,12Z-octadecadienoic acid (macaene)72.3766.42--
9-oxo-10E,12E-octadecadienamide (macamide)50.7640.67--
N-benzyl-9Z,12Z,15Z-octadecatrienamide300.01400.50148.7289.64
N-benzyl-9Z,12Z-octadecadienamide (this compound) 591.50649.01350.81173.47
N-benzyl-hexadecanamide760.33815.04564.12247.41

This table presents a selection of data from a study that simultaneously determined macaenes and macamides in Maca from different regions. Note that not all compounds were quantified in all samples.

Experimental Protocols

Accurate quantification of this compound requires validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Experimental Workflow for Macamide Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-QTOF-MS Analysis prep1 Weigh 1g of dry maca powder prep2 Homogenize with methanol (1:10 w/v) prep1->prep2 prep3 Ultrasound-assisted extraction at 40°C for 1h prep2->prep3 prep4 Filter through 0.22 µm nylon membrane prep3->prep4 hplc_col Column: Zorbax XDB-C18 (250 mm × 4.6 mm, 5 µm) prep4->hplc_col Inject uplc_col Column: Poroshell 120 EC-C18 (3 × 100 mm, 2.7 µm) prep4->uplc_col Inject hplc_mp Mobile Phase: A: 0.005% TFA in water, B: 0.005% TFA in acetonitrile hplc_grad Gradient: 55-95% B (0-35 min), 95-100% B (35-40 min) hplc_flow Flow Rate: 1 mL/min hplc_temp Column Temperature: 40°C hplc_inj Injection Volume: 10 µL hplc_det Detection: 210 nm and 280 nm uplc_mp Mobile Phase: A: 0.1% acetic acid in water, B: acetonitrile uplc_grad Gradient elution uplc_flow Flow Rate: 0.3 mL/min uplc_temp Column Temperature: 40°C uplc_inj Injection Volume: 2 µL uplc_ms MS Detection: QTOF-MS in positive/negative ESI mode

Caption: Workflow for Maca sample preparation and analysis.

1. Sample Preparation

  • Weigh 1 gram of dry Maca powder.

  • Homogenize the powder with methanol at a 1:10 (w/v) ratio.

  • Perform ultrasound-assisted extraction for 1 hour at 40°C.

  • Filter the resulting solution through a 0.22 µm nylon membrane filter prior to injection into the analytical system.

2. HPLC-UV Analysis

  • Chromatographic System: Agilent 1260 HPLC system or equivalent.

  • Column: Zorbax XDB-C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.005% trifluoroacetic acid in water.

    • Solvent B: 0.005% trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0–35 min: 55–95% B

    • 35–40 min: 95–100% B

    • 40–45 min: 100% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelengths: 210 nm and 280 nm.

3. UPLC-QTOF-MS Analysis

  • Chromatographic System: Agilent 1290 UPLC system or equivalent.

  • Mass Spectrometer: Agilent 6545 QTOF MS or equivalent.

  • Column: Poroshell 120 EC-C18 (3 × 100 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% acetic acid (5 mM/L ammonium acetate) in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0–5 min: 50–40% B

    • 5–22 min: 40–5% B

    • 22–25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive and negative electrospray ionization (ESI).

  • MS/MS Analysis: Collision energy set at 10 and 20 eV.

Biological Activity and Signaling Pathways of this compound

The significance of this compound as a quality marker is underscored by its biological activity. Research has demonstrated its potential in various therapeutic areas, including oncology and neuroprotection.

ATM Signaling Pathway in Lung Cancer

A notable study found that this compound can suppress the progression of lung cancer. It achieves this by activating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, which leads to increased expression of downstream proteins such as p53 and cleaved caspase-3, ultimately inducing apoptosis in cancer cells.

G MacamideB This compound ATM ATM MacamideB->ATM activates RAD51 RAD51 ATM->RAD51 upregulates p53 p53 ATM->p53 upregulates Proliferation Cell Proliferation & Invasion RAD51->Proliferation Bcl2 Bcl-2 p53->Bcl2 downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation inhibits

Caption: this compound's role in the ATM signaling pathway.

Neuroprotective and Anti-Fatigue Effects

Macamides, including this compound, have been linked to neuroprotective effects and the ability to relieve exercise-induced fatigue. While a specific signaling pathway for this compound in these contexts is still under detailed investigation, it is known to interact with the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH). This action can modulate neurotransmitter release and contribute to its neuroprotective and anti-inflammatory properties. Recent studies also suggest that macamides can enhance myogenic differentiation and attenuate muscle atrophy through the AKT/p38 signaling pathway.

G cluster_neuro Neuroprotection & Anti-fatigue cluster_muscle Muscle Homeostasis MacamideB This compound FAAH FAAH Inhibition MacamideB->FAAH AKT_p38 AKT/p38 Signaling MacamideB->AKT_p38 Endocannabinoid Endocannabinoid System Modulation FAAH->Endocannabinoid Neuroprotection Neuroprotective Effects Endocannabinoid->Neuroprotection AntiFatigue Anti-Fatigue Effects Endocannabinoid->AntiFatigue MyogenicDiff Enhanced Myogenic Differentiation AKT_p38->MyogenicDiff MuscleAtrophy Attenuation of Muscle Atrophy AKT_p38->MuscleAtrophy

Caption: Bioactivities of this compound.

Conclusion

The validation of this compound as a biomarker for Maca quality is supported by a growing body of scientific evidence. Its exclusive presence in Maca, coupled with its significant increase during proper post-harvest processing and its demonstrated biological activities, make it a reliable indicator of product quality and potential efficacy. The detailed analytical protocols provided in this guide offer a standardized approach for its quantification, enabling researchers and industry professionals to ensure the quality and consistency of Maca products. Further research into the specific signaling pathways associated with this compound will continue to solidify its importance as a key bioactive compound in Lepidium meyenii.

References

Macamide B and its Congeners: A Comparative Guide to a Novel Class of FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Macamide B's Performance Against Other Fatty Acid Amide Hydrolase Inhibitors for Researchers and Drug Development Professionals

The endocannabinoid system has emerged as a significant therapeutic target for a multitude of pathological conditions, including pain, inflammation, and neurological disorders.[1] A key regulatory enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH elevates endogenous anandamide levels, offering a promising strategy for therapeutic intervention.[3] Recently, a class of N-benzylamides of long-chain fatty acids known as macamides, isolated from the Peruvian plant Lepidium meyenii (maca), have been identified as novel FAAH inhibitors.[4] This guide provides a comparative analysis of the FAAH inhibitory activity of this compound and related macamides against other known FAAH inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of FAAH Inhibitor Potency

The inhibitory potential of a compound against FAAH is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce FAAH activity by 50%. The following table summarizes the IC50 values for various macamides and other well-characterized FAAH inhibitors.

Inhibitor ClassCompoundSpecies/Enzyme SourceIC50 ValueCitation(s)
Macamides N-benzyl-linoleamide (this compound)Not Specified7.2 µM
N-benzyl-oleamideNot Specified7.9 µM
N-benzyl-linolenamideNot Specified8.5 µM
N-benzyl-stearamideNot Specified43.7 µM
Other Potent MacamidesHuman FAAH10-17 µM
α-Ketoheterocycles OL-135Human FAAH208 nM
OL-135Rat FAAH47.3 nM
Piperidine Ureas PF-750Human FAAHPotent (7.6-fold > rat)
Selective Inhibitors AM4303Human FAAH2 nM
AM4303Rat FAAH1.9 nM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

The data indicates that the degree of unsaturation in the fatty acid moiety of macamides significantly influences their FAAH inhibitory activity, with unsaturated derivatives like N-benzyl-linoleamide (two double bonds) demonstrating greater potency than saturated counterparts like N-benzyl-stearamide. While macamides exhibit FAAH inhibition in the micromolar range, other classes of inhibitors, such as the selective inhibitor AM4303, demonstrate significantly higher potency with IC50 values in the low nanomolar range. Some macamides, like N-3-methoxybenzyl-linoleamide, have also been shown to be time-dependent inhibitors of FAAH, suggesting a potentially irreversible or slowly reversible mechanism of action.

Experimental Protocols

The determination of FAAH inhibitory activity is commonly performed using a fluorometric assay. This method is sensitive, reproducible, and suitable for high-throughput screening of potential inhibitors.

Fluorometric FAAH Inhibitor Screening Assay

Principle: This assay utilizes a non-fluorescent substrate, such as AMC-arachidonoyl amide, which is hydrolyzed by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Potential inhibitors are added to the reaction, and their ability to reduce the rate of fluorescence generation is measured.

Materials:

  • 96-well white, flat-bottom microplate

  • FAAH enzyme source (e.g., human recombinant FAAH, rat brain microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AMC-arachidonoyl amide)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor (positive control)

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in FAAH Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells: Add the FAAH enzyme and the test compound at various concentrations.

    • Vehicle Control Wells: Add the FAAH enzyme and the solvent used to dissolve the test compound.

    • Positive Control Wells: Add the FAAH enzyme and a known FAAH inhibitor.

    • Blank (No Enzyme) Wells: Add FAAH Assay Buffer instead of the enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per minute) for each well.

    • Normalize the activity of the sample wells to the vehicle control wells.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of FAAH inhibition and the experimental process, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (AEA) (extracellular) Anandamide_int AEA (intracellular) Anandamide_ext->Anandamide_int transport CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor binds FAAH FAAH Anandamide_int->FAAH hydrolysis Signaling_Effects Analgesic, Anti-inflammatory, Anxiolytic Effects CB1_receptor->Signaling_Effects activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid degrades to Macamide_B This compound (FAAH Inhibitor) Macamide_B->FAAH inhibits

Caption: FAAH Inhibition by this compound in the Endocannabinoid Signaling Pathway.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - FAAH Enzyme - Substrate - Buffers C Dispense Enzyme & Inhibitors into 96-well plate A->C B Prepare Test Compounds: - this compound - Controls B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Kinetic Fluorescence Reading (Excitation: 340-360nm, Emission: 450-465nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Experimental Workflow for a Fluorometric FAAH Activity Assay.

Conclusion

This compound and other unsaturated long-chain fatty acid N-benzylamides represent a novel class of FAAH inhibitors. While their potency is modest when compared to highly optimized synthetic inhibitors, they provide a unique chemical scaffold for the development of new therapeutics targeting the endocannabinoid system. The structure-activity relationship, particularly the role of fatty acid unsaturation, offers valuable insights for medicinal chemists. Further research is warranted to explore the in vivo efficacy and pharmacokinetic properties of these natural compounds and their synthetic analogs.

References

Assessing the Specificity of Macamide B's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological target specificity of Macamide B, a bioactive compound isolated from Lepidium meyenii (Maca). Its performance is evaluated against other known inhibitors of its primary targets, supported by available experimental data. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound.

Executive Summary

This compound has been identified as a modulator of several key biological targets, exhibiting inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Additionally, it has been shown to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, suggesting an indirect effect on DNA damage response mechanisms. This guide presents a comparative analysis of this compound's potency against these targets alongside well-characterized inhibitors, providing context for its relative selectivity. While comprehensive off-target profiling data is not publicly available, this guide summarizes the current understanding of this compound's biological interactions.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound and comparator compounds against their respective targets.

CompoundTargetOrganismIC50Comparator CompoundTargetOrganismIC50
This compound (N-benzyl-9Z,12Z-octadecadienamide)FAAH-~7.2 µM[1]PF-04457845FAAHHuman7.2 nM[2][3][4]
Macamides (general)sEHHuman20-300 nM[5]AR9281sEHHuman13.8 nM

Note: The IC50 value for this compound against FAAH is based on the closely related compound N-benzyl-linoleamide. The IC50 range for macamides against sEH suggests potent inhibition, though a specific value for this compound is not available.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the biological context and experimental approaches for assessing this compound's activity, the following diagrams are provided.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Receptor Signaling Anandamide_out Anandamide (extracellular) Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Uptake FAAH FAAH Anandamide_in->FAAH Substrate CB1_receptor CB1 Receptor Anandamide_in->CB1_receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Macamide_B This compound Macamide_B->FAAH Inhibition PF_04457845 PF-04457845 PF_04457845->FAAH Inhibition Signaling Downstream Signaling CB1_receptor->Signaling

Figure 1: this compound's role in the FAAH signaling pathway.

ATM_Signaling_Pathway Macamide_B This compound DNA_Damage DNA Damage (presumed) Macamide_B->DNA_Damage Induces ATM ATM DNA_Damage->ATM Activates RAD51 RAD51 ATM->RAD51 Upregulates p53 p53 ATM->p53 Upregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits PARP->DNA_Damage Repairs sEH_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - sEH Enzyme - this compound / AR9281 - Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate (e.g., PHOME) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Unveiling the Macamide B Potency: A Comparative Analysis of Maca Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biochemical differences between Maca phenotypes is critical for targeted therapeutic applications. This guide provides a comprehensive comparative analysis of Macamide B content across various Maca (Lepidium meyenii) phenotypes, supported by experimental data and detailed methodologies.

Maca, a Peruvian herbaceous plant, is distinguished by various phenotypes based on the color of its hypocotyls, with the most common being yellow, red, and black.[1][2] These phenotypes not only differ in their visual appearance but also in their phytochemical composition, particularly the concentration of macamides, which are unique bioactive compounds in Maca.[1][3] Macamides, a class of N-benzylalkanamides, are considered key markers for the plant's medicinal properties, including its effects on fertility, energy, and sexual function.[4] This guide focuses on the comparative analysis of a principal macamide, N-benzylhexadecanamide, often referred to as this compound, across different Maca phenotypes.

Quantitative Comparison of N-benzylhexadecanamide (this compound) Content

The concentration of N-benzylhexadecanamide varies significantly among different Maca phenotypes. The following table summarizes the quantitative data from a comparative study that analyzed the petroleum ether extracts of black, yellow, and purple Maca.

Maca PhenotypeSample IDN-benzylhexadecanamide (this compound) Content (ng/g Dry Weight)Average Content (ng/g Dry Weight)
Black Maca BM11.471.52
BM21.52
BM31.58
Yellow Maca YM11.531.54
YM21.61
YM31.49
Purple Maca PM11.551.55
PM21.63
PM31.48

Data sourced from Cui, B., et al. (2016). Analysis of Maceaene and Macamide Contents of Petroleum Ether Extract of Black, Yellow, and Purple Lepidium Meyenii (Maca) and Their Antioxidant Effect on Diabetes Mellitus Rat Model. Brazilian Archives of Biology and Technology, 59.

While this particular study did not find statistically significant differences in N-benzylhexadecanamide content between the black, yellow, and purple phenotypes, other research suggests that total macamide content can vary, with some studies indicating black maca possesses the highest levels of total bioactive macamides. Conversely, another study reported the lowest macamide concentration in black maca compared to yellow, white, and purple varieties. These discrepancies may arise from differences in cultivation conditions, post-harvest processing, and the specific analytical methods employed.

Experimental Protocols

Accurate quantification of this compound relies on precise and validated experimental protocols. The following sections detail the methodologies for sample preparation, extraction, and quantification.

Sample Preparation and Extraction
  • Drying and Pulverization: Freshly harvested Maca hypocotyls are first dried. The drying process itself can influence macamide content, with air-drying at moderate temperatures (around 30°C) showing increased macamide accumulation compared to freeze-drying. The dried hypocotyls are then ground into a fine powder (e.g., passing through a 40-mesh sieve) to ensure homogeneity and increase the surface area for efficient extraction.

  • Extraction: A common method for extracting macamides, which are lipid-soluble, is through solvent extraction using petroleum ether. An alternative and efficient method is supercritical fluid extraction with CO2, which avoids the use of organic solvents.

    • Petroleum Ether Extraction: A specific weight of the Maca powder (e.g., 1.00 g) is ultrasonically extracted with a solvent like petroleum ether (e.g., 40 mL) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 50°C). The resulting mixture is then centrifuged, and the supernatant containing the extracted compounds is collected and evaporated to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard analytical technique for the quantification of macamides.

  • Chromatographic System: An HPLC system equipped with a UV detector is commonly used.

  • Stationary Phase: A C18 reversed-phase column is frequently employed for the separation of macamides.

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.005% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.005% trifluoroacetic acid).

  • Detection: Macamides are typically detected at a wavelength of 210 nm.

  • Quantification: The concentration of N-benzylhexadecanamide in the sample is determined by comparing its peak area in the chromatogram to a calibration curve generated from known concentrations of a purified N-benzylhexadecanamide standard.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Maca phenotypes.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result phenotypes Maca Phenotypes (Black, Yellow, Red, etc.) drying Drying (e.g., Air-drying) phenotypes->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Petroleum Ether) grinding->extraction hplc HPLC Analysis extraction->hplc quantification Quantification (vs. Standard) hplc->quantification comparison Comparative Data Table quantification->comparison

Figure 1. Workflow for this compound analysis in Maca.

Biosynthesis of Macamides

The formation of macamides is a complex process that is significantly influenced by post-harvest handling. The biosynthetic pathway involves three key steps: glucosinolate catabolism, lipid hydrolysis, and amide formation. The drying process plays a crucial role in activating the enzymes responsible for these conversions, leading to an increase in macamide content.

biosynthesis_pathway glucosinolates Glucosinolates myrosinase Myrosinase (activated by drying) glucosinolates->myrosinase benzylamine Benzylamine amide_synthase Amide Synthase benzylamine->amide_synthase fatty_acids Fatty Acids fatty_acids->amide_synthase macamides Macamides (e.g., this compound) lipids Lipids lipase Lipase (activated by drying) lipids->lipase myrosinase->benzylamine lipase->fatty_acids amide_synthase->macamides

Figure 2. Simplified Macamide Biosynthesis Pathway.

References

Unveiling the Bioactive Potential of Macamide B: A Comparative Guide to its Role in Maca's Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maca (Lepidium meyenii), a cruciferous vegetable native to the Andes, has garnered significant attention for its purported health benefits, including enhanced fertility, neuroprotection, and anti-fatigue properties. Among its unique bioactive constituents, a class of N-benzylamides known as macamides are considered key contributors to its pharmacological effects. This guide provides a comprehensive statistical validation of Macamide B's (N-benzyl-hexadecanamide) correlation with these health benefits, offering an objective comparison with other maca compounds and alternative molecules based on experimental data.

Comparative Bioactivity of this compound

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and other relevant compounds across different biological activities.

Table 1: Anti-Cancer Activity of this compound in Lung Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compoundH1299~2.5[1]
This compoundA549~3.7[1]
This compoundH460~2.8[1]
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition by Macamides
CompoundIC50 (µM)Reference
N-benzyl-oleamide7.9[2]
N-benzyl-linoleamide7.2[2]
N-benzyl-linolenamide8.5
N-benzyl-stearamide (Macamide) 43.7 ****
Olaparib (Control)Not Applicable
FAAH is an enzyme that degrades endocannabinoids. Its inhibition can lead to neuroprotective and other beneficial effects.
Table 3: Anti-Fatigue Effects of N-benzyl-hexadecanamide (NBH, this compound) in Mice
ParameterControl GroupNBH (10 mg/kg)% Change vs. ControlReference
Liver Glycogen (mg/g)18.2 ± 2.525.6 ± 3.1+40.7%
Blood Urea Nitrogen (BUN) (mmol/L)8.9 ± 0.76.5 ± 0.6-27.0%
Lactate Dehydrogenase (LDH) (U/L)452.1 ± 35.8348.7 ± 29.4-22.9%
Blood Lactic Acid (BLA) (mmol/L)12.8 ± 1.59.7 ± 1.1-24.2%
Data presented as mean ± SD. NBH was administered for 28 days.
Table 4: Comparative Antioxidant Activity of Maca Fractions
AssayMaca Crude Extract (IC50 mg/mL)Total Macaenes (IC50 mg/mL)Total Macamides (IC50 mg/mL)Reference
DPPH Radical Scavenging0.85 ± 0.041.21 ± 0.060.53 ± 0.03
ABTS Radical Scavenging0.62 ± 0.030.98 ± 0.050.39 ± 0.02
Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay for Anti-Cancer Activity
  • Cell Lines: Human lung cancer cell lines H1299, A549, and H460.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.

  • Assay: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay. The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Enzyme: Human recombinant FAAH.

  • Substrate: AMC-arachidonyl amide.

  • Method: A fluorescent-based assay was used. The hydrolysis of the substrate by FAAH produces a fluorescent product, 7-amino-4-methylcoumarin (AMC).

  • Procedure: Test compounds (macamides) were incubated with the FAAH enzyme, followed by the addition of the substrate. The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: IC50 values were determined from the concentration-response curves of FAAH inhibition.

Forced Swimming Test for Anti-Fatigue Activity
  • Animals: Male Kunming mice.

  • Treatment: Mice were administered N-benzyl-hexadecanamide (NBH, this compound) orally at a dose of 10 mg/kg for 28 days. The control group received the vehicle.

  • Procedure: On the final day of treatment, mice were subjected to a forced swimming test with a load attached to their tail. The swimming time until exhaustion was recorded.

  • Biochemical Analysis: After the swimming test, blood and liver samples were collected to measure levels of liver glycogen, BUN, LDH, and BLA using commercially available kits.

Western Blot Analysis for Signaling Pathway Proteins
  • Sample Preparation: Lung cancer cells (A549) were treated with this compound. For neuroprotection studies, neonatal mice with hypoxic-ischemic brain damage were pretreated with this compound. Tissues or cells were lysed to extract proteins.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against specific proteins of interest (e.g., ATM, p53, RAD51 for cancer studies; PI3K, AKT for neuroprotection studies) overnight at 4°C. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands was quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

ATM Signaling Pathway in Lung Cancer

In lung cancer cells, this compound has been found to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. This pathway plays a crucial role in the DNA damage response. Activation of ATM by this compound leads to the phosphorylation of downstream targets such as p53 and RAD51, ultimately inducing apoptosis (programmed cell death) in cancer cells.

ATM_Signaling_Pathway cluster_0 This compound Effect on Lung Cancer Cells MacamideB This compound ATM ATM (Ataxia-Telangiectasia Mutated) MacamideB->ATM activates p53 p53 ATM->p53 phosphorylates RAD51 RAD51 ATM->RAD51 phosphorylates Apoptosis Apoptosis (Cell Death) p53->Apoptosis induces RAD51->Apoptosis contributes to CancerCell Lung Cancer Cell Proliferation & Invasion Apoptosis->CancerCell inhibits

Caption: this compound activates the ATM signaling pathway, leading to apoptosis in lung cancer cells.

Endocannabinoid System Modulation

Macamides, due to their structural similarity to the endocannabinoid anandamide, can interact with the endocannabinoid system. Several macamides, including a saturated macamide similar to this compound, have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, macamides can increase the levels of anandamide, which then activates cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including neuroprotection and analgesia.

Endocannabinoid_System_Modulation cluster_1 This compound's Interaction with the Endocannabinoid System MacamideB This compound FAAH FAAH (Fatty Acid Amide Hydrolase) MacamideB->FAAH inhibits Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide degrades CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 activates Neuroprotection Neuroprotection & Other Health Benefits CB1_CB2->Neuroprotection leads to

Caption: this compound inhibits FAAH, increasing anandamide levels and promoting health benefits.

PI3K/AKT Signaling Pathway in Neuroprotection

In a model of neonatal hypoxic-ischemic brain damage, this compound pretreatment was shown to activate the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival and proliferation. Activation of PI3K/AKT by this compound enhances autophagy and reduces apoptosis in neurons, thereby exerting a neuroprotective effect.

PI3K_AKT_Pathway cluster_2 This compound's Neuroprotective Mechanism MacamideB This compound PI3K PI3K MacamideB->PI3K activates AKT AKT PI3K->AKT activates Autophagy Autophagy AKT->Autophagy enhances Apoptosis Apoptosis (Neuronal Cell Death) AKT->Apoptosis inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection contributes to

Caption: this compound promotes neuroprotection by activating the PI3K/AKT pathway.

Experimental Workflow

The general workflow for investigating the bioactivity of this compound involves several key stages, from extraction and isolation to in vitro and in vivo testing.

Experimental_Workflow cluster_3 Workflow for this compound Bioactivity Validation Maca Maca Root Extraction Extraction & Fractionation Maca->Extraction Isolation Isolation & Purification of this compound Extraction->Isolation InVitro In Vitro Assays (e.g., Cell Culture, Enzyme Inhibition) Isolation->InVitro InVivo In Vivo Models (e.g., Animal Studies) Isolation->InVivo DataAnalysis Data Analysis & Statistical Validation InVitro->DataAnalysis InVivo->DataAnalysis

Caption: General experimental workflow for validating the bioactivity of this compound.

Conclusion

The compiled data provides strong statistical evidence for the correlation of this compound with several of maca's key health benefits, particularly in the areas of anti-cancer activity, neuroprotection, and anti-fatigue effects. Its mechanisms of action involve the modulation of critical signaling pathways such as the ATM, endocannabinoid, and PI3K/AKT pathways. While comparative data suggests that other macamides may exhibit greater potency in certain activities, such as FAAH inhibition, this compound remains a significant contributor to the overall therapeutic profile of maca. Further head-to-head comparative studies with other isolated macamides are warranted to fully elucidate the structure-activity relationships and to identify the most potent compounds for specific therapeutic applications. This guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.

References

Safety Operating Guide

Proper Disposal of Macamide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Macamide B

Understanding the properties of this compound is the first step in determining the appropriate handling and disposal methods. The following table summarizes key data points for this compound.

PropertyData
Synonyms N-benzylpalmitamide, N-Benzylhexadecanamide
CAS Number 74058-71-2
Molecular Formula C23H39NO
Molecular Weight 345.571 g/mol
Physical Description Powder
Purity Typically ~98% (HPLC)
Storage Store at -20°C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

This compound Disposal Workflow

The following workflow provides a general procedure for the disposal of this compound. This process should be adapted to comply with the specific regulations of your institution and region.

MacamideB_Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_end Completion start Start: Unused or Waste this compound consult_sds Consult Institutional EHS & Local Regulations start->consult_sds Crucial First Step ppe Wear Appropriate PPE: - Lab Coat - Safety Glasses - Gloves consult_sds->ppe container Select a Designated Chemical Waste Container ppe->container label_container Label Container Clearly: 'this compound Waste' & Date container->label_container transfer Transfer this compound into the Container label_container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Waste Accumulation Area seal->storage pickup Arrange for Pickup by Certified Waste Disposal storage->pickup end_node Disposal Complete pickup->end_node

A generalized workflow for the proper disposal of this compound.

Detailed Disposal Procedures

1. Consultation and Preparation:

  • Consult Safety Resources: Before handling any chemical waste, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical disposal. The absence of a specific SDS for this compound makes this step even more critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (such as nitrile gloves), when handling this compound waste.

2. Waste Collection:

  • Designated Container: Use a dedicated and clearly labeled chemical waste container. The container should be made of a material compatible with this compound and its potential solvents.

  • Labeling: Label the waste container with "this compound Waste," the date of accumulation, and any other information required by your institution.

  • Transfer: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If the this compound is in a solution, ensure the container is appropriate for liquid waste and is properly sealed to prevent leaks.

3. Storage and Disposal:

  • Secure Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the chemical waste by your institution's certified hazardous waste disposal service. Do not attempt to dispose of this compound through general trash or down the drain.

Important Considerations:

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.

By adhering to these general procedures and, most importantly, consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

Personal protective equipment for handling Macamide B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Information: Hazard Identification and PPE

As the specific hazards of Macamide B have not been fully elucidated, it should be handled as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory for all procedures involving this compound, including weighing, dissolution, and experimental application.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental skin contact. Nitrile offers good resistance to a variety of common laboratory solvents[3].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne powder[4][5].
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing. For larger quantities or where significant splashing is a risk, a chemical-resistant apron or suit should be considered.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing or handling outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of the powder.A chemical fume hood provides adequate ventilation to prevent inhalation of the powdered form.

Operational Plan: Safe Handling and Experimental Protocols

All handling of powdered this compound must be performed in a certified chemical fume hood to avoid inhalation. Solutions should also be prepared within the fume hood.

Experimental Protocol: General Weighing and Solubilization

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing : Use an analytical balance inside the fume hood. To minimize the generation of airborne dust, handle the powder carefully. Use a spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.

  • Solubilization : this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Add the chosen solvent to the vessel containing the this compound powder. Cap the vessel securely before mixing. If sonication is required, ensure the vessel is properly sealed.

  • Storage : Store this compound as a powder at -20°C. Stock solutions should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Contaminated Labware (Gloves, pipette tips, vials) : Place all solid waste that has come into contact with this compound into a designated hazardous waste container clearly labeled "Hazardous Chemical Waste."

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Stock Vials : Triple rinse the vial with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial in a container for broken glass.

  • Spill Cleanup : In case of a spill, cordon off the area. For a small powder spill, gently cover with absorbent paper and then wet it with a suitable solvent (e.g., ethanol) to prevent it from becoming airborne. Carefully wipe up the material and place all contaminated materials in a sealed hazardous waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed hazardous waste container. Ensure proper PPE is worn during cleanup.

All waste must be collected and disposed of by a certified hazardous waste disposal company, following all local, state, and federal regulations.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

MacamideB_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare Workspace in Fume Hood A->B C Weigh this compound Powder B->C Proceed to handling D Prepare Stock Solution C->D E Perform Experiment D->E F Segregate Solid and Liquid Waste E->F Post-experiment G Label Hazardous Waste Containers F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.